molecular formula C40H41N5O9 B12376386 Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz

Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz

Katalognummer: B12376386
Molekulargewicht: 735.8 g/mol
InChI-Schlüssel: IYTHCDKNSNAYJP-UUWRZZSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz is a useful research compound. Its molecular formula is C40H41N5O9 and its molecular weight is 735.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C40H41N5O9

Molekulargewicht

735.8 g/mol

IUPAC-Name

benzyl 2-[[[2-[[(2R)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetate

InChI

InChI=1S/C40H41N5O9/c46-35(21-43-40(51)54-24-33-31-17-9-7-15-29(31)30-16-8-10-18-32(30)33)41-22-37(48)45-34(19-27-11-3-1-4-12-27)39(50)42-20-36(47)44-26-52-25-38(49)53-23-28-13-5-2-6-14-28/h1-18,33-34H,19-26H2,(H,41,46)(H,42,50)(H,43,51)(H,44,47)(H,45,48)/t34-/m1/s1

InChI-Schlüssel

IYTHCDKNSNAYJP-UUWRZZSWSA-N

Isomerische SMILES

C1=CC=C(C=C1)C[C@H](C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Kanonische SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz

Author: BenchChem Technical Support Team. Date: December 2025

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz is a complex synthetic peptide derivative with significant potential in various biochemical and pharmaceutical applications. Its structure comprises a tetrapeptide core (Gly-Gly-D-Phe-Gly) protected at the N-terminus by a fluorenylmethyloxycarbonyl (Fmoc) group. The C-terminus is uniquely modified with a methylene-oxy-methylene bridge to a benzyloxycarbonyl (Cbz) group. This modification classifies the molecule as a peptidomimetic, potentially enhancing its stability, bioavailability, and biological activity compared to its unmodified peptide counterpart. Such C-terminal modifications can be crucial for developing therapeutic peptides, protease inhibitors, and molecular probes for studying biological systems.[1][][3] This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and potential applications. This molecule is also identified as a PROTAC (Proteolysis Targeting Chimera) linker, which can be used in the synthesis of antibody-drug conjugates like Deruxtecan.[4][5]

Core Chemical and Physical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and application in experimental settings. The presence of the bulky, hydrophobic Fmoc and Cbz groups, along with the D-phenylalanine residue, significantly influences its solubility and aggregation behavior.

PropertyValueSource
Molecular Formula C40H41N5O9[4][6][7]
Molecular Weight 735.79 g/mol [6][7]
Exact Mass 735.29042790 Da[6]
CAS Number 2264011-97-2[7]
Appearance Expected to be a white to off-white solidInferred
Solubility Fmoc-protected amino acids and peptides generally exhibit good solubility in polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM).[8][][10] They are sparingly soluble in water.[11] The hydrophobicity of this specific peptide suggests that solvents like NMP might be preferable to DMF to prevent aggregation during synthesis.[12]Inferred
Purity >96% (as commercially available)[7]

Experimental Protocols: Synthesis and Purification

The synthesis of this compound is best approached using Solid-Phase Peptide Synthesis (SPPS) with Fmoc chemistry, followed by a specific C-terminal modification.

Part 1: Solid-Phase Synthesis of the Peptide Backbone

This protocol outlines the manual synthesis of the protected tetrapeptide on a 2-chlorotrityl chloride resin, which allows for the cleavage of the peptide with its C-terminal carboxyl group intact, ready for subsequent modification.

Materials:

  • 2-chlorotrityl chloride resin

  • Fmoc-Gly-OH, Fmoc-D-Phe-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma

  • Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)[13]

  • Cold diethyl ether

Procedure:

  • Resin Preparation and First Amino Acid Loading:

    • Swell the 2-chlorotrityl chloride resin in DCM for at least 30 minutes.[14]

    • Dissolve Fmoc-Gly-OH (2 equivalents) and DIPEA (4 equivalents) in DCM.

    • Add the amino acid solution to the swollen resin and shake for 1-2 hours.

    • Cap any unreacted sites with a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.

    • Wash the resin with DCM, DMF, and finally DCM. Dry under vacuum.

  • Peptide Chain Elongation (Iterative Cycle):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-20 minutes to remove the Fmoc group.[15][16]

    • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[13]

    • Amino Acid Coupling:

      • In a separate vial, pre-activate the next Fmoc-amino acid (Fmoc-D-Phe-OH, then Fmoc-Gly-OH twice more) (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 5-10 minutes.[13]

      • Add the activated amino acid solution to the resin and shake for 1-2 hours.

      • Monitor coupling completion with a Kaiser test (ninhydrin test).[13]

    • Washing: Wash the resin with DMF (3 times) and DCM (3 times).[13]

    • Repeat this cycle for each amino acid in the sequence.

Part 2: C-terminal Modification and Cleavage

The specific C-terminal modification, -CH2-O-CH2-Cbz, is a non-standard linkage. A plausible synthetic route involves the reduction of the C-terminal carboxylate to an alcohol, followed by etherification. Peptide aldehydes are known intermediates that can react with alcohols to form hemiacetals, which can be further stabilized.[] A photoredox-catalyzed oxidative decarboxylative coupling could also be a method to generate N,O-acetals at the C-terminus.[3]

A plausible, though challenging, solution-phase approach post-cleavage:

  • Cleavage from Resin:

    • Treat the dried peptide-resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours at room temperature.[15] This will cleave the peptide from the resin while keeping the N-terminal Fmoc group and side-chain protecting groups intact.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • C-terminal Modification (Hypothetical Route):

    • The protected peptide acid is first converted to a peptide alcohol. This can be a challenging step due to potential side reactions.

    • The resulting peptide alcohol could then be reacted with a Cbz-protected chloromethyl methyl ether or a similar electrophile under basic conditions to form the desired ether linkage. This step would require careful optimization to avoid side reactions and racemization.

Part 3: Purification
  • High-Performance Liquid Chromatography (HPLC): The crude peptide is purified using reverse-phase HPLC (RP-HPLC).

    • Column: C18 column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA.

    • Detection: UV detection at 220 nm and 280 nm.

    • Fractions containing the pure product are collected, pooled, and lyophilized to yield the final product as a white powder.

Logical and Experimental Workflows

The synthesis and purification process can be visualized as a sequential workflow.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Modification Post-Cleavage Modification & Purification Resin_Prep Resin Swelling & First AA Loading Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprotection Wash_1 DMF Wash Fmoc_Deprotection->Wash_1 Coupling Amino Acid Coupling (DIC/HOBt) Wash_1->Coupling Kaiser_Test Kaiser Test Coupling->Kaiser_Test Wash_2 DMF/DCM Wash Wash_2->Fmoc_Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Wash_2->Cleavage Final AA Kaiser_Test->Coupling Positive Kaiser_Test->Wash_2 Negative Precipitation Ether Precipitation Cleavage->Precipitation CTerm_Mod C-Terminal Modification Precipitation->CTerm_Mod Purification RP-HPLC Purification CTerm_Mod->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product Final Product Lyophilization->Final_Product

Caption: Workflow for the synthesis and purification of the target peptidomimetic.

Potential Signaling Pathways and Applications

Peptidomimetics containing D-amino acids and modified C-termini are often designed as enzyme inhibitors, particularly for proteases.[17] The C-terminal modification can mimic the tetrahedral transition state of peptide bond hydrolysis, leading to potent and specific inhibition.[]

For instance, this compound could act as an inhibitor of a cysteine or serine protease. The mechanism would involve the peptidomimetic binding to the active site of the protease, with the modified C-terminus interacting with the catalytic residues.

Substrate Peptide Substrate Enzyme_Substrate Enzyme-Substrate Complex Substrate->Enzyme_Substrate Binds to Active Site Protease Target Protease (e.g., Cysteine/Serine Protease) Protease->Enzyme_Substrate Enzyme_Inhibitor Enzyme-Inhibitor Complex (Inactive) Protease->Enzyme_Inhibitor Inhibitor This compound Inhibitor->Enzyme_Inhibitor Binds to Active Site Products Cleavage Products Enzyme_Substrate->Products Catalytic Hydrolysis No_Reaction No Cleavage Enzyme_Inhibitor->No_Reaction Products->Protease Releases

Caption: Hypothetical mechanism of protease inhibition by the peptidomimetic.

The application as a PROTAC linker highlights its utility in targeted protein degradation. In this context, the peptide sequence can act as a cleavable linker, recognized by intracellular proteases, to release a cytotoxic drug from an antibody-drug conjugate (ADC) within a target cell.[] This dual functionality as both a potential inhibitor and a component of advanced drug delivery systems underscores its relevance in modern drug discovery.

References

In-Depth Technical Guide to the Structure Elucidation of Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz is a key heterobifunctional linker molecule utilized in the development of advanced biotherapeutics. Specifically, it serves as a crucial component in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), most notably in the construction of Deruxtecan, a potent ADC.[1] The precise chemical structure and purity of this linker are paramount to the efficacy and safety of the final therapeutic agent. This guide provides a comprehensive overview of the analytical methodologies and expected data for the complete structure elucidation of this complex peptide derivative.

Chemical Structure and Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₄₀H₄₁N₅O₉
Molecular Weight 735.78 g/mol
IUPAC Name Benzyl 2-({[2-({2-[(2R)-2-({2-[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]-3-phenylpropanamido}acetamido)methoxy]methyl}oxy)acetate
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO and DMF

Experimental Protocols for Structure Elucidation

A multi-faceted analytical approach is required to unequivocally confirm the structure and purity of this compound. This involves a combination of chromatographic separation and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the synthesized peptide and to isolate the target compound. Given the hydrophobic nature of the Fmoc and Cbz protecting groups, a reversed-phase HPLC (RP-HPLC) method is most suitable.[2]

Instrumentation:

  • HPLC system equipped with a UV detector

  • C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Protocol:

  • Dissolve the sample in a minimal amount of a strong organic solvent like DMSO or DMF, then dilute with the initial mobile phase composition.

  • Equilibrate the column with the initial mobile phase conditions (e.g., 70% Solvent A, 30% Solvent B).

  • Inject the sample and run a linear gradient to a high percentage of Solvent B (e.g., 30% to 95% Solvent B over 30 minutes).

  • Monitor the elution profile at 220 nm (for peptide bonds) and 265 nm (for the Fmoc group).

  • The expected retention time will be relatively long due to the molecule's hydrophobicity.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound and to obtain structural information through fragmentation analysis (MS/MS).

Instrumentation:

  • High-resolution mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap)

Protocol:

  • Introduce the purified sample into the ESI source via direct infusion or coupled with an LC system.

  • Acquire the full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.

  • Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate fragment ions.

  • Analyze the resulting MS/MS spectrum to confirm the peptide sequence and the integrity of the protecting groups and ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, confirming the connectivity and stereochemistry. Both ¹H and ¹³C NMR are essential.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆.

Protocol:

  • Acquire a ¹H NMR spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.

  • Acquire a ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.

  • Perform 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish proton-proton and proton-carbon correlations, respectively, which aids in the complete assignment of all signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation:

  • FTIR spectrometer

Protocol:

  • Prepare the sample as a KBr pellet or as a thin film.

  • Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the various functional groups.

Data Presentation

The following tables summarize the expected quantitative data from the analytical techniques described above.

Table 1: HPLC Data

ParameterExpected Value
Retention Time Highly dependent on specific conditions, but expected to be in the later part of the gradient due to hydrophobicity.
Purity (at 265 nm) >95%

Table 2: High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/z
[M+H]⁺ 736.2981736.2985
[M+Na]⁺ 758.2799758.2803

Table 3: Predicted ESI-MS/MS Fragmentation Data for [M+H]⁺

Fragment Ion TypeSequenceCalculated m/z
b₂Fmoc-Gly-Gly281.1183
b₃Fmoc-Gly-Gly-(D-Phe)428.1871
b₄Fmoc-Gly-Gly-(D-Phe)-Gly485.2082
y₁Gly-CH₂-O-CH₂-Cbz283.1238
y₂(D-Phe)-Gly-CH₂-O-CH₂-Cbz430.1925
y₃Gly-(D-Phe)-Gly-CH₂-O-CH₂-Cbz487.2136

Table 4: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

Proton AssignmentChemical Shift (ppm)MultiplicityIntegration
Fmoc-H (aromatic)7.90-7.30m8H
Cbz-H (aromatic)7.40-7.30m5H
NH (Gly1, Gly2, Gly4)8.30-8.10t3H
NH (D-Phe)8.50d1H
Cbz-CH₂5.10s2H
O-CH₂-O5.30s2H
Fmoc-CH, CH₂4.40-4.20m3H
α-CH (D-Phe)4.60m1H
α-CH₂ (Gly1, Gly2, Gly4)3.90-3.70m6H
β-CH₂ (D-Phe)3.10, 2.95dd, dd2H
O-CH₂-Cbz4.80s2H

Table 5: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

Carbon AssignmentChemical Shift (ppm)
C=O (amide, ester)172-168
C (aromatic, Fmoc & Cbz)144-120
O-CH₂-O90-85
C (α-carbons)55-40
C (β-carbon, D-Phe)37
CH₂ (ether, Cbz)68-65
CH, CH₂ (Fmoc)66, 47

Table 6: FTIR Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
3300-3270N-H stretching (amide)
3100-3000C-H stretching (aromatic)
2980-2850C-H stretching (aliphatic)
1740-1720C=O stretching (ester, Cbz)
1690-1630C=O stretching (Amide I)
1560-1520N-H bending (Amide II)
1450C=C stretching (aromatic)
1250-1050C-O-C stretching (ether)
760-740C-H out-of-plane bending (Fmoc, mono-substituted benzene)

Signaling Pathways and Experimental Workflows

The utility of this compound as a linker is best understood in the context of the mechanism of action of the final therapeutic modality, such as a PROTAC or an ADC.

PROTAC Mechanism of Action

As a PROTAC linker, this molecule would connect a warhead that binds to a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The linker's role is to facilitate the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (Fmoc-GGF(D)G-Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation Degradation

Caption: PROTAC mechanism of action.

Deruxtecan Mechanism of Action

In the context of Deruxtecan, an antibody-drug conjugate, the linker connects the monoclonal antibody (trastuzumab) to the cytotoxic payload (a topoisomerase I inhibitor). The linker is designed to be stable in circulation but is cleaved by enzymes that are upregulated in tumor cells, releasing the payload to induce cell death.[4]

Deruxtecan_MOA cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell ADC Deruxtecan (ADC) HER2 HER2 Receptor ADC->HER2 Binding Internalization Internalization (Endocytosis) HER2->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage (by Cathepsins) Lysosome->Cleavage Payload Payload Release (Topoisomerase I Inhibitor) Cleavage->Payload DNA DNA Payload->DNA Inhibition of Topoisomerase I Apoptosis Apoptosis DNA->Apoptosis DNA Damage

Caption: Mechanism of action of Deruxtecan.

Experimental Workflow for Structure Elucidation

The logical flow of experiments for confirming the structure of the synthesized molecule is outlined below.

Elucidation_Workflow Synthesis Peptide Synthesis Purification HPLC Purification Synthesis->Purification Purity_Check Analytical HPLC Purification->Purity_Check Purity_Check->Purification Purity <95% Mass_Spec Mass Spectrometry (HRMS & MS/MS) Purity_Check->Mass_Spec Purity >95% NMR_Spec NMR Spectroscopy (¹H, ¹³C, 2D) Mass_Spec->NMR_Spec FTIR_Spec FTIR Spectroscopy NMR_Spec->FTIR_Spec Structure_Confirmation Structure Confirmed FTIR_Spec->Structure_Confirmation

Caption: Workflow for structure elucidation.

Conclusion

The structural integrity of this compound is critical for its function as a linker in advanced drug development. The combination of chromatographic and spectroscopic techniques detailed in this guide provides a robust framework for its synthesis and quality control. The presented data and workflows serve as a valuable resource for researchers and scientists in ensuring the identity and purity of this important molecule, thereby contributing to the development of safe and effective next-generation therapeutics.

References

A Technical Guide to Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz: A Versatile Linker for Advanced Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz is a sophisticated, cleavable peptide linker integral to the development of advanced therapeutic agents, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its strategic design, incorporating a specific peptide sequence and protecting groups, facilitates the precise delivery and controlled release of therapeutic payloads. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the groundbreaking ADC, Deruxtecan. Detailed experimental protocols and quantitative data are presented to support researchers in its practical application.

Introduction

The landscape of targeted therapy is continually evolving, with ADCs and PROTACs at the forefront of innovation. The efficacy of these modalities is critically dependent on the linker that connects the targeting moiety (e.g., a monoclonal antibody) to the therapeutic payload. This compound has emerged as a key player in this field, offering a balance of stability in circulation and susceptibility to cleavage within the target cell.

This linker is a tetrapeptide derivative, featuring a Gly-Gly-(D-Phe)-Gly sequence. The presence of the D-amino acid, D-Phenylalanine, enhances its stability against certain proteases. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, a standard protecting group in solid-phase peptide synthesis (SPPS), while the C-terminus is modified with a benzyl (B1604629) (Cbz) protected ether linkage. This compound serves as a crucial building block in the synthesis of drug-linker conjugates.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling and application in synthesis and conjugation.

PropertyValueSource
Molecular Formula C₄₀H₄₁N₅O₉[2]
Molecular Weight 735.78 g/mol [2]
Appearance White to off-white solidGeneric supplier data
Purity Typically >95%Generic supplier data
Solubility Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous solutions.[3][4][5][6]
Storage Conditions Store at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month.[1]

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry. The following is a representative protocol for its synthesis.

Solid-Phase Peptide Synthesis (SPPS) Protocol

Objective: To synthesize the protected peptide sequence Gly-Gly-(D-Phe)-Gly on a solid support.

Materials:

  • Fmoc-Gly-OH

  • Fmoc-D-Phe-OH

  • 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638) solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Rink Amide resin

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Gly):

    • Pre-activate Fmoc-Gly-OH (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat step 2.

  • Second Amino Acid Coupling (D-Phe): Repeat step 3 with Fmoc-D-Phe-OH.

  • Subsequent Couplings: Repeat the deprotection and coupling steps for the remaining Glycine residues.

  • Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group.

Cleavage from Resin Protocol

Objective: To cleave the synthesized peptide from the solid support while keeping the side-chain protecting groups intact.

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).[7][8][9]

  • Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.[9]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Purification and Analysis Protocol

Objective: To purify the crude peptide and verify its identity and purity.

Materials:

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • C18 column

  • Acetonitrile (ACN)

  • Water

  • TFA

  • Mass spectrometer

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO).

  • Purify the peptide by RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.[10]

  • Collect the fractions containing the desired peptide.

  • Confirm the molecular weight of the purified peptide using mass spectrometry.[11]

  • Assess the purity of the final product by analytical RP-HPLC.[12][13][14]

Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

This compound is a precursor to the linker used in the highly successful ADC, Trastuzumab Deruxtecan (Enhertu®).[15] In this context, the GGFG peptide sequence is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B and Cathepsin L, which are often overexpressed in tumor cells.[16][17][18][19][][21]

Mechanism of Action in ADCs:

  • Targeting: The ADC, consisting of a monoclonal antibody linked to a cytotoxic payload via the GGFG linker, binds to a specific antigen on the surface of a cancer cell.[22][23]

  • Internalization: The ADC-antigen complex is internalized by the cell through endocytosis.

  • Lysosomal Trafficking: The complex is transported to the lysosome.

  • Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsins recognize and cleave the GGFG peptide linker.[][16][17]

  • Payload Release: The cleavage releases the highly potent cytotoxic drug.

  • Cell Death: The released payload can then exert its cell-killing effect, for instance, by inhibiting topoisomerase I, leading to DNA damage and apoptosis.[][22]

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Targeting & Binding Internalization 2. Internalization (Endocytosis) Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Cleavage 4. Enzymatic Cleavage of GGFG Linker Lysosome->Cleavage Payload 5. Payload Release Cleavage->Payload Apoptosis 6. Cell Death (Apoptosis) Payload->Apoptosis ADC_Workflow Linker_Synth 1. Synthesis of Fmoc-GGFG-(D-Phe)-Gly-CH2-O-CH2-Cbz Payload_Attach 2. Conjugation to Cytotoxic Payload Linker_Synth->Payload_Attach Drug_Linker Drug-Linker Conjugate Payload_Attach->Drug_Linker Final_Conj 4. Conjugation of Drug-Linker to Antibody Drug_Linker->Final_Conj Antibody_Mod 3. Antibody Modification (optional) Antibody_Mod->Final_Conj ADC_Product Final ADC Product Final_Conj->ADC_Product Purification 5. Purification and Characterization ADC_Product->Purification

References

A Technical Guide to Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz: A Key Linker in Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the synthetic peptide linker, Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz. This molecule is a critical component in the field of targeted therapeutics, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, provide a detailed, representative synthesis protocol based on established Fmoc-based solid-phase peptide synthesis, and illustrate its role in the mechanism of action of ADCs.

Core Chemical and Physical Properties

The fundamental characteristics of this compound are summarized below. These properties are essential for its application in bioconjugation and drug delivery systems.

PropertyValueSource(s)
Molecular Formula C₄₀H₄₁N₅O₉[1][2]
Molecular Weight 735.78 g/mol [3]
Monoisotopic Mass 735.29042790 Da[4]
Purity > 96% (Typical)[2]
IUPAC Name benzyl 2-[[[2-[[(2R)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetate[4]
Primary Application PROTAC Linker, ADC Linker[1][5]

Introduction to Core Concepts: ADCs and Linker Technology

This compound is primarily identified as a peptide linker used in the synthesis of Deruxtecan, a potent ADC.[1][5] Understanding its function requires familiarity with the core technology it enables.

  • Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted cancer therapies designed to deliver a highly potent cytotoxic agent (payload) directly to cancer cells. They consist of three components:

    • A monoclonal antibody that specifically binds to a target antigen on the surface of tumor cells.

    • A cytotoxic payload too potent for systemic administration.

    • A chemical linker that connects the antibody to the payload.

  • The Role of the Linker: The linker is a critical determinant of an ADC's efficacy and safety. It must be stable in systemic circulation to prevent premature release of the payload, but it must be efficiently cleaved to release the drug once the ADC has been internalized by the target cancer cell. The GGFG peptide sequence is known to be cleavable by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.

Synthesis Methodology: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The peptide backbone of the linker is constructed using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This technique involves the sequential addition of Nα-Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[6][7] The general workflow allows for easy purification by simply filtering and washing the resin to remove excess reagents and byproducts.[8][9]

SPPS_Workflow Resin 1. Resin Swelling (e.g., in DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Start Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA, HCTU, DIPEA) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle (for next amino acid) Wash2->Repeat Is sequence complete? No Cleavage 6. Final Cleavage & Deprotection (TFA cocktail) Wash2->Cleavage Is sequence complete? Yes Repeat->Deprotection ADC_Mechanism Circulation 1. ADC in Systemic Circulation (Linker Stable) Binding 2. Antibody Binds to Tumor Cell Antigen Circulation->Binding Internalization 3. ADC Internalization (Endocytosis) Binding->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Cleavage 5. Protease-mediated Linker Cleavage (e.g., Cathepsin B) Lysosome->Cleavage Release 6. Cytotoxic Payload is Released Cleavage->Release Apoptosis 7. Payload Induces Cell Death (Apoptosis) Release->Apoptosis

References

A Technical Guide to Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz: A Key Linker in Advanced Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2264011-97-2

This in-depth technical guide provides a comprehensive overview of Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz, a crucial linker molecule utilized in the development of sophisticated biotherapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the molecule's properties, synthesis, and applications, with a particular focus on its role in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction

This compound is a well-defined, peptide-based linker. Its structure is built around a Gly-Gly-(D-Phe)-Gly tetrapeptide sequence, which is recognized and cleaved by specific intracellular enzymes. This property of selective cleavage is paramount in the design of ADCs, where a cytotoxic payload must be stably linked to a monoclonal antibody in circulation but efficiently released upon internalization into target cancer cells. One of the most notable applications of this linker is in the synthesis of Deruxtecan, the drug-linker component of the highly successful ADC, Trastuzumab deruxtecan.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 2264011-97-2PubChem
Molecular Formula C₄₀H₄₁N₅O₉PubChem
Molecular Weight 735.79 g/mol PubChem
Purity > 96%Precise PEG
Appearance White to off-white solidMedChemExpress

Synthesis and Characterization

While the precise, industrial-scale synthesis protocol for this compound is proprietary, this section outlines a general methodology based on standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

General Synthesis Workflow

The synthesis of the peptide backbone typically proceeds via a stepwise addition of Fmoc-protected amino acids onto a solid support resin.

G Resin Solid Support Resin Deprotection1 Fmoc Deprotection (e.g., Piperidine (B6355638) in DMF) Resin->Deprotection1 Coupling1 Amino Acid Coupling (Fmoc-Gly-OH, Coupling agents) Deprotection1->Coupling1 Wash1 Washing Coupling1->Wash1 Repeat Repeat Deprotection, Coupling, and Washing for each amino acid (D-Phe, Gly, Gly) Wash1->Repeat Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Repeat->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification FinalProduct Fmoc-Gly-Gly-(D-Phe)-Gly-OH Purification->FinalProduct

Figure 1: General workflow for solid-phase peptide synthesis of the core peptide.
Experimental Protocol: A Representative Example

The following is a representative protocol for the synthesis of a peptide sequence using Fmoc chemistry. Note: This is a generalized procedure and would require optimization for the specific synthesis of this compound.

  • Resin Preparation: A suitable resin (e.g., Rink amide resin) is swelled in a solvent such as N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) is activated with a coupling agent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIPEA) and then added to the deprotected resin. The reaction progress can be monitored by a ninhydrin (B49086) test.

  • Washing: The resin is washed thoroughly with DMF to remove excess reagents.

  • Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the sequence (D-Phe, Gly, Gly).

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and any side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and High-Performance Liquid Chromatography (HPLC) to determine purity.

Characterization

While specific spectral data for this compound are not publicly available, a typical certificate of analysis would confirm the structure using ¹H NMR and LC-MS, and purity via HPLC.

Mechanism of Action in Antibody-Drug Conjugates

The Gly-Gly-Phe-Gly sequence within the linker is designed to be selectively cleaved by lysosomal proteases, such as cathepsins, which are abundant in the intracellular environment of tumor cells.[1][2]

ADC_MOA cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen ADC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Cleavage Enzymatic Cleavage of Linker by Cathepsins Lysosome->Cleavage 4. Linker Cleavage Payload_Release Release of Cytotoxic Payload Cleavage->Payload_Release Nucleus Nucleus Payload_Release->Nucleus 5. DNA Damage Apoptosis Apoptosis Nucleus->Apoptosis 6. Cell Death PROTAC_Mechanism PROTAC PROTAC Molecule (Warhead-Linker-E3 Ligase Ligand) Target_Protein Target Protein PROTAC->Target_Protein Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Target Protein Degradation Proteasome->Degradation

References

An In-depth Technical Guide to the Synthesis of Fmoc-Protected Peptide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and application of Fmoc-protected peptide linkers, crucial components in solid-phase peptide synthesis (SPPS). It details the synthesis of common linkers, their attachment to solid supports, and the subsequent loading of the first amino acid, supported by quantitative data and detailed experimental protocols.

Introduction to Fmoc-Protected Peptide Linkers

In Fmoc-based solid-phase peptide synthesis, a linker serves as the bridge between the growing peptide chain and the insoluble resin support. The choice of linker is critical as it dictates the C-terminal functionality of the cleaved peptide (e.g., carboxylic acid or amide) and the conditions required for its release, which in turn affects the preservation of acid-labile side-chain protecting groups.

Core Linker Synthesis and Resin Functionalization

The synthesis of a functional peptide resin begins with the preparation of the linker molecule, which is then covalently attached to a polymer support, typically polystyrene cross-linked with divinylbenzene.

Rink Amide Linker: For C-Terminal Peptide Amides

The Rink Amide linker is a widely used linker for the synthesis of peptide amides. A practical eight-step synthesis starting from p-hydroxybenzaldehyde can achieve an overall yield of 50%.[1]

Experimental Protocol: Synthesis of Fmoc-Rink Amide Linker [1]

This protocol describes a high-yield, scalable synthesis of the Fmoc-Rink Amide linker.

  • Step A: Etherification

    • To a solution of p-hydroxybenzaldehyde in acetone, add ethyl bromoacetate (B1195939) and potassium carbonate.

    • Reflux the mixture to obtain ethyl 2-(4-formylphenoxy)acetate with a yield of 98%.

  • Step B: Oxidation

    • Treat the product from Step A with sodium chlorite, 30% hydrogen peroxide, and sodium dihydrogen phosphate (B84403) in acetonitrile (B52724) to yield 2-(4-formylphenoxy)acetic acid (95% yield).

  • Step C & D: Friedel-Crafts Acylation

    • Convert the carboxylic acid to its acid chloride using thionyl chloride in dichloromethane (B109758) (DCM) with a catalytic amount of N,N-dimethylformamide (DMF).

    • React the resulting acid chloride with 1,3-dimethoxybenzene (B93181) in the presence of aluminum chloride in DCM to afford 2-(4-((2,4-dimethoxyphenyl)(hydroxy)methyl)phenoxy)acetic acid (86% yield over two steps).

  • Step E: Hydrolysis

  • Step F: Oximation

  • Step G: Reduction

    • Reduce the oxime using zinc powder in ammonium (B1175870) hydroxide to obtain the amine (86% yield).

  • Step H: Fmoc Protection

    • Protect the resulting amine with Fmoc-OSu in the presence of potassium carbonate in a water/1,4-dioxane mixture to give the final Fmoc-Rink Amide linker (85% yield).

G cluster_synthesis Fmoc-Rink Amide Linker Synthesis p_hydroxybenzaldehyde p-Hydroxybenzaldehyde step_a A: Etherification (Ethyl bromoacetate, K2CO3) p_hydroxybenzaldehyde->step_a product_a Ethyl 2-(4-formylphenoxy)acetate step_a->product_a step_b B: Oxidation (NaClO2, H2O2) product_a->step_b product_b 2-(4-formylphenoxy)acetic acid step_b->product_b step_cd C/D: Friedel-Crafts Acylation (SOCl2, 1,3-dimethoxybenzene, AlCl3) product_b->step_cd product_d Keto Acid step_cd->product_d step_e E: Hydrolysis (NaOH) product_d->step_e product_e Carboxylic Acid step_e->product_e step_f F: Oximation (NH2OH.HCl) product_e->step_f product_f Oxime step_f->product_f step_g G: Reduction (Zn, NH4OH) product_f->step_g product_g Amine step_g->product_g step_h H: Fmoc Protection (Fmoc-OSu) product_g->step_h final_product Fmoc-Rink Amide Linker step_h->final_product

Synthesis of the Fmoc-Rink Amide Linker
Wang Resin: For C-Terminal Carboxylic Acids

Wang resin, a 4-alkoxybenzyl alcohol resin, is a standard support for the synthesis of peptides with a C-terminal carboxylic acid.[2][3] While often purchased pre-functionalized, the synthesis involves creating a hydroxymethylphenoxymethyl group on the polystyrene backbone.

2-Chlorotrityl Chloride (2-CTC) Resin: For Protected Peptide Fragments

2-CTC resin is highly acid-labile, allowing for the cleavage of peptides under very mild acidic conditions, which preserves acid-sensitive side-chain protecting groups.[4][5] This makes it ideal for the synthesis of protected peptide fragments for use in convergent synthesis strategies.[4]

Experimental Protocol: Preparation of 2-Chlorotrityl Chloride Resin [4]

  • Preparation of the Precursor: 1-chloro-2-(dichloro(phenyl)methyl)benzene is synthesized from 2-chlorobenzophenone (B131818) and phosphorus pentachloride in a 90% yield.

  • Attachment to Resin: The precursor is then reacted with 1% DVB-crosslinked polystyrene resin in the presence of a Lewis acid catalyst (e.g., AlCl₃) in a mixture of DCM and nitrobenzene.

Loading the First Fmoc-Amino Acid onto the Resin

The attachment of the first Fmoc-protected amino acid to the linker is a critical step that can be prone to side reactions, particularly racemization.

Loading on Wang Resin

The traditional method for loading onto Wang resin involves esterification using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[2] However, this can lead to significant racemization, especially for sensitive amino acids like Cys and His.[2] A racemization-free protocol involves converting the hydroxyl group of the Wang resin to a chloride and then reacting it with the Fmoc-amino acid in the presence of a non-nucleophilic base.[2]

Experimental Protocol: Racemization-Free Loading of Fmoc-Amino Acid on Wang Resin [2]

  • Chlorination of Wang Resin: Suspend Wang resin in toluene (B28343) and add thionyl chloride. Heat the mixture at 70°C for 5 hours. The resulting Wang chloride resin is washed and dried.

  • Attachment of Fmoc-Amino Acid: Swell the Wang chloride resin in DMF. In a separate flask, dissolve the Fmoc-amino acid, diisopropylethylamine (DIEA), and a catalytic amount of potassium iodide in DMF. Add this solution to the resin and shake at room temperature for 12-24 hours.

  • Capping: After loading, any unreacted hydroxyl groups should be capped to prevent the formation of deletion sequences. This is typically done using acetic anhydride (B1165640) and a base like pyridine (B92270) or DIEA.

Loading on 2-Chlorotrityl Chloride (2-CTC) Resin

Loading on 2-CTC resin is generally performed under milder conditions and is less prone to racemization due to the steric hindrance of the trityl group.[4][5]

Experimental Protocol: Loading of Fmoc-Amino Acid on 2-CTC Resin

  • Resin Swelling: Swell the 2-CTC resin in anhydrous DCM for 30 minutes under an inert atmosphere.

  • Amino Acid Attachment: Dissolve the Fmoc-amino acid (1.0 - 2.0 equivalents relative to resin loading) in anhydrous DCM. Add this solution to the swollen resin, followed by the addition of DIEA (2.0 - 4.0 equivalents relative to the amino acid).

  • Reaction: Agitate the mixture at room temperature for 1-4 hours.

  • Capping: Cap any unreacted sites by adding a solution of DCM/methanol/DIEA (17:2:1 v/v/v) and agitating for 30 minutes.

  • Washing: Wash the resin sequentially with DCM, DMF, and methanol, and then dry under vacuum.

G cluster_loading First Fmoc-Amino Acid Loading Workflow start Start swell 1. Swell Resin (e.g., DCM or DMF) start->swell couple 3. Couple Amino Acid to Resin swell->couple activate_aa 2. Prepare Amino Acid Solution (Fmoc-AA-OH + Base) activate_aa->couple cap 4. Cap Unreacted Sites (e.g., Acetic Anhydride/DIEA) couple->cap wash_dry 5. Wash and Dry Resin cap->wash_dry end Loaded Resin Ready for SPPS wash_dry->end

Workflow for Loading the First Amino Acid

Quantitative Data on Linker Performance

The choice of resin and linker significantly impacts the yield and purity of the final peptide. The following tables summarize key performance characteristics of common linkers.

Table 1: Performance Characteristics of Common Peptide Synthesis Resins [6]

Resin TypeTypical Loading Capacity (mmol/g)Expected Crude Peptide Purity (%)Typical Overall Yield (%)Primary Application
Wang Resin0.3 - 1.050 - 90Moderate to HighPeptides with a C-terminal carboxylic acid
Rink Amide Resin0.3 - 1.0[7]52 - 90+Moderate to HighPeptides with a C-terminal amide
2-Chlorotrityl Chloride Resin0.3 - 1.6+Generally highHighProtected peptide fragments; C-terminal carboxylic acids

Note: Purity and yield are highly dependent on the peptide sequence, length, and the efficiency of coupling and deprotection steps.

Table 2: Racemization Levels During Amino Acid Activation [8]

Amino Acid DerivativeActivation MethodRacemization (%)
Fmoc-L-Trp-OHTBTU/HOBt/DIEA< 0.4
Fmoc-L-Lys(Boc)-OHTBTU/HOBt/DIEA< 0.4
Fmoc-D-Tyr(tBu)-OHTBTU/HOBt/DIEA< 0.4

Peptide Cleavage from the Linker

The final step in SPPS is the cleavage of the peptide from the resin, which is typically accompanied by the removal of side-chain protecting groups.

Cleavage from Wang and Rink Amide Resins

Peptides are cleaved from Wang and Rink Amide resins using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). Scavengers are added to this cocktail to quench reactive cationic species generated during the cleavage process, thereby preventing side reactions.

Standard Cleavage Cocktail:

  • 95% TFA

  • 2.5% Water

  • 2.5% Triisopropylsilane (TIS)

Cleavage from 2-Chlorotrityl Chloride Resin

For the synthesis of protected peptide fragments, a very mild cleavage cocktail is used to release the peptide from the 2-CTC resin while leaving the side-chain protecting groups intact.

Mild Cleavage Cocktail for Protected Fragments: [5]

  • 1-5% TFA in DCM

  • Acetic acid/Trifluoroethanol (TFE)/DCM (1:1:8)

For complete deprotection, the standard 95% TFA cocktail can be used.

G cluster_cleavage Peptide Cleavage and Deprotection Workflow start Start: Peptide-Resin final_fmoc_deprotection 1. Final Fmoc Deprotection start->final_fmoc_deprotection wash 2. Wash Resin (DMF, DCM, MeOH) final_fmoc_deprotection->wash dry 3. Dry Resin wash->dry cleavage 4. Add Cleavage Cocktail (e.g., TFA/TIS/H2O) dry->cleavage reaction 5. React (1-3 hours) cleavage->reaction filter_resin 6. Filter to Remove Resin reaction->filter_resin precipitate 7. Precipitate Peptide (Cold Ether) filter_resin->precipitate isolate 8. Isolate Crude Peptide precipitate->isolate end Purification isolate->end

General Workflow for Peptide Cleavage

Conclusion

The selection and synthesis of an appropriate Fmoc-protected peptide linker are foundational to successful solid-phase peptide synthesis. This guide has provided an in-depth overview of the synthesis of key linkers, detailed protocols for their application, and quantitative data to inform resin selection. By understanding the chemical principles and experimental nuances of these processes, researchers can optimize their peptide synthesis strategies to achieve higher yields and purities of their target molecules.

References

An In-depth Technical Guide on the Role of Fmoc-Gly-Gly-(D-Phe)-Gly in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the multifaceted role of the tetrapeptide fragment Fmoc-Gly-Gly-(D-Phe)-Gly in modern peptide chemistry. While this specific sequence may not be a ubiquitous reagent, its constituent parts—the Fmoc protecting group, the glycine (B1666218) linker units, and the strategic inclusion of a D-amino acid—make it an exemplary model for understanding key principles in solid-phase peptide synthesis (SPPS) and rational peptide design.

Core Components and Their Strategic Importance

The structure of Fmoc-Gly-Gly-(D-Phe)-Gly is a deliberate combination of functional units, each contributing a specific property valuable in peptide synthesis and the design of peptidomimetics.

  • Fmoc (9-fluorenylmethyloxycarbonyl) Group : This is a base-labile Nα-amino protecting group, which is the cornerstone of modern solid-phase peptide synthesis.[] Its primary advantage lies in its removal under mild basic conditions (typically with piperidine), which preserves acid-labile side-chain protecting groups and the linkage of the peptide to the resin.[][2] This orthogonality is crucial for the synthesis of complex peptides.

  • Glycine (Gly) Residues : Glycine is the simplest amino acid, lacking a side chain. This characteristic imparts significant conformational flexibility.[3] In peptide chemistry, glycine residues are frequently used as linkers or spacers to connect different functional domains of a protein or peptide without introducing steric hindrance.[3][4][5][6] The Gly-Gly motif in the example peptide provides a flexible spacer.

  • D-Phenylalanine ((D-Phe)) : The inclusion of a D-amino acid is a critical feature for drug development. Peptides composed exclusively of natural L-amino acids are often susceptible to rapid degradation by proteases in the body. Incorporating D-amino acids, such as D-Phenylalanine, can significantly enhance the peptide's stability and prolong its biological half-life.[7] Furthermore, D-amino acids can induce specific secondary structures, like beta-turns, which can be crucial for mimicking the bioactive conformation of a peptide and enhancing its binding affinity to a target receptor. D-phenylalanine, in particular, has been explored for its pharmacological activities.[7]

Applications in Peptide Chemistry

Fmoc-Gly-Gly-(D-Phe)-Gly, as a protected peptide fragment, is primarily designed for use in fragment condensation strategies during SPPS.[2][8] This approach involves synthesizing smaller, protected peptide segments, which are then coupled together to form a larger peptide. This can be more efficient than the stepwise addition of single amino acids, especially for long or difficult sequences.

Key applications include:

  • Building Blocks for Bioactive Peptides : This fragment can be incorporated into larger peptide sequences to introduce a flexible, protease-resistant segment. This is particularly useful in the design of therapeutic peptides that require improved stability and a specific spatial arrangement of pharmacophores.

  • Peptidomimetic Design : The D-Phe residue makes this fragment a valuable tool in creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced drug-like properties.

  • Linker Chemistry : The Gly-Gly portion can serve as a flexible linker in constructs like Antibody-Drug Conjugates (ADCs) or fusion proteins, where it is necessary to connect two different molecules without impairing their individual functions.[4]

Quantitative Data and Synthesis Parameters

The efficiency of incorporating a fragment like Fmoc-Gly-Gly-(D-Phe)-Gly into a growing peptide chain is dependent on several factors. The following table summarizes typical quantitative data associated with modern Fmoc-based SPPS protocols.

ParameterTypical Value/RangeSignificance
Coupling Efficiency > 99%High coupling efficiency is critical to minimize deletion sequences and maximize the yield of the final product.
Fmoc Deprotection Time 5-20 minutesThe time required for complete removal of the Fmoc group, typically using 20% piperidine (B6355638) in DMF.
Amino Acid/Fragment Equivalents 3-5 equivalentsThe molar excess of the incoming amino acid or peptide fragment relative to the reactive sites on the resin.
Activator HBTU, HATU, HOBt/DICThese reagents activate the carboxylic acid group for efficient amide bond formation. The choice of activator can influence the degree of side reactions like racemization.[9]
Final Peptide Purity (Crude) 70-95%The purity of the peptide after cleavage from the resin, before purification by HPLC.
Final Peptide Purity (Purified) > 98%The purity of the final peptide product after purification, typically by reverse-phase HPLC.[10]

Experimental Protocols

Protocol 1: Stepwise Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing the Gly-Gly-(D-Phe)-Gly Sequence

This protocol outlines the manual synthesis of a hypothetical peptide, Ac-Ala-Gly-Gly-(D-Phe)-Gly-Lys-NH2, on a Rink Amide resin using Fmoc chemistry.

  • Resin Preparation : Swell Rink Amide resin (0.5 mmol/g loading) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

  • First Amino Acid Coupling (Fmoc-Lys(Boc)-OH) :

    • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

    • Coupling : Dissolve Fmoc-Lys(Boc)-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) to pre-activate for 2 minutes. Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Washing : Wash the resin with DMF (3x) and Dichloromethane (DCM) (3x). Confirm complete coupling with a Kaiser test.

  • Sequential Coupling Cycles : Repeat the Fmoc deprotection, coupling, and washing steps for the following amino acids in order: Fmoc-Gly-OH, Fmoc-(D-Phe)-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-Ala-OH.

  • N-terminal Acetylation : After the final Fmoc deprotection of Alanine, treat the resin with a solution of acetic anhydride (B1165640) (10 eq) and DIPEA (10 eq) in DMF for 30 minutes. Wash with DMF and DCM.

  • Cleavage and Deprotection :

    • Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water.[11]

    • Add the cocktail to the dried peptide-resin and stir at room temperature for 2-3 hours.

  • Peptide Precipitation and Purification :

    • Filter the resin and precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

    • Purify the crude peptide using reverse-phase HPLC.

Protocol 2: Fragment Condensation using Fmoc-Gly-Gly-(D-Phe)-Gly-OH

This protocol describes the coupling of the entire Fmoc-Gly-Gly-(D-Phe)-Gly-OH fragment to a resin-bound peptide (e.g., H-Lys-NH-Resin).

  • Resin Preparation : Synthesize H-Lys(Boc)-NH-Resin using the methods described in Protocol 1. Ensure the N-terminal Fmoc group is removed.

  • Fragment Activation : In a separate vial, dissolve Fmoc-Gly-Gly-(D-Phe)-Gly-OH (2 eq), HATU (1.9 eq), and HOBt (2 eq) in DMF. Add DIPEA (4 eq) and allow to pre-activate for 5-10 minutes.

  • Fragment Coupling : Add the activated fragment solution to the resin-bound Lysine. Agitate for 4-6 hours, or until a Kaiser test indicates complete coupling.

  • Washing : Wash the resin extensively with DMF and DCM to remove any unreacted fragment and coupling reagents.

  • Synthesis Continuation : Proceed with the synthesis by deprotecting the Fmoc group of the fragment and coupling the next amino acid.

Visualizations of Workflows and Concepts

Diagram 1: Standard Fmoc-SPPS Cycle

This diagram illustrates the iterative four-step process at the core of Fmoc-based solid-phase peptide synthesis.

Fmoc_SPPS_Cycle Start Start with Resin-Bound Protected Peptide Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 2. Washing (DMF) Deprotection->Washing1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 4. Washing (DMF, DCM) Coupling->Washing2 End Elongated Peptide Chain Washing2->End Repeat Cycle End->Deprotection Cleavage Final Cleavage & Deprotection (TFA) End->Cleavage

A diagram of the standard Fmoc-SPPS cycle.

Diagram 2: Rationale for Incorporating D-Amino Acids

This diagram outlines the logical reasons and resulting benefits of including D-amino acids like D-Phenylalanine in peptide design.

D_Amino_Acid_Rationale cluster_problem Problem with L-Peptides cluster_solution Solution cluster_benefits Benefits cluster_outcome Therapeutic Outcome Problem Natural L-Peptides Solution Incorporate D-Amino Acids (e.g., D-Phe) Problem->Solution Benefit1 Increased Proteolytic Stability Solution->Benefit1 Benefit2 Constrained Conformation (e.g., β-turns) Solution->Benefit2 Outcome1 Longer Half-Life in vivo Benefit1->Outcome1 Outcome2 Enhanced Receptor Binding & Specificity Benefit2->Outcome2

Rationale for using D-amino acids in peptide design.

References

Physicochemical Characteristics of Fmoc-Tetrapeptides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-α-fluorenylmethyloxycarbonyl (Fmoc) protected tetrapeptides. These molecules are of significant interest in the fields of biomaterials, drug delivery, and tissue engineering due to their remarkable ability to self-assemble into well-defined nanostructures, such as nanofibers, which can subsequently form hydrogels. This guide details the underlying principles of their self-assembly, presents quantitative data on their properties, outlines key experimental protocols for their characterization, and illustrates relevant biological signaling pathways.

Introduction to Fmoc-Tetrapeptide Self-Assembly

The self-assembly of Fmoc-tetrapeptides is a spontaneous process driven by a delicate balance of non-covalent interactions. The amphiphilic nature of these molecules, conferred by the hydrophobic Fmoc group and the generally more hydrophilic tetrapeptide sequence, is the primary driver for their organization in aqueous environments.

The key interactions governing self-assembly include:

  • π-π Stacking: The aromatic fluorenyl groups of the Fmoc moiety exhibit strong π-π stacking interactions, which are a major driving force for the initial aggregation of the molecules.[1]

  • Hydrogen Bonding: The peptide backbone provides ample opportunities for the formation of intermolecular hydrogen bonds, leading to the formation of secondary structures, most commonly anti-parallel β-sheets.[2][3]

  • Hydrophobic Interactions: The hydrophobic collapse of non-polar side chains of the amino acids and the fluorenyl group minimizes contact with water, further stabilizing the self-assembled structures.

  • Electrostatic Interactions: The net charge of the peptide sequence at a given pH can influence the self-assembly process, with repulsive or attractive forces modulating the packing of the molecules.

These interactions lead to the formation of elongated nanofibers, typically with diameters in the nanometer range. As the concentration of the Fmoc-tetrapeptide increases, these nanofibers can entangle to form a three-dimensional network that entraps water, resulting in the formation of a hydrogel.[4]

Quantitative Physicochemical Data

The following tables summarize key quantitative data for representative Fmoc-tetrapeptides, offering a comparative look at their hydrogelation and structural properties.

Fmoc-Tetrapeptide SequenceMinimum Gelation Concentration (MGC) (wt%)Storage Modulus (G') (Pa)Fibril/Nanostructure Diameter (nm)Reference(s)
Fmoc-Phe-Phe-Phe-Phe~0.5100 - 100020 - 50[5]
Fmoc-Arg-Gly-Asp-Ser (RGDS)~2.0Not consistently stable for measurement~10[6]
Fmoc-Gly-Arg-Asp-Ser (GRDS)>2.0 (highly viscous)~100~10[6]
Fmoc-Lys-Leu-Val-Phe (KLVF)Not specifiedNot specifiedNot specifiedData not available in searches
Fmoc-Phe-Phe-Tyr-TyrNot specifiedNot specifiedNot specifiedData not available in searches
Fmoc-Val-Glu-Val-PheNot specifiedNot specifiedNot specifiedData not available in searches

Table 1: Hydrogelation and Morphological Properties of Selected Fmoc-Tetrapeptides.

Fmoc-Tetrapeptide SequenceFT-IR Amide I Peak (cm⁻¹)Circular Dichroism (CD) Minima (nm)Key Spectroscopic FeatureReference(s)
Fmoc-Phe-Phe-Phe-Phe~1630~218Indicates β-sheet formation[5]
Fmoc-Arg-Gly-Asp-Ser (RGDS)~1635~220Suggests β-sheet structure[6]
Fmoc-Gly-Arg-Asp-Ser (GRDS)~1630No clear β-sheet minimumDominated by Fmoc interactions[6]
Fmoc-Lys-Leu-Val-Phe (KLVF)Not specifiedNot specifiedNot specifiedData not available in searches
Fmoc-Phe-Phe-Tyr-TyrNot specifiedNot specifiedNot specifiedData not available in searches
Fmoc-Val-Glu-Val-PheNot specifiedNot specifiedNot specifiedData not available in searches

Table 2: Spectroscopic Characteristics of Self-Assembled Fmoc-Tetrapeptides.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of Fmoc-tetrapeptides.

Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a generic Fmoc-tetrapeptide on a rink amide resin to yield a C-terminally amidated peptide.

Materials:

  • Rink amide resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the rink amide resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution for 5 minutes, drain, and repeat for another 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling:

    • Dissolve 3 equivalents of the first Fmoc-protected amino acid and 3 equivalents of OxymaPure in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.

    • Wash the resin with DMF and DCM.

  • Subsequent Amino Acid Couplings: Repeat the deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the tetrapeptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide from the cleavage cocktail by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

G cluster_synthesis Fmoc Solid-Phase Peptide Synthesis Workflow Resin Start: Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple1 Couple 1st Fmoc-AA Deprotect1->Couple1 Wash1 Wash Couple1->Wash1 Deprotect2 Fmoc Deprotection Wash1->Deprotect2 Couple2 Couple 2nd Fmoc-AA Deprotect2->Couple2 Wash2 Wash Couple2->Wash2 Deprotect3 Fmoc Deprotection Wash2->Deprotect3 Couple3 Couple 3rd Fmoc-AA Deprotect3->Couple3 Wash3 Wash Couple3->Wash3 Deprotect4 Fmoc Deprotection Wash3->Deprotect4 Couple4 Couple 4th Fmoc-AA Deprotect4->Couple4 Wash4 Wash Couple4->Wash4 Final_Deprotect Final Fmoc Deprotection Wash4->Final_Deprotect Cleave Cleave from Resin (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate with Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Characterize Characterize (MS) Purify->Characterize

Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis.

Characterization Techniques

FT-IR spectroscopy is used to determine the secondary structure of the self-assembled peptides, particularly the presence of β-sheets.

Protocol:

  • Prepare a hydrogel of the Fmoc-tetrapeptide at the desired concentration.

  • Place a small aliquot of the hydrogel onto the crystal of an attenuated total reflectance (ATR) FT-IR spectrometer.

  • Acquire the spectrum, typically in the range of 1500-1800 cm⁻¹, which covers the Amide I region.

  • A strong absorbance peak around 1630 cm⁻¹ is indicative of β-sheet formation.[2]

CD spectroscopy is another powerful technique to assess the secondary structure and chiral organization of the self-assembling peptides.

Protocol:

  • Prepare a solution or a transparent hydrogel of the Fmoc-tetrapeptide in a suitable buffer (e.g., phosphate-buffered saline).

  • Use a quartz cuvette with a short path length (e.g., 0.1 mm or 1 mm).

  • Record the CD spectrum in the far-UV region (e.g., 190-260 nm).

  • A negative band around 218-220 nm is characteristic of β-sheet structures.[7]

Rheological measurements are crucial for quantifying the mechanical properties of the hydrogels.

Protocol:

  • Place the hydrogel sample on the plate of a rheometer.

  • Perform a frequency sweep at a constant strain (typically within the linear viscoelastic region) to determine the storage modulus (G') and loss modulus (G'').

  • A G' value significantly higher than G'' indicates the formation of a stable gel.[8]

TEM is used to visualize the morphology of the self-assembled nanostructures.

Protocol:

  • Dilute the Fmoc-tetrapeptide hydrogel or solution to a low concentration (e.g., 0.01-0.1 wt%).

  • Apply a small drop of the diluted sample onto a carbon-coated copper grid for 1-2 minutes.

  • Wick off the excess liquid.

  • Negatively stain the sample with a solution of uranyl acetate (B1210297) or phosphotungstic acid for 1-2 minutes.

  • Wick off the excess stain and allow the grid to air dry completely.

  • Image the grid using a transmission electron microscope.[9]

G cluster_characterization Characterization Workflow for Fmoc-Tetrapeptide Hydrogels Start Fmoc-Tetrapeptide Hydrogel FTIR FT-IR Spectroscopy (Secondary Structure) Start->FTIR CD CD Spectroscopy (Chiral Organization) Start->CD Rheology Rheology (Mechanical Properties) Start->Rheology TEM TEM (Nanostructure Morphology) Start->TEM

Caption: Experimental workflow for hydrogel characterization.

Biological Interactions and Signaling Pathways

Fmoc-tetrapeptides incorporating specific bioactive sequences, such as the Arginine-Glycine-Aspartic acid (RGD) motif, can be used to create biomaterials that interact with cells and modulate their behavior. The RGD sequence is a well-known ligand for integrin receptors on the cell surface.[10]

Upon binding of an RGD-functionalized Fmoc-tetrapeptide hydrogel to integrins, a cascade of intracellular signaling events is initiated, which can influence cell adhesion, proliferation, migration, and differentiation. A key pathway activated is the Focal Adhesion Kinase (FAK) signaling pathway.

G cluster_pathway Integrin-Mediated Signaling Pathway Fmoc_RGD Fmoc-RGD Hydrogel Integrin Integrin Receptor (e.g., αvβ3) Fmoc_RGD->Integrin binds to FAK Focal Adhesion Kinase (FAK) Integrin->FAK activates Paxillin Paxillin FAK->Paxillin phosphorylates Src Src Kinase FAK->Src activates Src->FAK further activates ERK ERK Src->ERK activates Cell_Response Cellular Responses (Adhesion, Proliferation, Migration) ERK->Cell_Response leads to

Caption: RGD-Integrin signaling cascade.

The binding of the RGD motif to the integrin receptor leads to the recruitment and autophosphorylation of FAK at focal adhesions.[10] This, in turn, creates docking sites for other signaling proteins, such as Src kinase and paxillin. The activation of the FAK/Src complex can then trigger downstream pathways, including the Extracellular signal-Regulated Kinase (ERK) pathway, ultimately leading to changes in gene expression and cellular behavior.[10]

Conclusion

Fmoc-tetrapeptides represent a versatile class of molecules with tunable physicochemical properties that make them highly attractive for a range of biomedical applications. Their self-assembly into nanofibrous hydrogels is governed by a complex interplay of non-covalent forces, which can be modulated by the peptide sequence. The ability to incorporate bioactive motifs, such as RGD, allows for the design of "smart" biomaterials that can actively engage with and direct cellular processes. A thorough understanding of their physicochemical characteristics and the application of the detailed experimental protocols outlined in this guide are essential for the rational design and successful implementation of these promising materials in research and development.

References

The Lynchpin of Targeted Therapy: A Technical Guide to the Mechanism of Action of an ADC Linker Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth examination of the mechanism of action centered around the peptide linker, Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz, a critical component in the architecture of advanced antibody-drug conjugates (ADCs). While this molecule is an intermediate in the synthesis of the final linker, its core tetrapeptide sequence, Gly-Gly-Phe-Gly (GGFG), is fundamental to the therapeutic strategy of ADCs such as trastuzumab deruxtecan (B607063). This document will elucidate the linker's pivotal role in the selective delivery and conditional release of cytotoxic payloads to cancer cells, present quantitative data on the efficacy of the resulting ADC, detail relevant experimental protocols, and provide visual diagrams of the key pathways and workflows.

Core Mechanism of Action: A Journey from Systemic Circulation to Cellular Demise

The subject linker is a key component of a sophisticated drug delivery system designed to selectively eradicate cancer cells while minimizing damage to healthy tissue. Its mechanism is not one of direct therapeutic action but of facilitation, ensuring the cytotoxic payload is delivered to its target and released under specific physiological conditions. The overall mechanism of action of an ADC utilizing this linker technology can be dissected into several key stages:

  • Target Recognition and Binding: The process begins with the monoclonal antibody (mAb) component of the ADC, such as trastuzumab, selectively binding to a tumor-associated antigen, for instance, the HER2 receptor on the surface of cancer cells.[1]

  • Internalization: Following binding, the entire ADC-antigen complex is internalized by the cancer cell through a process called receptor-mediated endocytosis.[1]

  • Lysosomal Trafficking: The internalized vesicle containing the ADC is trafficked to the lysosome, an organelle within the cell characterized by a low pH and a high concentration of degradative enzymes.[2]

  • Enzymatic Cleavage of the Linker: The GGFG tetrapeptide sequence of the linker is specifically designed to be stable in the systemic circulation but susceptible to cleavage by lysosomal proteases, such as cathepsins, which are often upregulated in tumor cells.[3][4] This enzymatic action breaks the covalent bond between the linker and the cytotoxic payload.

  • Payload Release and Action: Upon cleavage, the highly potent cytotoxic payload, such as the topoisomerase I inhibitor deruxtecan (DXd), is released directly into the cytoplasm of the cancer cell.[2][5] DXd then translocates to the nucleus, where it inhibits topoisomerase I, leading to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[2][5]

  • The Bystander Effect: The released payload, DXd, is membrane-permeable, allowing it to diffuse out of the targeted cancer cell and kill neighboring tumor cells, including those that may not express the target antigen at high levels.[1][5] This "bystander effect" is a crucial feature that enhances the anti-tumor activity of the ADC.

This intricate and highly controlled process underscores the importance of the linker's design in the success of the ADC therapeutic strategy.

Quantitative Data Summary

The efficacy of ADCs utilizing the GGFG linker technology has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data for trastuzumab deruxtecan.

Table 1: In Vitro Cytotoxicity of Trastuzumab Deruxtecan

Cell LineCancer TypeHER2 ExpressionIC50 Value (ng/mL)Reference
KPL-4Breast CancerPositive26.8[6]
NCI-N87Gastric CancerPositive25.4[6]
SK-BR-3Breast CancerPositive6.7[6]
MDA-MB-468Breast CancerNegative>10,000[6]

Table 2: Clinical Efficacy of Trastuzumab Deruxtecan in HER2-Positive Cancers

Study/TrialCancer TypeMetricValueReference
DESTINY-Gastric01Advanced Gastric CancerObjective Response Rate (ORR)51%[7]
DESTINY-Gastric01Advanced Gastric CancerMedian Overall Survival (OS)12.5 months[7]
DESTINY-Breast03Metastatic Breast Cancer12-month Progression-Free Survival (PFS) Rate75.8%[8]
Meta-analysisGastrointestinal CancersPooled Objective Response Rate (ORR)36.9%[9]
Meta-analysisGastrointestinal CancersMedian Overall Survival (OS)11.15 months[9]
Meta-analysisGastrointestinal CancersMedian Progression-Free Survival (PFS)5.6 months[9]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function and efficacy of ADCs with cleavable linkers.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cell-killing capability of an ADC.[2][10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., HER2-positive and HER2-negative)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Antibody-Drug Conjugate (ADC) stock solution

  • Control antibody (unconjugated)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete medium. Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting software.

Cathepsin-Mediated Linker Cleavage Assay

This assay evaluates the susceptibility of the ADC linker to enzymatic cleavage.[11]

Objective: To determine the rate and extent of linker cleavage by cathepsin B.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT)

  • Fluorescence microplate reader

  • Fluorogenic cathepsin B substrate (as a positive control)

  • Quenching solution (e.g., acetic acid)

  • LC-MS system for payload quantification

Procedure:

  • Enzyme Activation: Activate the recombinant Cathepsin B according to the manufacturer's instructions, typically by incubating it in the assay buffer.

  • Reaction Setup: In a microplate, combine the ADC with the activated Cathepsin B in the assay buffer. Include a control reaction without the enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction Quenching: At each time point, stop the reaction by adding a quenching solution.

  • Payload Quantification: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of released payload.

  • Data Analysis: Plot the concentration of the released payload against time to determine the kinetics of linker cleavage.

Visualizations

Signaling Pathway of ADC Mechanism of Action

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_bystander Neighboring Tumor Cell ADC Antibody-Drug Conjugate (ADC) HER2 HER2 Receptor ADC->HER2 1. Binding Endosome Endosome HER2->Endosome 2. Internalization (Endocytosis) HER2_bound HER2 Receptor Lysosome Lysosome (Cathepsins) Endosome->Lysosome 3. Trafficking Payload Released Payload (DXd) Lysosome->Payload 4. Linker Cleavage & Payload Release DNA DNA Payload->DNA 5. Topoisomerase I Inhibition Bystander_Cell Bystander Cell (Apoptosis) Payload->Bystander_Cell 7. Bystander Effect Apoptosis Apoptosis DNA->Apoptosis 6. DNA Damage & Cell Death

Caption: Mechanism of action of an antibody-drug conjugate with a cleavable linker.

Experimental Workflow for In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_adc Treat with Serial Dilutions of ADC incubate_24h->treat_adc incubate_72h Incubate for 72h treat_adc->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance analyze_data Calculate % Viability & Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: General workflow for an in vitro ADC cytotoxicity (MTT) assay.

References

Methodological & Application

Synthesis Protocol for Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz: A Key Linker Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The tetrapeptide derivative, Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz, is a critical building block in the field of targeted therapeutics. It serves as a key intermediate in the synthesis of sophisticated linker systems for antibody-drug conjugates (ADCs), most notably in the construction of the linker for the ADC drug, Deruxtecan. The Gly-Gly-(D-Phe)-Gly sequence is designed for selective cleavage by lysosomal enzymes, such as cathepsins, which are often upregulated in tumor cells. This targeted release mechanism ensures the liberation of the cytotoxic payload at the site of action, minimizing systemic toxicity. The Fmoc protecting group on the N-terminus allows for standard solid-phase peptide synthesis (SPPS) methodologies, while the C-terminal benzyloxycarbonyl (Cbz) protected oxymethyl-oxymethyl ester provides a stable linkage that can be further functionalized or directly incorporated into the final ADC construct. This application note outlines a comprehensive protocol for the synthesis of this important linker intermediate.

Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the solid-phase synthesis of the tetrapeptide backbone followed by a crucial solution-phase esterification to introduce the C-terminal modifying group.

Part 1: Solid-Phase Synthesis of Fmoc-Gly-Gly-(D-Phe)-Gly-OH

This part of the protocol details the assembly of the tetrapeptide on a solid support using the Fmoc/tBu strategy.

Materials:

MaterialGradeSupplier
2-Chlorotrityl chloride resin1% DVB, 100-200 meshStandard Supplier
Fmoc-Gly-OHSynthesis GradeStandard Supplier
Fmoc-D-Phe-OHSynthesis GradeStandard Supplier
Diisopropylethylamine (DIPEA)Peptide Synthesis GradeStandard Supplier
Dichloromethane (DCM)AnhydrousStandard Supplier
Dimethylformamide (DMF)Peptide Synthesis GradeStandard Supplier
Piperidine (B6355638)Reagent GradeStandard Supplier
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)Peptide Synthesis GradeStandard Supplier
1-Hydroxybenzotriazole (HOBt)Peptide Synthesis GradeStandard Supplier
Trifluoroacetic acid (TFA)Reagent GradeStandard Supplier
Triisopropylsilane (TIS)Reagent GradeStandard Supplier
Diethyl etherAnhydrousStandard Supplier

Procedure:

  • Resin Swelling and First Amino Acid Loading:

    • Swell 2-chlorotrityl chloride resin in anhydrous DCM for 30 minutes in a peptide synthesis vessel.

    • Drain the DCM and add a solution of Fmoc-Gly-OH (1.5 eq) and DIPEA (3.0 eq) in anhydrous DCM.

    • Agitate the mixture for 2 hours at room temperature.

    • Cap any unreacted sites by adding DCM/Methanol/DIPEA (17:2:1) and agitating for 30 minutes.

    • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Peptide Chain Elongation (Iterative Cycles for Gly, D-Phe, Gly):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin with DMF (5x).

    • Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-amino acid (Fmoc-D-Phe-OH or Fmoc-Gly-OH) (3.0 eq) with HBTU (2.9 eq), HOBt (3.0 eq), and DIPEA (6.0 eq) in DMF for 5 minutes. Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Confirm completion of each coupling step using a Kaiser test.

  • Cleavage of the Peptide from the Resin:

    • After the final Fmoc deprotection and coupling of the last glycine (B1666218) residue, wash the resin thoroughly with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to collect the precipitate, wash with cold diethyl ether, and dry under vacuum to yield crude Fmoc-Gly-Gly-(D-Phe)-Gly-OH.

Part 2: Solution-Phase Esterification

This part of the protocol describes the esterification of the synthesized tetrapeptide with the C-terminal modifying group.

Materials:

MaterialGradeSupplier
Fmoc-Gly-Gly-(D-Phe)-Gly-OHCrude, from Part 1-
Benzyl (B1604629) 2-(hydroxymethoxy)acetateSynthesis GradeStandard Supplier
N,N'-Dicyclohexylcarbodiimide (DCC)Reagent GradeStandard Supplier
4-(Dimethylamino)pyridine (DMAP)Reagent GradeStandard Supplier
Dichloromethane (DCM)AnhydrousStandard Supplier
Ethyl acetate (B1210297)Reagent GradeStandard Supplier
n-HexaneReagent GradeStandard Supplier

Procedure:

  • Esterification Reaction:

    • Dissolve crude Fmoc-Gly-Gly-(D-Phe)-Gly-OH (1.0 eq) and benzyl 2-(hydroxymethoxy)acetate (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DMAP (0.1 eq) followed by a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 0.5 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in n-hexane to afford the final product, this compound.

Quantitative Data Summary:

StepReactants (Equivalents)SolventReaction TimeTemperatureTypical Yield
SPPS
First Amino Acid LoadingFmoc-Gly-OH (1.5), DIPEA (3.0)DCM2 hRoom Temp.~90% loading
Amino Acid CouplingFmoc-AA (3.0), HBTU (2.9), HOBt (3.0), DIPEA (6.0)DMF2 hRoom Temp.>99% per step
Cleavage from ResinTFA/TIS/H₂O (95:2.5:2.5)-2 hRoom Temp.~80-90% (crude)
Esterification
EsterificationPeptide (1.0), Alcohol (1.2), DCC (1.1), DMAP (0.1)DCM12-16 h0 °C to RT~60-70% (purified)

Synthesis Workflow

Synthesis_Workflow cluster_SPPS Part 1: Solid-Phase Peptide Synthesis cluster_Esterification Part 2: Solution-Phase Esterification Resin 2-Cl-Trt Resin Loading 1. Load Fmoc-Gly-OH Resin->Loading DIPEA, DCM Elongation 2. Elongate Chain (Gly, D-Phe, Gly) Loading->Elongation Piperidine, HBTU/HOBt Cleavage 3. Cleave from Resin Elongation->Cleavage TFA/TIS/H₂O Peptide_Acid Fmoc-Gly-Gly-(D-Phe)-Gly-OH Cleavage->Peptide_Acid Esterification_Step 4. Esterification Peptide_Acid->Esterification_Step Benzyl 2-(hydroxymethoxy)acetate DCC, DMAP, DCM Purification 5. Purification Esterification_Step->Purification Work-up Final_Product This compound Purification->Final_Product Chromatography

Caption: Workflow for the synthesis of this compound.

Application of Fmoc-Gly-Gly-(D-Phe)-Gly in the Synthesis of Deruxtecan: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of Fmoc-Gly-Gly-(D-Phe)-Gly, a critical tetrapeptide intermediate, in the synthesis of Deruxtecan. Deruxtecan is the drug-linker component of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (Enhertu®). The Gly-Gly-(D-Phe)-Gly sequence serves as a cleavable linker, designed to be selectively hydrolyzed by lysosomal enzymes, such as Cathepsin B and L, within tumor cells to release the potent topoisomerase I inhibitor payload, DXd.[] This targeted release mechanism is central to the therapeutic efficacy of the ADC. This guide outlines the synthesis of the Fmoc-protected tetrapeptide, its incorporation into the complete linker-payload, and the final conjugation to an antibody, providing a comprehensive resource for researchers in the field of ADC development.

Introduction

Antibody-drug conjugates (ADCs) are a transformative class of oncology therapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the high cytotoxicity of potent payloads.[2][3] The linker connecting the antibody and the payload is a critical component, influencing the stability, pharmacokinetics, and efficacy of the ADC.[4] Deruxtecan utilizes a protease-cleavable tetrapeptide linker, Gly-Gly-(D-Phe)-Gly (GGFG), to ensure stable circulation in the bloodstream and efficient payload release within the target cancer cells.[][5] The Fmoc-protected GGFG derivative, Fmoc-Gly-Gly-(D-Phe)-Gly-OH, is a key building block in the synthesis of the Deruxtecan drug-linker.

Synthesis of the Deruxtecan Drug-Linker

The synthesis of Deruxtecan is a multi-step process that involves the preparation of the tetrapeptide, its conjugation to the cytotoxic payload (DXd), and the introduction of a maleimide (B117702) group for antibody conjugation.

Materials and Reagents
Material/ReagentSupplier/Grade
Fmoc-Gly-OHPeptide synthesis grade
Fmoc-(D)-Phe-OHPeptide synthesis grade
Rink Amide Resin100-200 mesh, ~0.5 mmol/g
N,N'-Diisopropylcarbodiimide (DIC)Peptide synthesis grade
Hydroxybenzotriazole (HOBt)Peptide synthesis grade
Piperidine (B6355638)Reagent grade
N,N-Dimethylformamide (DMF)Peptide synthesis grade
Dichloromethane (DCM)HPLC grade
Trifluoroacetic acid (TFA)Reagent grade
Triisopropylsilane (TIS)Reagent grade
Diisopropylethylamine (DIPEA)Peptide synthesis grade
6-Maleimidohexanoic acid≥98% purity
Exatecan (B1662903) derivative (DXd)As required
EDCI, HOBt·H₂OCoupling agents
DBUReagent grade
Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Fmoc-Gly-Gly-(D-Phe)-Gly-OH

This protocol describes the manual solid-phase synthesis of the tetrapeptide using Fmoc chemistry.

  • Resin Preparation:

    • Swell Rink Amide resin (1 g, ~0.5 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

    • Drain the DMF.

  • First Amino Acid Coupling (Glycine):

    • In a separate vial, dissolve Fmoc-Gly-OH (3 eq., 1.5 mmol), HOBt (3 eq., 1.5 mmol), and DIC (3 eq., 1.5 mmol) in DMF (5 mL).

    • Pre-activate for 10 minutes at room temperature.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Drain the solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF (10 mL) to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

  • Subsequent Amino Acid Couplings (D-Phenylalanine, Glycine, Glycine):

    • Repeat steps 2 and 3 for Fmoc-(D)-Phe-OH, followed by Fmoc-Gly-OH, and a final Fmoc-Gly-OH.

  • Cleavage from Resin:

    • After the final Fmoc deprotection, wash the peptide-resin with DCM (5 x 10 mL) and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail (10 mL) to the resin and agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Purification:

    • Purify the crude peptide by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain Fmoc-Gly-Gly-(D-Phe)-Gly-OH as a white solid.

Protocol 2: Synthesis of the Advanced Deruxtecan Linker Intermediate

This protocol outlines the solution-phase synthesis to form the core linker structure.[6]

  • Coupling of Dipeptide:

    • A key step involves the coupling of a dipeptide, prepared from L-phenylalanine and N-9-fluorenylmethoxycarbonylglycylglycine, to another intermediate after an initial Fmoc removal step.[6]

  • Benzyl (B1604629) Ester Cleavage:

    • The benzyl ester is cleaved under heterogeneous conditions using H₂ catalyzed by a palladium/carbon-ethylenediamine complex to yield the advanced linker intermediate.[6]

Protocol 3: Final Steps to Deruxtecan Synthesis

This section describes the final coupling and deprotection steps to yield Deruxtecan.[6]

  • Peptide Coupling:

    • The advanced linker intermediate is coupled with the exatecan payload (DXd) using EDCI and HOBt·H₂O at room temperature.[6]

  • Fmoc Deprotection:

    • The Fmoc protecting group is removed using DBU in THF.[6]

  • Maleimide Installation:

    • The resulting amine is reacted with 6-maleimidocaproic acid to generate the final Deruxtecan drug-linker.[6]

Quantitative Data Summary

Currently, publicly available literature does not provide a comprehensive set of quantitative data for direct comparison of different synthetic routes in a tabular format. However, a reported synthesis of Deruxtecan on a 400 g scale yielded 191 g of the final product after precipitation.[6]

Synthesis StepStarting Material ScaleProduct YieldReference
Final Deruxtecan Synthesis400 g191 g[6]

Visualizing the Process and Mechanism

Diagram 1: Synthetic Workflow for Deruxtecan

Deruxtecan_Synthesis_Workflow cluster_peptide Fmoc-GGFG-OH Synthesis (SPPS) cluster_linker_payload Deruxtecan Assembly Resin Rink Amide Resin Coupling1 Couple Fmoc-Gly-OH Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Couple Fmoc-(D)-Phe-OH Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 Couple Fmoc-Gly-OH Deprotection2->Coupling3 Deprotection3 Fmoc Deprotection Coupling3->Deprotection3 Coupling4 Couple Fmoc-Gly-OH Deprotection3->Coupling4 Cleavage Cleavage & Purification Coupling4->Cleavage Peptide Fmoc-GGFG-OH Cleavage->Peptide Advanced_Linker Advanced Linker Intermediate Peptide->Advanced_Linker Incorporation Couple_Payload Couple DXd Payload Advanced_Linker->Couple_Payload Fmoc_Deprotection_Final Fmoc Deprotection Couple_Payload->Fmoc_Deprotection_Final Add_Maleimide Add Maleimide Group Fmoc_Deprotection_Final->Add_Maleimide Deruxtecan Deruxtecan Add_Maleimide->Deruxtecan

Caption: Synthetic workflow for Deruxtecan production.

Diagram 2: Mechanism of Action of Deruxtecan-based ADC

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Trastuzumab Deruxtecan (ADC) Binding Binding to HER2 Receptor ADC->Binding Tumor_Cell Tumor Cell (HER2+) Internalization Internalization (Endocytosis) Tumor_Cell->Internalization Receptor-mediated Binding->Tumor_Cell Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage by Cathepsins Lysosome->Cleavage DXd_Release DXd Payload Release Cleavage->DXd_Release DNA_Damage DNA Damage & Apoptosis DXd_Release->DNA_Damage

Caption: Mechanism of action of a Deruxtecan-based ADC.

Conclusion

The tetrapeptide Fmoc-Gly-Gly-(D-Phe)-Gly is a pivotal component in the synthesis of Deruxtecan, the drug-linker for the highly effective ADC, Trastuzumab Deruxtecan. Its synthesis via solid-phase peptide chemistry, followed by solution-phase conjugation to the cytotoxic payload and a maleimide linker, represents a key process in the production of this therapeutic agent. The protocols and information provided herein offer a detailed guide for researchers engaged in the development of next-generation antibody-drug conjugates. Further optimization of each synthetic step can contribute to improved yields and purity of the final drug-linker, ultimately impacting the overall efficacy and safety of the ADC.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of the C-terminally modified tetrapeptide, Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz. This peptide, featuring a C-terminal protected alcohol, can serve as a valuable intermediate in drug discovery and development, potentially as a precursor to peptide aldehydes or other modified structures. The protocols outlined below follow the widely adopted Fmoc/tBu strategy.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a stepwise solid-phase approach. The strategy involves the use of a Weinreb AM resin, which upon cleavage with a reducing agent, yields a C-terminal aldehyde that can be subsequently reduced and protected to form the desired protected alcohol. This method allows for the controlled assembly of the peptide chain on a solid support, followed by the specific modification of the C-terminus.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)
Weinreb AM Resin100-200 mesh, 1% DVBSigma-Aldrich, AAPPTec
Fmoc-Gly-OH>99% purityChemPep, Sigma-Aldrich
Fmoc-D-Phe-OH>99% purityAAPPTec, ChemPep
N,N'-Diisopropylcarbodiimide (DIC)Synthesis gradeSigma-Aldrich
1-Hydroxybenzotriazole (HOBt)Synthesis gradeSigma-Aldrich
Piperidine (B6355638)AnhydrousSigma-Aldrich
N,N-Dimethylformamide (DMF)Peptide synthesis gradeChemPep
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Lithium Aluminum Hydride (LiAlH₄)1.0 M solution in THFSigma-Aldrich
Benzyl (B1604629) Chloroformate (Cbz-Cl)Reagent gradeSigma-Aldrich
Pyridine (B92270)AnhydrousSigma-Aldrich
Trifluoroacetic Acid (TFA)Reagent gradeSigma-Aldrich
Triisopropylsilane (TIS)>98% puritySigma-Aldrich
Diethyl EtherAnhydrousSigma-Aldrich

Experimental Protocols

The following protocols detail the step-by-step procedure for the synthesis of this compound.

  • Resin Swelling: Swell the Weinreb AM resin (1.0 g, ~0.5-1.0 mmol/g loading) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection (if applicable): If the resin is supplied with an Fmoc-protected amine, treat with 20% piperidine in DMF (10 mL) for 20 minutes. Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • First Amino Acid Coupling (Fmoc-Gly-OH):

    • Dissolve Fmoc-Gly-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF (5 mL).

    • Add the coupling solution to the swollen and deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, continue the reaction for another 1-2 hours.

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

This cycle is repeated for each subsequent amino acid (Fmoc-D-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF (10 mL) to the resin.

    • Agitate for 20 minutes at room temperature.

    • Drain the solution and wash the resin with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-amino acid (3 eq.) with HOBt (3 eq.) and DIC (3 eq.) in DMF (5 mL) for 10 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 2-4 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling (negative result: colorless or yellowish beads).

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Final Fmoc Group: The N-terminal Fmoc group of the final glycine (B1666218) is kept intact.

  • Resin Washing and Drying: Wash the final peptide-resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally with THF (3 x 10 mL). Dry the resin under vacuum for at least 1 hour.

  • Reductive Cleavage to Peptide Aldehyde:

    • Suspend the dry peptide-resin in anhydrous THF (10 mL) under an inert atmosphere (e.g., Argon or Nitrogen) and cool to 0°C in an ice bath.

    • Slowly add LiAlH₄ solution (1.0 M in THF, 2 eq. per amide bond in the peptide) dropwise to the suspension.

    • Stir the reaction mixture at 0°C for 30-60 minutes.[1]

    • Quench the reaction by the slow, dropwise addition of a 5% aqueous solution of KHSO₄ until the evolution of gas ceases.[1]

  • Extraction of Peptide Aldehyde:

    • Filter the resin and wash it with DCM (3 x 10 mL).

    • Combine the filtrates and wash with 5% aqueous KHSO₄ (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude peptide aldehyde.

  • Reduction to Peptide Alcohol:

    • Immediately dissolve the crude peptide aldehyde in a mixture of THF and water (e.g., 4:1 v/v).

    • Add NaBH₄ (5 eq.) in portions at 0°C.

    • Stir the reaction for 1-2 hours, monitoring the disappearance of the aldehyde by TLC or LC-MS.

    • Quench the reaction by the addition of acetone.

    • Remove the organic solvent under reduced pressure and extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude peptide alcohol.

  • C-terminal Protection (Cbz):

    • Dissolve the crude peptide alcohol in anhydrous DCM (10 mL) and cool to 0°C.

    • Add pyridine (2 eq.).

    • Slowly add benzyl chloroformate (Cbz-Cl, 1.5 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Wash the reaction mixture with 1 M HCl (2 x 15 mL), saturated NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the final product by flash column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Summary of Reagents for a 1-gram Resin Scale Synthesis

StepReagentEquivalents (relative to resin loading)Typical Amount (for 0.8 mmol/g loading)
Coupling Fmoc-Amino Acid32.4 mmol
HOBt32.4 mmol
DIC32.4 mmol
Deprotection Piperidine/DMF (20%)-10 mL per cycle
Cleavage (Reduction) LiAlH₄ (1M in THF)2 per amide bond~6.4 mL (for a tetrapeptide)
Reduction NaBH₄54.0 mmol
Protection Benzyl Chloroformate1.51.2 mmol
Pyridine21.6 mmol

Table 2: Expected Yield and Purity

ParameterExpected ValueMethod of Analysis
Crude Peptide Yield 60-80%Gravimetric
Purity after Purification >95%HPLC
Molecular Weight Expected: ~688.7 g/mol Mass Spectrometry (ESI-MS)

Note: Yields can vary depending on the efficiency of each coupling and cleavage step.

Visualization of Workflow and Pathways

SPPS_Workflow Resin Weinreb AM Resin Swell Swell Resin (DMF) Resin->Swell Couple1 Couple Fmoc-Gly-OH Swell->Couple1 Wash1 Wash (DMF, DCM) Couple1->Wash1 Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect1 Wash2 Wash (DMF) Deprotect1->Wash2 Couple2 Couple Fmoc-D-Phe-OH Wash2->Couple2 Wash3 Wash (DMF, DCM) Couple2->Wash3 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Wash3->Deprotect2 Wash4 Wash (DMF) Deprotect2->Wash4 Couple3 Couple Fmoc-Gly-OH Wash4->Couple3 Wash5 Wash (DMF, DCM) Couple3->Wash5 Deprotect3 Fmoc Deprotection (20% Piperidine/DMF) Wash5->Deprotect3 Wash6 Wash (DMF) Deprotect3->Wash6 Couple4 Couple Fmoc-Gly-OH Wash6->Couple4 Wash7 Wash (DMF, DCM) Couple4->Wash7 Cleave Reductive Cleavage (LiAlH4 in THF) Wash7->Cleave Reduce Reduction to Alcohol (NaBH4) Cleave->Reduce Protect C-terminal Protection (Cbz-Cl, Pyridine) Reduce->Protect Purify Purification (Chromatography) Protect->Purify Final This compound Purify->Final

Caption: Workflow for the solid-phase synthesis of the target peptide.

Chemical_Transformations cluster_SPPS On-Resin Synthesis cluster_Cleavage_Modification Cleavage & Modification Start Resin-NH-OMe Step1 Resin-N(OMe)-Gly-Fmoc Start->Step1 Couple Fmoc-Gly-OH Step2 Resin-N(OMe)-Peptide-Fmoc Step1->Step2 Iterative Coupling & Deprotection Aldehyde Fmoc-Peptide-CHO Step2->Aldehyde LiAlH4 Alcohol Fmoc-Peptide-CH2OH Aldehyde->Alcohol NaBH4 Protected_Alcohol Fmoc-Peptide-CH2-O-CH2-Cbz Alcohol->Protected_Alcohol Cbz-Cl, Pyridine

Caption: Key chemical transformations during synthesis and modification.

References

Application Note & Protocol: Fmoc Deprotection Methods for Gly-Gly-(D-Phe)-Gly Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Solid-Phase Peptide Synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the most prevalent method for chemically synthesizing peptides.[1] A critical step in this cyclical process is the selective removal of the temporary Nα-Fmoc protecting group to allow for the coupling of the next amino acid in the sequence.[2] This deprotection is typically achieved using a secondary amine base, most commonly piperidine (B6355638).[3] The efficiency of this step is paramount, as incomplete Fmoc removal leads to the formation of deletion sequences, which are often difficult to separate from the target peptide.[4]

The peptide sequence Gly-Gly-(D-Phe)-Gly presents specific considerations. While it does not contain residues prone to common side reactions like aspartimide formation (e.g., Asp or Asn), the presence of multiple glycine (B1666218) residues can influence peptide aggregation.[5] Furthermore, ensuring the chiral integrity of the D-Phenylalanine residue throughout the synthesis is crucial for the final peptide's biological activity. This document provides a detailed overview of common Fmoc deprotection methods, quantitative comparisons, and step-by-step protocols relevant to the synthesis of Gly-Gly-(D-Phe)-Gly and similar peptides.

Data Presentation: Comparison of Fmoc Deprotection Reagents

The selection of the deprotection reagent and conditions can significantly impact the purity and yield of the final peptide. The following table summarizes various reagents used for Fmoc removal.

ReagentTypical Concentration (v/v)SolventTypical Reaction TimeKey Remarks & Considerations
Piperidine 20-50%[6]DMF[6], NMP[3]2 x 2-10 min[3][6]The most common and effective reagent. Its distribution is monitored in some regions as a controlled substance.[7] Forms a stable adduct with dibenzofulvene (DBF), driving the reaction to completion.[8]
4-Methylpiperidine 20-25%[8]DMF2 x 2-10 minA highly effective and non-controlled substance alternative to piperidine with equivalent efficiency in Fmoc removal.[7][9]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 2% DBU / 2% Piperidine[10]DMF2 x 2-5 min[10]A very strong, non-nucleophilic base that removes the Fmoc group much faster than piperidine.[2] Often used for difficult or aggregated sequences. Piperidine is added as a scavenger for the DBF byproduct.[2] Should be used with caution as it can promote side reactions in sensitive sequences.[2]
Piperazine 20% Piperazine / 2% DBUDMF< 1 minA safer and rapid alternative to piperidine.[4] The combination with DBU provides very fast deprotection. Can be supplemented with 1% formic acid for sequences prone to epimerization.[4]
Pyrrolidine 20%DMF, NBP/DOL, etc.2 x 10-30 minA useful alternative to piperidine, expanding the range of possible "green" solvents.[11] May increase the risk of diketopiperazine formation in susceptible sequences.[11]
3-(Diethylamino)propylamine (DEAPA) 10%N-octyl-pyrrolidone (NOP)Not specifiedIdentified as a viable "green" alternative to piperidine, reported to minimize side products like diastereoisomers.[12]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with 20% Piperidine in DMF

This protocol describes the standard manual procedure for removing the Nα-Fmoc group from a peptide-resin.

Materials:

  • Peptide-resin (e.g., Fmoc-Gly-Gly-(D-Phe)-Gly-Resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF[13]

  • Manual SPPS reaction vessel with a sintered glass frit[2]

  • Nitrogen gas supply for agitation

Procedure:

  • Resin Swelling: If starting with dry resin, swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.[1]

  • Solvent Wash: Drain the DMF and wash the resin thoroughly with DMF (3-5 times) to remove any residual reagents.[1]

  • First Deprotection: Add the 20% piperidine/DMF solution to the resin, ensuring the resin bed is fully covered. Agitate the mixture gently (e.g., by bubbling nitrogen from the bottom) for 5-10 minutes at room temperature.[6][13]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution to the resin and agitate for another 5-10 minutes.[6][10]

  • Drain: Drain the deprotection solution.

  • Thorough Washing: Wash the resin extensively with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[1] This washing step is critical to prevent side reactions in the subsequent coupling step.

  • The resin is now ready for the next amino acid coupling cycle.

Protocol 2: Monitoring Fmoc Deprotection Efficiency by UV-Vis Spectroscopy

The efficiency of Fmoc removal can be quantified by measuring the UV absorbance of the dibenzofulvene-piperidine adduct released into the deprotection solution.[14]

Materials:

  • Collected piperidine/DMF deprotection solution from Protocol 1 (steps 4 and 6 combined)

  • Fresh 20% piperidine/DMF solution (for blank and dilution)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Collect Filtrate: Combine all the filtrate from the deprotection steps (steps 4 and 6 from Protocol 1).

  • Dilution: Accurately dilute a small, known volume of the collected filtrate with fresh 20% piperidine/DMF solution to bring the absorbance into the linear range of the spectrophotometer (typically 0.1-1.0 AU).[14] Record the dilution factor.

  • Spectrophotometer Setup: Set the spectrophotometer to read absorbance at ~301 nm.[15]

  • Blank Measurement: Use a cuvette filled with the fresh 20% piperidine/DMF solution to zero (blank) the spectrophotometer.[14]

  • Sample Measurement: Measure the absorbance of the diluted filtrate.

  • Calculation: Calculate the quantity (in mmol) of the Fmoc group removed using the Beer-Lambert Law (A = εcl), where:

    • A = Measured Absorbance

    • ε = Molar extinction coefficient of the dibenzofulvene-piperidine adduct (~7800 M⁻¹cm⁻¹)[15]

    • c = Concentration (mol/L)

    • l = Path length of the cuvette (typically 1 cm)

    • Remember to account for the total volume of the collected filtrate and the dilution factor to determine the total mmol of Fmoc removed. This value should correspond to the initial loading of the resin.

Protocol 3: Peptide Cleavage from Resin and Purity Analysis

After the final Fmoc deprotection and coupling of the last amino acid, the peptide must be cleaved from the solid support and side-chain protecting groups removed.

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS). (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.) [10]

  • Cold diethyl ether[1]

  • Centrifuge and centrifuge tubes

  • HPLC system with a C18 reverse-phase column[16]

  • Mass spectrometer[16]

Procedure:

  • Final Wash and Dry: After the final synthesis cycle, wash the peptide-resin with DMF, followed by a less polar solvent like dichloromethane (B109758) (DCM), and dry the resin thoroughly under vacuum.[1]

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin in a suitable vial (approx. 10 mL per gram of resin).[1] Gently agitate the mixture at room temperature for 1-3 hours.[1]

  • Resin Separation: Filter the mixture through a sintered funnel to separate the resin. Collect the filtrate, which contains the dissolved peptide.

  • Peptide Precipitation: Add the filtrate dropwise into a centrifuge tube containing a large volume of cold diethyl ether (at least 10 times the filtrate volume). A white precipitate of the crude peptide should form immediately.[1]

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether supernatant.[1]

  • Washing and Drying: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts. Dry the peptide pellet under vacuum to obtain the crude product.[1]

  • Analysis:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Analyze the purity of the peptide by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[16]

    • Confirm the identity of the peptide by determining its molecular weight using mass spectrometry.[16]

Visualizations

// Node Definitions Start [label="Fmoc-AA-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Fmoc Deprotection\n(e.g., 20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="DMF Wash", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Amino Acid Coupling\n(Fmoc-AA-OH, Activator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash2 [label="DMF Wash", fillcolor="#FBBC05", fontcolor="#202124"]; Repeat [label="Repeat Cycle\n(n-1 times)", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Completed Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> Repeat; Repeat -> Deprotection [label=" Next Cycle "]; Repeat -> End [label=" Final Cycle "]; } }

Caption: General workflow of a single cycle in Fmoc Solid-Phase Peptide Synthesis (SPPS).

// Connections between steps Carbanion -> Carbanion2 [style=invis]; DBF -> DBF2 [style=invis];

// Invisible edges for layout edge [style=invis]; Fmoc_Peptide -> Piperidine1; Carbanion2 -> DBF; DBF -> Deprotected_Peptide; DBF2 -> Piperidine2; } }

Caption: Reaction mechanism of Fmoc deprotection using piperidine.

References

Application Notes: Conjugation of Fmoc-Gly-Gly-(D-Phe)-Gly Linker to Payloads

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the conjugation of the Fmoc-Gly-Gly-(D-Phe)-Gly tetrapeptide linker to various payloads, a critical step in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). This enzyme-cleavable linker is designed to be stable in circulation and release the payload upon internalization into target cells where it is cleaved by lysosomal proteases.

Introduction

The Fmoc-Gly-Gly-(D-Phe)-Gly linker offers a strategic advantage in drug delivery due to its susceptibility to enzymatic cleavage within the cellular environment. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for orthogonal protection strategies during synthesis and can be removed under basic conditions to reveal a primary amine for further modification or conjugation. The C-terminal carboxylic acid provides a handle for conjugation to payloads bearing amine or hydroxyl functionalities. This document outlines the detailed protocols for activating the linker and conjugating it to amine- and hydroxyl-containing payloads, followed by purification and characterization of the resulting conjugate.

Key Principles of Conjugation

The conjugation of the Fmoc-Gly-Gly-(D-Phe)-Gly linker to a payload primarily involves the activation of its C-terminal carboxylic acid to form a reactive intermediate. This intermediate then readily reacts with a nucleophilic group (typically an amine or hydroxyl group) on the payload molecule to form a stable amide or ester bond, respectively. The choice of activating agents and reaction conditions is crucial for achieving high coupling efficiency while minimizing side reactions.

Experimental Protocols

Protocol 1: Activation of Fmoc-Gly-Gly-(D-Phe)-Gly-OH Linker

This protocol describes the activation of the linker's C-terminal carboxylic acid using common coupling reagents. The activated linker can then be used immediately in the subsequent conjugation step.

Materials:

  • Fmoc-Gly-Gly-(D-Phe)-Gly-OH

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Glass reaction vial

Procedure:

  • In a clean, dry glass vial under an inert atmosphere (argon or nitrogen), dissolve Fmoc-Gly-Gly-(D-Phe)-Gly-OH (1 equivalent) in anhydrous DMF.

  • Add N-Hydroxysuccinimide (NHS) or HOBt (1.1 equivalents) to the solution and stir until fully dissolved.

  • In a separate vial, dissolve DCC or EDC (1.1 equivalents) in anhydrous DMF.

  • Slowly add the DCC/EDC solution to the linker/NHS solution dropwise while stirring.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed if DCC is used.

  • The resulting solution containing the activated Fmoc-Gly-Gly-(D-Phe)-Gly-NHS ester is used directly in the next conjugation step. If DCC was used, the DCU precipitate can be removed by filtration prior to adding the payload.

Protocol 2: Conjugation to an Amine-Containing Payload

This protocol details the conjugation of the activated linker to a payload containing a primary or secondary amine functionality.

Materials:

  • Activated Fmoc-Gly-Gly-(D-Phe)-Gly-NHS ester solution (from Protocol 1)

  • Amine-containing payload

  • Anhydrous DMF or other suitable aprotic solvent

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (optional, as a base)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Glass reaction vial

Procedure:

  • Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF in a separate, dry reaction vial under an inert atmosphere.

  • If the payload is in a salt form (e.g., hydrochloride), add 1-2 equivalents of a non-nucleophilic base such as TEA or DIPEA to neutralize the salt and free the amine.

  • Slowly add the activated Fmoc-Gly-Gly-(D-Phe)-Gly-NHS ester solution to the payload solution with vigorous stirring.

  • Allow the reaction to proceed at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with an organic solvent, or directly purified by chromatography.

Protocol 3: Conjugation to a Hydroxyl-Containing Payload

This protocol describes the conjugation of the activated linker to a payload with a hydroxyl group, forming an ester linkage. This reaction is often facilitated by a catalyst.

Materials:

  • Activated Fmoc-Gly-Gly-(D-Phe)-Gly-NHS ester solution (from Protocol 1)

  • Hydroxyl-containing payload

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous DMF or other suitable aprotic solvent

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Glass reaction vial

Procedure:

  • Dissolve the hydroxyl-containing payload (1 equivalent) in anhydrous DMF in a dry reaction vial under an inert atmosphere.

  • Add a catalytic amount of DMAP (0.1-0.2 equivalents) to the payload solution.

  • Slowly add the activated Fmoc-Gly-Gly-(D-Phe)-Gly-NHS ester solution to the payload solution with stirring.

  • Allow the reaction to proceed at room temperature for 24-48 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, proceed with aqueous workup and extraction or direct purification.

Data Presentation

The following table summarizes typical reaction parameters for the conjugation of Fmoc-Gly-Gly-(D-Phe)-Gly linker to payloads. Note that optimal conditions may vary depending on the specific payload.

ParameterConjugation to Amine PayloadConjugation to Hydroxyl Payload
Linker Activation
Activating AgentEDC/NHS or DCC/HOBtEDC/NHS or DCC/HOBt
Equivalents (Linker:Activator:Additive)1 : 1.1 : 1.11 : 1.1 : 1.1
SolventAnhydrous DMFAnhydrous DMF
Reaction Time1-4 hours1-4 hours
TemperatureRoom TemperatureRoom Temperature
Conjugation Reaction
Payload TypePrimary or Secondary AminePrimary or Secondary Alcohol
Equivalents (Activated Linker:Payload)1 : 11 : 1
Catalyst-DMAP (0.1-0.2 eq.)
SolventAnhydrous DMFAnhydrous DMF
Reaction Time12-24 hours24-48 hours
TemperatureRoom TemperatureRoom Temperature
Typical Yield 60-90%40-70%

Purification and Characterization

Purification of the Fmoc-Gly-Gly-(D-Phe)-Gly-payload conjugate is typically achieved using column chromatography on silica (B1680970) gel or by preparative reverse-phase HPLC.

Characterization:

  • HPLC: To assess the purity of the conjugate.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the conjugate.

Visualizations

Conjugation_Workflow cluster_activation Linker Activation cluster_conjugation Conjugation cluster_downstream Downstream Processing Linker Fmoc-GGF(D)G-OH ActivatedLinker Fmoc-GGF(D)G-NHS Linker->ActivatedLinker Activation (DMF, RT, 1-4h) Activator EDC/NHS or DCC/HOBt Activator->ActivatedLinker Conjugate_Amide Fmoc-GGF(D)G-Payload (Amide bond) ActivatedLinker->Conjugate_Amide Conjugation (DMF, RT, 12-24h) Conjugate_Ester Fmoc-GGF(D)G-Payload (Ester bond) ActivatedLinker->Conjugate_Ester Conjugation (DMF, DMAP, RT, 24-48h) Payload_Amine Payload-NH2 Payload_Amine->Conjugate_Amide Payload_Hydroxyl Payload-OH Payload_Hydroxyl->Conjugate_Ester Purification Purification (HPLC or Column Chromatography) Conjugate_Amide->Purification Conjugate_Ester->Purification Characterization Characterization (HPLC, MS, NMR) Purification->Characterization

Caption: Workflow for the conjugation of Fmoc-Gly-Gly-(D-Phe)-Gly linker to payloads.

Signaling_Pathway cluster_conjugation_logic Logical Relationship in Conjugation Linker_COOH Linker Carboxylic Acid (Fmoc-GGF(D)G-OH) Activation Activation Step Linker_COOH->Activation Requires Activating Agent Reactive_Intermediate Reactive Intermediate (e.g., NHS-ester) Activation->Reactive_Intermediate Forms Conjugate Stable Conjugate (Amide or Ester Bond) Reactive_Intermediate->Conjugate Reacts with Payload_Nucleophile Payload Nucleophile (Amine or Hydroxyl) Payload_Nucleophile->Conjugate Attacks

Caption: Logical relationships in the payload conjugation process.

Application Notes and Protocols for Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper handling, storage, and application of the PROTAC (Proteolysis Targeting Chimera) linker, Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz. Adherence to these protocols is crucial for maintaining the integrity of the compound and ensuring reproducible experimental outcomes.

Product Information

  • Chemical Name: this compound

  • Molecular Formula: C₄₀H₄₁N₅O₉[1]

  • Molecular Weight: 735.78 g/mol [1]

  • Applications: A key linker molecule used in the synthesis of PROTACs and antibody-drug conjugates (ADCs), such as in the synthesis of Deruxtecan[1][2][3].

Handling and Safety Precautions

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A standard laboratory coat is mandatory.

  • Respiratory Protection: If handling the compound as a powder and there is a risk of inhalation, use a dust mask or work in a well-ventilated fume hood[4].

General Handling:

  • Avoid inhalation of dust and contact with skin and eyes[4].

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling[4].

  • In case of accidental contact, flush the affected area with copious amounts of water. If irritation persists, seek medical attention[4][5].

Storage Conditions

Proper storage is critical to prevent degradation of the compound.

Solid Compound:

  • Temperature: Store at room temperature for short-term storage in the continental US; however, conditions may vary for other locations[2]. For long-term storage, refer to the Certificate of Analysis. A common recommendation for similar compounds is 4°C for sealed storage, away from moisture[6].

  • Container: Keep the container tightly sealed in a dry and well-ventilated place[4].

  • Light Sensitivity: While not explicitly stated, it is good practice to store the compound protected from light.

Stock Solutions:

  • Temperature and Shelf Life:

    • -80°C: Up to 6 months[2][7][8].

    • -20°C: Up to 1 month[2][7][8].

  • Preparation: Aliquot the stock solution into single-use vials to prevent product inactivation from repeated freeze-thaw cycles[2][8].

  • Moisture: Ensure solutions are stored in sealed containers, away from moisture[2].

Quantitative Data Summary

ParameterValueCitations
Molecular Weight 735.78 g/mol [1]
Solubility in DMSO 100 mg/mL (135.91 mM)[2]
Stock Solution Storage
- at -80°CStable for up to 6 months[2][7][8]
- at -20°CStable for up to 1 month[2][7][8]
In Vivo Solution (Example) ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[7]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

This protocol outlines the steps for preparing a 100 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heating block set to 60°C

  • Ultrasonic bath

Methodology:

  • Equilibrate the vial containing the solid compound to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound in a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to achieve a concentration of 100 mg/mL. Note: The hygroscopic nature of DMSO can significantly impact solubility, so use a fresh, unopened bottle of anhydrous DMSO.[2]

  • To aid dissolution, gently warm the solution to 60°C and use an ultrasonic bath[2].

  • Vortex the solution until the compound is completely dissolved and the solution is clear.

  • Aliquot the stock solution into single-use, tightly sealed vials.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[2][7][8].

Protocol 2: General Protocol for Use in a Conjugation Reaction

This protocol provides a general workflow for using the prepared stock solution in a typical bioconjugation reaction, for example, linking to a protein or another small molecule.

Materials:

  • Prepared stock solution of this compound in DMSO.

  • Target molecule (e.g., protein, small molecule with a reactive handle) in a suitable reaction buffer.

  • Reaction buffer (ensure it is compatible with the reaction chemistry and does not interfere with the conjugation).

  • Quenching reagent (if necessary).

  • Purification system (e.g., HPLC, size-exclusion chromatography).

Methodology:

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Prepare the target molecule in the reaction buffer at the desired concentration.

  • Add the required volume of the linker stock solution to the reaction mixture containing the target molecule. The final concentration of DMSO should be kept low (typically <10%) to avoid affecting the stability of biomolecules.

  • Incubate the reaction mixture at the appropriate temperature and for the required duration, with gentle mixing. Reaction conditions will be specific to the conjugation chemistry being employed.

  • Monitor the reaction progress using a suitable analytical technique (e.g., LC-MS, SDS-PAGE).

  • Once the reaction is complete, add a quenching reagent if necessary to stop the reaction.

  • Purify the resulting conjugate using an appropriate chromatographic method to remove unreacted starting materials and byproducts.

  • Characterize the purified conjugate to confirm its identity and purity.

Visualizations

Diagram 1: Handling and Storage Workflow

start Start: Receive Compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe weigh Weigh Solid in Ventilated Area ppe->weigh storage_solid Store Solid: - Room Temp (Short-term) - Tightly Sealed, Dry weigh->storage_solid For Storage dissolve Dissolve in Anhydrous DMSO (Warm to 60°C, Sonicate) weigh->dissolve For Immediate Use storage_solid->dissolve Prepare Solution storage_solution Store Stock Solution: - Aliquot into single-use vials - -20°C (1 month) or -80°C (6 months) dissolve->storage_solution For Storage use Use in Experiment dissolve->use storage_solution->use

Caption: Workflow for safe handling and appropriate storage of the solid compound and its solutions.

Diagram 2: Experimental Workflow for Bioconjugation

prep_linker Prepare Linker Stock Solution (Protocol 1) reaction Conjugation Reaction: - Add Linker to Target - Incubate prep_linker->reaction prep_target Prepare Target Molecule in Reaction Buffer prep_target->reaction monitor Monitor Reaction Progress (e.g., LC-MS) reaction->monitor monitor->reaction Incomplete quench Quench Reaction (if necessary) monitor->quench Complete purify Purify Conjugate (e.g., HPLC) quench->purify characterize Characterize Final Product purify->characterize

Caption: A generalized experimental workflow for utilizing the linker in a bioconjugation reaction.

References

Application Notes and Protocols for Linking Fmoc-Gly-Gly-(D-Phe)-Gly to an Antibody

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the covalent conjugation of the N-terminally protected peptide, Fmoc-Gly-Gly-(D-Phe)-Gly, to a monoclonal antibody (mAb). This process is a critical step in the development of antibody-drug conjugates (ADCs), where a specific peptide is attached to an antibody to modulate its function or to act as a linker for a therapeutic payload.[] The chemistry employed in this protocol is the widely used carbodiimide (B86325) reaction, which facilitates the formation of a stable amide bond between the C-terminal carboxylic acid of the peptide and primary amine groups on the antibody.[2][3]

The protocol outlines the activation of the peptide using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), the conjugation reaction with the antibody, and the subsequent purification and characterization of the resulting antibody-peptide conjugate.[4][5] Adherence to this protocol will enable researchers to reproducibly generate well-characterized conjugates for further in vitro and in vivo evaluation.

Experimental Protocols

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Reagent/MaterialSupplierCatalog No.
Fmoc-Gly-Gly-(D-Phe)-GlyCustom Synthesis-
Monoclonal Antibody (mAb)In-house/Commercial-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Thermo Fisher Scientific22980
N-hydroxysuccinimide (NHS)Thermo Fisher Scientific24500
Dimethyl sulfoxide (B87167) (DMSO), AnhydrousSigma-Aldrich276855
2-(N-morpholino)ethanesulfonic acid (MES)Sigma-AldrichM3671
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
Hydroxylamine (B1172632)Sigma-Aldrich55450
Zeba™ Spin Desalting Columns, 7K MWCOThermo Fisher Scientific89882
Amicon® Ultra Centrifugal Filter Units, 50 kDa MWCOMilliporeSigmaUFC905024
Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) reagentsBio-RadVarious
Size Exclusion Chromatography (SEC) Column (e.g., Superdex 200)GE Healthcare28-9909-44
Hydrophobic Interaction Chromatography (HIC) Column (e.g., TSKgel Butyl-NPR)Tosoh Bioscience21474
Mass Spectrometer (e.g., Q-TOF)Agilent/Waters-
Protocol 1: Antibody Preparation

Prior to conjugation, it is crucial to ensure the antibody is in an amine-free buffer to prevent interference with the conjugation reaction.[6]

  • Buffer Exchange:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into a conjugation-compatible buffer such as Phosphate-Buffered Saline (PBS), pH 7.4.

    • Use a desalting column (e.g., Zeba™ Spin Desalting Column) or centrifugal filter unit (e.g., Amicon® Ultra) with an appropriate molecular weight cutoff (MWCO) for buffer exchange, following the manufacturer's instructions.[7]

  • Concentration Determination:

    • Measure the concentration of the antibody solution using a UV-Vis spectrophotometer at 280 nm. Use the antibody's specific extinction coefficient for accurate concentration determination.[]

  • Purity Assessment:

    • Assess the purity of the antibody by SDS-PAGE under both reducing and non-reducing conditions. The antibody should appear as a single major band.

Protocol 2: Peptide Activation

This step involves the activation of the C-terminal carboxylic acid of the Fmoc-Gly-Gly-(D-Phe)-Gly peptide using EDC and NHS to form a more stable, amine-reactive NHS ester.[2][4]

  • Prepare Activation Buffer: Prepare a 0.1 M MES buffer, pH 6.0.

  • Prepare Reagent Solutions:

    • Dissolve Fmoc-Gly-Gly-(D-Phe)-Gly in anhydrous DMSO to a stock concentration of 100 mM.

    • Immediately before use, prepare fresh solutions of EDC (200 mM) and NHS (200 mM) in the Activation Buffer.

  • Activation Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Fmoc-Gly-Gly-(D-Phe)-Gly stock solution (to achieve a final concentration of 10 mM).

      • NHS solution (to achieve a final concentration of 50 mM).

      • EDC solution (to achieve a final concentration of 50 mM).

    • Vortex the mixture gently and incubate at room temperature for 15-30 minutes.

Protocol 3: Antibody-Peptide Conjugation

This protocol describes the reaction of the activated peptide with the primary amines of the antibody.

  • Adjust Antibody Concentration: Dilute the prepared antibody with PBS (pH 7.4) to a final concentration of 5-10 mg/mL.

  • Conjugation Reaction:

    • Add the activated Fmoc-Gly-Gly-(D-Phe)-Gly solution to the antibody solution. The molar ratio of peptide to antibody is a critical parameter that needs to be optimized to achieve the desired drug-to-antibody ratio (DAR). A common starting point is a 20-fold molar excess of the peptide.

    • Incubate the reaction mixture at room temperature for 2 hours with gentle stirring or rocking.

  • Quench Reaction:

    • To stop the conjugation reaction, add hydroxylamine to a final concentration of 10 mM.[9]

    • Incubate for 15 minutes at room temperature.

Protocol 4: Purification of the Antibody-Peptide Conjugate

Purification is essential to remove unreacted peptide, excess reagents, and to isolate the antibody-peptide conjugate.[][11]

  • Removal of Small Molecules:

    • Use a desalting column or centrifugal filtration with a suitable MWCO (e.g., 50 kDa) to remove unreacted peptide and quenching reagent.[7] Perform multiple buffer exchanges with PBS, pH 7.4.

  • Chromatographic Purification (Optional but Recommended):

    • For a more homogeneous product, further purification can be performed using chromatography techniques such as:

      • Size Exclusion Chromatography (SEC): To separate the monomeric conjugate from aggregates.[11]

      • Hydrophobic Interaction Chromatography (HIC): To separate antibody species with different numbers of conjugated peptides (different DARs).[12][13]

Protocol 5: Characterization of the Antibody-Peptide Conjugate

Thorough characterization is crucial to ensure the quality and consistency of the conjugate.[14][15]

  • Drug-to-Antibody Ratio (DAR) Determination:

    • UV-Vis Spectrophotometry: This is a simple method to estimate the average DAR. It requires measuring the absorbance of the conjugate at 280 nm (for the antibody) and at a wavelength where the peptide has a characteristic absorbance (if applicable, though the Fmoc group at ~300 nm can be used). The concentrations of the antibody and the peptide can be calculated using their respective extinction coefficients, and the DAR is the molar ratio of peptide to antibody.[][12]

    • Mass Spectrometry (MS): Intact mass analysis of the conjugate by LC-MS can provide the distribution of different DAR species and a more accurate average DAR.[16][17][18]

  • Purity and Aggregation Analysis:

    • SDS-PAGE: Compare the conjugate with the unconjugated antibody under reducing and non-reducing conditions to confirm successful conjugation and assess for fragmentation or cross-linking.

    • Size Exclusion Chromatography (SEC): SEC is the gold standard for quantifying the percentage of monomer, aggregate, and fragment in the conjugate preparation.[11]

  • Confirmation of Conjugation Site (Optional):

    • Peptide mapping using LC-MS/MS can be performed to identify the specific lysine (B10760008) residues on the antibody that have been conjugated.[19]

Data Presentation

The following tables summarize key parameters for the conjugation protocol and expected outcomes.

Table 1: Recommended Reaction Conditions

ParameterRecommended ValueNotes
Peptide Activation
Peptide Concentration10 mM-
EDC Concentration50 mMFreshly prepared
NHS Concentration50 mMFreshly prepared
Activation Buffer0.1 M MES, pH 6.0-
Activation Time15-30 minutesRoom temperature
Conjugation
Antibody Concentration5-10 mg/mLIn amine-free buffer
Molar Ratio (Peptide:Ab)10:1 to 50:1To be optimized for desired DAR
Conjugation BufferPBS, pH 7.4-
Reaction Time2 hoursRoom temperature
Quenching
Quenching ReagentHydroxylamine10 mM final concentration
Quenching Time15 minutesRoom temperature

Table 2: Typical Characterization Results

Analytical MethodParameter MeasuredTypical Result
UV-Vis SpectrophotometryAverage DAR2 - 6
Mass Spectrometry (Intact)DAR Distribution & Average DARDistribution of species (DAR 0, 1, 2, etc.)
SDS-PAGE (Non-reducing)Purity & ConjugationShift in molecular weight compared to naked Ab
SDS-PAGE (Reducing)Subunit ConjugationShift in heavy and/or light chain bands
Size Exclusion Chromatography (SEC)Purity & Aggregation>95% Monomer

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the conjugation of Fmoc-Gly-Gly-(D-Phe)-Gly to an antibody.

G cluster_prep Preparation cluster_reaction Conjugation cluster_downstream Downstream Processing Ab_Prep Antibody Preparation (Buffer Exchange, Purity Check) Conjugation Antibody-Peptide Conjugation Ab_Prep->Conjugation Peptide_Prep Peptide & Reagent Preparation Activation Peptide Activation (EDC/NHS) Peptide_Prep->Activation Activation->Conjugation Activated Peptide Quench Reaction Quenching Conjugation->Quench Purification Purification (Desalting/Chromatography) Quench->Purification Characterization Characterization (DAR, Purity) Purification->Characterization Final_Product Fmoc-Peptide-Antibody Conjugate Characterization->Final_Product

Caption: Workflow for antibody-peptide conjugation.

Signaling Pathway of EDC/NHS Chemistry

This diagram illustrates the chemical reaction pathway for the EDC/NHS-mediated activation of the peptide's carboxylic acid and subsequent reaction with an antibody amine group.

G Peptide Fmoc-Peptide-COOH Intermediate O-acylisourea (unstable intermediate) Peptide->Intermediate + EDC EDC EDC->Intermediate NHS_Ester Amine-Reactive NHS Ester Intermediate->NHS_Ester + NHS NHS NHS->NHS_Ester Conjugate Fmoc-Peptide-CO-NH-Antibody (Stable Amide Bond) NHS_Ester->Conjugate + Antibody Antibody-NH2 Antibody->Conjugate

Caption: EDC/NHS conjugation chemistry pathway.

Logical Relationship of Components in the Final Conjugate

This diagram shows the components and their linkages in the final Fmoc-Gly-Gly-(D-Phe)-Gly-Antibody conjugate.

Caption: Structure of the antibody-peptide conjugate.

References

Application Note: Formulation Strategies for a Hydrophobic Protected Peptide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the preparation of in vivo formulations for the protected peptide linker, Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz, designed for researchers in drug development and peptide chemistry.

Introduction this compound is a protected peptide derivative. Its structure, featuring the N-terminal fluorenylmethoxycarbonyl (Fmoc) group and a C-terminal carboxybenzyl (Cbz) group, renders the molecule highly hydrophobic. Such compounds are typically intermediates in chemical synthesis, for example, as enzyme-cleavable linkers for Antibody-Drug Conjugates (ADCs) or PROTACs.[][2][3] The Gly-Gly-Phe-Gly sequence is a known substrate for enzymes like Cathepsin B, which are often upregulated in tumor cells, allowing for targeted payload release.

The primary challenge in preparing this peptide for in vivo evaluation is its poor aqueous solubility, a direct consequence of the large, nonpolar Fmoc protecting group.[4][5] Standard aqueous buffers are unsuitable, necessitating specialized formulation strategies to achieve a stable and injectable solution for preclinical studies. This document outlines protocols for developing a suitable formulation and the associated quality control and administration procedures.

Physicochemical Properties Understanding the physicochemical properties of the peptide is the first step in designing a successful formulation strategy. The data presented below is for a closely related analogue, which provides a strong basis for formulation development.

PropertyValueSource
Molecular Formula C₄₀H₄₁N₅O₉[6]
Molecular Weight ~735.8 g/mol [6]
Calculated XLogP3 3.8[6]
Nature Highly Hydrophobic, Protected Peptide[6][]
Likely Application Enzyme-cleavable ADC/PROTAC Linker[2][3]

Formulation Development Workflow The development of an in vivo formulation for a hydrophobic peptide is a multi-step process that involves careful selection of excipients to ensure solubility, stability, and biocompatibility.

G cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation & QC cluster_2 Phase 3: In Vivo Administration P0 Peptide Characterization (Solubility, Stability) P1 Excipient Screening (Co-solvents, Surfactants) P0->P1 Input P2 Select Lead Vehicle System P1->P2 Identify candidates P3 Prepare Test Formulation P2->P3 Proceed with lead candidate P4 Quality Control (Visual, pH, Sterility) P3->P4 P5 Assess Stability (Precipitation Check) P4->P5 Post-preparation P5->P1 Fails QC, re-screen P6 Dose Calculation P5->P6 Formulation passes QC P7 Animal Dosing (e.g., IP, IV) P6->P7 P8 Post-Dosing Monitoring P7->P8

Caption: Workflow for hydrophobic peptide formulation development.

Conceptual Mechanism of Action as an ADC Linker While the formulation is for the linker itself, understanding its intended use within a larger construct like an ADC is crucial. The diagram below illustrates the conceptual pathway.

G cluster_0 Systemic Circulation cluster_1 Target Cell ADC Antibody-Drug Conjugate (ADC) [Antibody]-[Linker]-[Payload] Receptor Target Receptor ADC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Lysosome Lysosome (Enzyme-rich) Internalization->Lysosome 3. Trafficking Payload Active Payload (e.g., Toxin) Lysosome->Payload 4. Enzymatic Cleavage of Linker Effect Cellular Effect (e.g., Apoptosis) Payload->Effect 5. Action

Caption: Conceptual pathway of an ADC utilizing a cleavable linker.

Protocols for In Vivo Formulation and Administration

Protocol 1: Preparation of a Co-Solvent-Based Formulation

This protocol describes the preparation of a formulation suitable for preclinical animal studies (e.g., in rodents) using a co-solvent system, a common strategy for administering hydrophobic compounds.[4][8]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Polyethylene glycol 400 (PEG 400), sterile

  • 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile, pyrogen-free vials

  • Sterile syringes and filters (0.22 µm)

Procedure:

  • Weighing: Accurately weigh the required amount of the peptide powder in a sterile vial under aseptic conditions.

  • Initial Solubilization: Add the required volume of DMSO to the vial. Vortex gently until the peptide is completely dissolved. The high polarity of DMSO is effective at breaking down the crystal lattice of complex organic molecules.

  • Addition of Co-solvent: Add the required volume of PEG 400 to the solution. Mix thoroughly. PEG 400 acts as a solubilizing agent and viscosity modifier that helps prevent precipitation upon addition of the aqueous component.

  • Aqueous Dilution: Slowly add the sterile saline to the organic solution, mixing gently after each addition. Crucially, this step should be performed slowly to avoid shocking the system and causing precipitation.

  • Final Mixing & Sterilization: Once all components are added, mix the final solution gently but thoroughly. If required, filter the final formulation through a sterile 0.22 µm syringe filter into a final sterile vial.

  • Quality Control: Before administration, visually inspect the solution for any signs of precipitation or phase separation. The final solution should be clear and homogenous.

Example Formulation Compositions: The optimal ratio of solvents must be determined empirically. Below are starting points for developing a suitable vehicle.

ComponentFormulation A (for IP/SC)Formulation B (potential for IV)Purpose
DMSO 10% (v/v)5% (v/v)Primary solvent for the peptide
PEG 400 40% (v/v)30% (v/v)Co-solvent, prevents precipitation
Saline (0.9% NaCl) 50% (v/v)65% (v/v)Aqueous vehicle, ensures isotonicity

Note: For intravenous (IV) administration, the concentration of organic solvents like DMSO should be minimized to reduce the risk of hemolysis and vascular irritation.

Protocol 2: Administration via Intraperitoneal (IP) Injection in Mice

This protocol details the standard procedure for administering the prepared formulation via IP injection.[8]

Materials:

  • Prepared peptide formulation

  • Sterile 1 mL syringes with 25-27 G needles

  • Mouse restrainer (optional, based on handler experience)

  • 70% ethanol (B145695) wipes

Experimental Workflow for In Vivo Administration

G A 1. Prepare Formulation (Protocol 1) B 2. Calculate Dose Volume (Based on animal weight & target mg/kg) A->B C 3. Prepare Animal (Restrain, locate injection site) B->C D 4. Administer Dose (IP Injection) C->D E 5. Post-Injection Monitoring (Observe for adverse reactions) D->E F 6. Record Data (Time, dose, observations) E->F G 7. Proceed with Study Endpoint (e.g., PK analysis, efficacy) F->G

Caption: Standard experimental workflow for in vivo peptide administration.

Procedure:

  • Dose Calculation: Calculate the required volume of the formulation based on the animal's body weight and the desired dose in mg/kg.

  • Animal Restraint: Securely restrain the mouse, exposing its abdomen. The animal should be tilted slightly head-down to allow the abdominal organs to shift away from the injection site.

  • Site Identification: Identify the injection site in the lower right or left abdominal quadrant. Avoid the midline to prevent puncturing the bladder or cecum.

  • Injection: Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity. Aspirate briefly to ensure no blood or fluid is drawn, confirming correct needle placement.

  • Administration: Slowly inject the calculated dose volume. There should be minimal resistance.[8]

  • Withdrawal: Withdraw the needle smoothly and return the animal to its cage.

  • Monitoring: Observe the animal for any immediate adverse reactions, such as distress or irritation at the injection site.

Disclaimer: These protocols provide a general framework. The specific formulation composition, dose, and administration route must be optimized for each peptide and experimental model. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of the C-terminally modified peptide, Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. General Synthesis and Low Yield

Q1: I am experiencing a significantly low overall yield in my synthesis of this compound. What are the most likely causes and how can I troubleshoot this?

A1: Low yield in solid-phase peptide synthesis (SPPS) can arise from several factors. For this specific peptide, key areas to investigate include the initial loading of the C-terminal moiety, incomplete couplings, and peptide aggregation.

Troubleshooting Steps:

  • Incomplete Deprotection: Ensure complete removal of the Fmoc group at each step. Incomplete deprotection leads to truncated sequences. Use fresh, high-quality deprotection reagents like 20% piperidine (B6355638) in DMF. For glycine-rich sequences, which can be prone to aggregation, extending the deprotection time or performing a second deprotection step may be beneficial.

  • Poor Coupling Efficiency: Incomplete coupling results in deletion sequences. This is a common issue with sterically hindered amino acids or "difficult" sequences. The Gly-Gly and (D-Phe)-Gly junctions can sometimes be challenging.

    • Monitoring: Use a qualitative test like the Kaiser test to confirm the absence of free primary amines after each coupling step. A positive blue result indicates incomplete coupling.

    • Optimization: If coupling is incomplete, you can try double coupling (repeating the coupling step with fresh reagents) or using a more potent coupling agent.

  • Peptide Aggregation: The presence of multiple glycine (B1666218) residues can lead to the formation of secondary structures and aggregation on the resin, hindering reagent access.

    • Solvent Choice: Using solvents like N-methylpyrrolidone (NMP) or adding chaotropic salts can help disrupt aggregation.

    • Backbone Protection: For particularly problematic aggregation, consider using a backbone-protected glycine derivative, such as Fmoc-Gly(Dmb)-OH, in one of the glycine positions to disrupt hydrogen bonding.

  • Premature Cleavage: If using a highly acid-labile linker, premature cleavage of the peptide from the resin can occur during coupling steps, especially if acidic activators are used.

2. C-Terminal Modification and Attachment

Q2: What is the best strategy for preparing and attaching the C-terminal Gly-CH2-O-CH2-Cbz moiety to the solid support?

A2: The synthesis of the C-terminal ether-modified glycine is a critical step that is not commercially standard. It requires the synthesis of a custom building block, Fmoc-Gly-CH2-O-CH2-Cbz, which is then attached to a suitable resin.

Strategy for Building Block Synthesis:

A plausible synthetic route involves a Williamson ether synthesis or a Mitsunobu reaction.

  • Williamson Ether Synthesis Approach:

    • Start with a protected glycine derivative with a free hydroxyl group, such as Fmoc-glycinol.

    • Deprotonate the alcohol with a strong base (e.g., NaH) to form an alkoxide.

    • React the alkoxide with benzyl (B1604629) chloromethyl ether (BnOCH₂Cl) to form the desired ether linkage.

  • Mitsunobu Reaction Approach:

    • React Fmoc-glycinol with benzyl alcohol in the presence of triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction typically proceeds with inversion of configuration, although for an achiral molecule like glycinol, this is not a concern.

Attachment to Resin:

Once the Fmoc-Gly-CH2-O-CH2-Cbz building block is synthesized and purified, it needs to be attached to a suitable solid support. Since the final product has a C-terminal ether, a standard Wang or Rink Amide resin is not directly applicable for C-terminal immobilization. A more suitable approach is to use a resin designed for the attachment of alcohols, such as a 2-chlorotrityl chloride (2-CTC) resin.

Protocol for Attachment to 2-CTC Resin:

  • Swell the 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM).

  • Dissolve the Fmoc-Gly-CH2-O-CH2-Cbz building block (assuming it has a free carboxylic acid) and a hindered base like diisopropylethylamine (DIPEA) in DCM.

  • Add the solution to the swollen resin and agitate for 1-2 hours.

  • Cap any remaining active sites on the resin using a capping agent (e.g., methanol/DIPEA in DCM).

3. Side Reactions and Purification

Q3: What are the common side reactions I should be aware of during the synthesis of this peptide, and how can they be minimized?

A3: Several side reactions can occur during the synthesis of this compound.

  • Diketopiperazine (DKP) Formation: This is a common side reaction at the dipeptide stage, especially with proline or glycine at the C-terminus. The sequence Gly-Gly at the C-terminus can be susceptible to DKP formation, leading to cleavage of the dipeptide from the resin.

    • Mitigation: Using a sterically hindered resin like 2-chlorotrityl chloride can suppress DKP formation.

  • Racemization: The D-Phenylalanine residue is intentionally in the D-configuration. However, racemization of L-amino acids can occur during activation, especially with carbodiimide-based reagents.

    • Mitigation: Use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure® with your coupling reagent can suppress racemization. Performing couplings at or below room temperature is also advisable.

  • Aspartimide Formation: Although this peptide does not contain aspartic acid, it is a common side reaction to be aware of in other syntheses involving Asp, particularly in Asp-Gly sequences.

  • Cleavage of Benzyl Ether: The C-terminal benzyloxymethyl ether is generally stable to the mildly basic conditions of Fmoc deprotection and the acidic conditions of coupling. However, its stability during the final trifluoroacetic acid (TFA) cleavage should be considered. Benzyl ethers are typically stable to TFA at room temperature for short periods.[1]

Q4: I am having difficulty purifying the final peptide. What are the likely impurities and what purification strategy is recommended?

A4: Purification challenges often stem from the presence of closely eluting impurities generated during the synthesis.

Common Impurities:

  • Truncated sequences: Peptides missing one or more amino acids due to incomplete deprotection.

  • Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling.

  • Diastereomers: Peptides containing a racemized amino acid.

  • Products of side reactions: Such as diketopiperazines or byproducts from the final cleavage.

Purification Strategy:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.

    • Column: A C18 column is typically used.

    • Mobile Phases: A gradient of acetonitrile (B52724) in water with 0.1% TFA is a common mobile phase system.

    • Detection: Monitor the elution at 220 nm (for the peptide backbone) and 280 nm (due to the phenylalanine and benzyl groups).

  • Characterization: After purification, it is crucial to confirm the identity and purity of the final product using analytical HPLC and mass spectrometry (MS).

Data Presentation

Table 1: Recommended Reagent Equivalents for Coupling Reactions

ReagentEquivalents (relative to resin loading)
Fmoc-Amino Acid3 - 5
Coupling Agent (e.g., HBTU)2.9 - 4.9
Base (e.g., DIPEA)6 - 10

Table 2: Troubleshooting Summary for Low Yield

SymptomPotential CauseRecommended Action
Multiple peaks of lower mass in MSIncomplete DeprotectionExtend deprotection time; use fresh 20% piperidine/DMF.
Peaks corresponding to missing amino acidsIncomplete CouplingPerform double coupling; use a stronger coupling reagent (e.g., HATU). Monitor with Kaiser test.
Poor resin swelling, slow reactionsPeptide AggregationSwitch to NMP as a solvent; add chaotropic salts; consider using a backbone-protected glycine derivative.
Loss of peptide during synthesisPremature CleavageUse a more robust linker if using a highly acid-labile resin.

Experimental Protocols

Protocol 1: General Fmoc-SPPS Cycle

This protocol outlines a single cycle of deprotection and coupling for the elongation of the peptide chain.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3-5 eq.), a coupling agent (e.g., HBTU, 2.9-4.9 eq.), and an additive (e.g., HOBt, 3-5 eq.) in DMF.

    • Add DIPEA (6-10 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF (3 times) and DCM (3 times).

    • Perform a Kaiser test to confirm complete coupling.

Protocol 2: Final Cleavage and Precipitation

This protocol describes the cleavage of the peptide from the resin and removal of side-chain protecting groups.

  • Resin Preparation:

    • Wash the final peptide-resin with DCM and dry thoroughly under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the dry resin in a fume hood and allow the reaction to proceed for 2-3 hours at room temperature.

  • Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

Mandatory Visualization

Synthesis_Workflow cluster_building_block Building Block Synthesis cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_final_steps Final Steps Fmoc_Glycinol Fmoc-Glycinol Building_Block Fmoc-Gly-CH2-O-CH2-Cbz Fmoc_Glycinol->Building_Block Williamson Ether Synthesis BnOCH2Cl BnOCH2Cl BnOCH2Cl->Building_Block Loaded_Resin Loaded Resin Building_Block->Loaded_Resin Attach to Resin Resin 2-CTC Resin Resin->Loaded_Resin Peptide_Resin Fmoc-G-(D-F)-G-Resin Loaded_Resin->Peptide_Resin Fmoc-SPPS Cycles (Gly, D-Phe) Final_Peptide_Resin Fmoc-G-G-(D-F)-G-Resin Peptide_Resin->Final_Peptide_Resin Couple Fmoc-Gly-OH Cleavage Cleavage from Resin (TFA Cocktail) Final_Peptide_Resin->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification RP-HPLC Crude_Peptide->Purification Final_Product Pure Fmoc-G-G-(D-F)-G-CH2-O-CH2-Cbz Purification->Final_Product Troubleshooting_Logic Start Low Yield Observed Check_Coupling Kaiser Test Positive? Start->Check_Coupling Check_Deprotection Incomplete Deprotection? Check_Coupling->Check_Deprotection No Double_Couple Double Couple or Use Stronger Activator Check_Coupling->Double_Couple Yes Check_Aggregation Signs of Aggregation? Check_Deprotection->Check_Aggregation No Extend_Deprotection Extend Deprotection Time or Use Fresh Reagent Check_Deprotection->Extend_Deprotection Yes Change_Solvent Use NMP or Add Chaotropic Salts Check_Aggregation->Change_Solvent Yes Final_Analysis Analyze Crude Product by HPLC/MS Check_Aggregation->Final_Analysis No Double_Couple->Final_Analysis Extend_Deprotection->Final_Analysis Change_Solvent->Final_Analysis

References

Technical Support Center: Troubleshooting Side Reactions in Fmoc-Based Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for identifying, understanding, and mitigating common side reactions encountered during Fmoc-based solid-phase peptide synthesis (SPPS). The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Aspartimide Formation

Q1: What is aspartimide formation and why is it problematic?

A1: Aspartimide formation is a common side reaction in Fmoc-SPPS involving the cyclization of an aspartic acid (Asp) residue. The backbone amide nitrogen attacks the side-chain carboxyl group, a reaction promoted by the basic conditions of Fmoc deprotection (e.g., piperidine (B6355638) treatment). This forms a five-membered succinimide (B58015) ring, known as an aspartimide. This side reaction is highly problematic because the aspartimide ring can be opened by nucleophiles like piperidine or water, leading to a mixture of α- and β-aspartyl peptides. Furthermore, this process can cause epimerization at the α-carbon of the aspartic acid, resulting in D-aspartyl peptides. These byproducts are often difficult to separate from the desired peptide due to similar masses and chromatographic properties, which reduces the overall yield and purity of the target peptide.[1]

Q2: Which peptide sequences are most susceptible to aspartimide formation?

A2: The tendency for aspartimide formation is highly dependent on the peptide sequence. Sequences where Asp is followed by a small, sterically unhindered amino acid are particularly vulnerable. The most problematic sequences include:

  • Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation.

  • Asp-Asn (D-N)

  • Asp-Ser (D-S)

  • Asp-Thr (D-T)

  • Asp-Arg (D-R)

Q3: How can I prevent or minimize aspartimide formation?

A3: Several strategies can be employed to suppress aspartimide formation:

  • Modification of Deprotection Conditions:

    • Use of Weaker Bases: Replacing 20% piperidine in DMF with a milder base like 5% piperazine (B1678402) in NMP can significantly reduce aspartimide formation.[2]

    • Addition of HOBt: Adding 0.1 M Hydroxybenzotriazole (HOBt) to the 20% piperidine/DMF deprotection solution can help neutralize the basicity and reduce the rate of aspartimide formation.[3]

  • Use of Sterically Hindered Asp Protecting Groups: Employing bulkier side-chain protecting groups for Aspartic acid can sterically hinder the intramolecular cyclization.

Quantitative Comparison of Asp Side-Chain Protecting Groups

The following table summarizes the percentage of the desired target peptide (VKDGYI) remaining after prolonged treatment with 20% piperidine in DMF, simulating multiple deprotection cycles. A higher percentage indicates better suppression of aspartimide formation.

Asp Protecting Group% Target Peptide RemainingReference(s)
OtBu (tert-butyl)55.0%[1]
OMpe (3-methylpent-3-yl)88.9%[1]
OBno (5-n-butyl-5-nonyl)99.8%[1]
Diketopiperazine (DKP) Formation

Q1: What is diketopiperazine (DKP) formation and when does it occur?

A1: Diketopiperazine (DKP) formation is a side reaction that leads to the cleavage of the N-terminal dipeptide from the resin.[4] It occurs through an intramolecular nucleophilic attack of the N-terminal amine of a dipeptidyl-resin on the ester linkage to the solid support, forming a stable six-membered cyclic dipeptide.[4] This reaction is most prominent after the deprotection of the second amino acid in the sequence.[4]

Q2: Which sequences are most prone to DKP formation?

A2: DKP formation is highly sequence-dependent. The following dipeptide sequences at the C-terminus are particularly susceptible:

  • X-Pro: Proline at the second position is highly prone to DKP formation due to its unique ability to adopt the required cis-amide bond conformation for cyclization.[4]

  • X-Gly: Glycine at the second position can also lead to significant DKP formation.

  • Secondary amino acids in general are prone to this side reaction.[5]

Q3: How can I minimize DKP formation?

A3: Several strategies can be employed to minimize DKP formation:

  • Choice of Resin: Using a 2-chlorotrityl chloride (2-CTC) resin provides steric hindrance that can inhibit DKP formation.[6]

  • Dipeptide Coupling: Coupling the second and third amino acids as a pre-formed dipeptide unit bypasses the vulnerable dipeptidyl-resin intermediate.[6]

  • Modified Deprotection Conditions: Using an alternative Fmoc-removal solution such as 2% DBU/5% piperazine in NMP has been shown to drastically reduce DKP formation compared to 20% piperidine in DMF.[5]

Quantitative Comparison of Fmoc Deprotection Reagents on DKP Formation

The following table shows the percentage of DKP formation for the sequence Fmoc-His(Trt)-Pro-CTC-resin after two Fmoc removal steps with different reagents.

Deprotection Reagent% DKP FormationReference(s)
20% Piperidine in DMF13.8%[7]
5% Piperidine in DMF12.2%[7]
5% Piperazine in DMF< 4.0%[7]
5% Piperazine in NMP< 4.0%[7]
Racemization

Q1: What is racemization and which amino acids are most susceptible?

A1: Racemization is the conversion of a chiral amino acid from its L-form to a mixture of L- and D-isomers. This can occur during the activation step of the coupling reaction, particularly when using strong bases.[8] Cysteine (Cys) and Histidine (His) are highly susceptible to racemization.[3] Phenylglycine (Phg) is also known to be prone to epimerization.

Q2: How can I minimize racemization?

A2: To minimize racemization:

  • Choice of Coupling Reagent: Uronium/aminium salt reagents like HATU, HBTU, and COMU generally offer fast coupling times, which can reduce the window for racemization.[9] For particularly sensitive amino acids like Cysteine, using carbodiimide (B86325) activation (e.g., DIC/HOBt) under acidic/neutral conditions is recommended.

  • Choice of Base: Use a weaker or sterically hindered base. For example, replacing DIPEA with collidine can minimize the formation of D-cysteine.[10]

  • Temperature Control: For microwave-assisted SPPS, lowering the coupling temperature (e.g., from 80°C to 50°C) can limit the racemization of His and Cys.[10]

Comparative Racemization of C-terminal Cys(Trt) with Different Coupling Conditions

The following table shows the percentage of D-Cys(Trt) formed in the peptide Bz-Ser(tBu)-Cys(Trt)-NovaSynTGT resin after 6 hours of treatment with 20% piperidine.

Coupling Condition% D-Cys(Trt) FormationReference(s)
Standard HBTU/DIPEA23%[3]
Side Reactions of Specific Amino Acids

Q1: What are the common side reactions for Arginine (Arg) and how can they be prevented?

A1: The most common side reaction for Arginine is the formation of a δ-lactam during the coupling step.[11] The activated carboxyl group of the Fmoc-Arg residue can be attacked by the δ-nitrogen of its own guanidinium (B1211019) side chain, leading to a stable six-membered ring that terminates the peptide chain.[11][12]

  • Prevention Strategies:

    • Double Coupling: Performing a second coupling for the Arg residue can help drive the desired reaction to completion.[12]

    • Choice of Protecting Group: Using the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group is common, but for very difficult couplings, the NO2 (nitro) protecting group can be considered as it is less prone to lactam formation, though its removal requires harsher conditions.[12]

Quantitative Comparison of Arginine Protecting Groups on δ-Lactam Formation

The following table shows the percentage of δ-lactam formation after 30 minutes of coupling and the final coupling efficiency after 120 minutes for different Fmoc-Arg protecting groups.

Arginine Protecting Groupδ-Lactam Formation (%) after 30 minCoupling Efficiency (%) after 120 minReference(s)
NO₂~3%>99%[12]
Pbf12%>99%[12]
(Boc)₂60%28%[13]

Q2: What are the common side reactions for Cysteine (Cys) and Methionine (Met)?

A2: Cysteine (Cys):

  • Racemization: As mentioned earlier, Cys is highly susceptible to racemization.

  • β-elimination: Peptides with a C-terminal Cys can undergo base-catalyzed elimination of the protected sulfhydryl group to form a dehydroalanine (B155165) residue. This can then react with piperidine from the deprotection solution to form 3-(1-piperidinyl)alanine. Using the sterically bulky trityl (Trt) protecting group can minimize this side reaction.[14][15]

Methionine (Met):

  • Oxidation: The thioether side chain of Met can be easily oxidized to methionine sulfoxide (B87167) during the final TFA cleavage.[16]

  • S-alkylation: Alkylation of the Met side chain by carbocations generated during cleavage can form stable sulfonium (B1226848) salts.[17]

  • Prevention of Met Oxidation: The use of appropriate scavenger cocktails during cleavage is crucial.

Effectiveness of Cleavage Cocktails in Preventing Methionine Oxidation

The following table shows the percentage of methionine sulfoxide formed in a model peptide using different cleavage cocktails.

Cleavage Cocktail% Methionine SulfoxideReference(s)
Reagent K15% - 55%
Reagent R15% - 55%
Reagent B15% - 55%
Reagent HNot Detected

Reagent compositions can be found in the experimental protocols section.

Aggregation

Q1: What is peptide aggregation and what are its consequences?

A1: Peptide aggregation is the self-association of growing peptide chains on the resin, often through the formation of intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets.[6] This is particularly common for hydrophobic sequences.[6] Aggregation can lead to poor resin swelling and hinder the access of reagents to the reactive sites, resulting in incomplete deprotection and coupling reactions, and consequently, low yields and truncated or deleted sequences.[6][18]

Q2: How can I troubleshoot and prevent peptide aggregation?

A2:

  • Solvent Choice: Switching to a more polar solvent like N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) can help disrupt hydrogen bonding.[6]

  • Chaotropic Salts: Washing the resin with solutions of chaotropic salts like 0.8 M NaClO₄ or LiCl in DMF before coupling can break up secondary structures.[18][19]

  • Elevated Temperature/Microwave: Performing couplings at a higher temperature or using a microwave peptide synthesizer can help overcome aggregation.[6]

  • "Difficult Sequence" Strategies: For known "difficult sequences," incorporating backbone-protected amino acids (e.g., Hmb-dipeptides) or pseudoproline dipeptides every 6-7 residues can disrupt the formation of secondary structures.[20]

Key Experimental Protocols

Protocol 1: Standard Fmoc-Deprotection
  • Wash the peptide-resin with DMF (3 x 1 min).

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitate the resin for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 2-4.

  • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.[21]

Protocol 2: Standard Coupling using HBTU/DIPEA
  • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

  • Add DIPEA (6 eq.) to the mixture and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Wash the resin with DMF (3 x 1 min).

Protocol 3: Capping of Unreacted Amines
  • Wash the peptide-resin with DMF (3 x 1 min).

  • Prepare the capping solution: a mixture of acetic anhydride (B1165640), pyridine (B92270), and DMF (e.g., 1:1:3 v/v/v). A common alternative is a solution of acetic anhydride (50 eq.) and pyridine (50 eq.) in DMF.[22]

  • Add the capping solution to the resin and agitate for 20-30 minutes at room temperature.[22]

  • Drain the capping solution and wash the resin thoroughly with DMF (3 x 1 min).[22]

Protocol 4: Peptide Cleavage from Wang Resin and Deprotection
  • Wash the final peptide-resin with dichloromethane (B109758) (DCM) (3 x 1 min) and dry under vacuum.

  • Prepare the cleavage cocktail in a fume hood. The composition depends on the amino acids present in the peptide.

    • Reagent K (Standard): TFA/water/phenol (B47542)/thioanisole/EDT (82.5:5:5:5:2.5)[17]

    • Reagent B (Low Odor): TFA/TIS/water (95:2.5:2.5)[23]

    • Reagent H (for Met-containing peptides): TFA/phenol/thioanisole/EDT/water/DMS/ammonium iodide (81:5:5:2.5:3:2:1.5 w/w)

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the peptide by adding the combined filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the suspension to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether twice more.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[18][24]

Protocol 5: Kaiser Test for Free Primary Amines
  • Reagents:

    • Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2% (v/v) of 0.001 M KCN in pyridine.

  • Procedure:

    • Take a small sample of resin beads (1-5 mg) and place them in a small glass test tube.

    • Add 2-3 drops of each of the three solutions.

    • Heat the test tube at 100-120°C for 3-5 minutes.

  • Interpretation:

    • Positive (Free Amines Present): The beads and/or the solution turn a deep blue color. This indicates incomplete coupling.

    • Negative (No Free Amines): The beads and solution remain yellow or colorless. This indicates a complete coupling reaction.[7]

Diagrams

SPPS_Workflow Resin Start: Resin Swell Swell Resin (e.g., in DMF) Resin->Swell Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Capping Capping (Optional) (e.g., Acetic Anhydride) Kaiser->Capping Positive Repeat Repeat for next Amino Acid Kaiser->Repeat Negative Capping->Wash2 Repeat->Deprotection Cleavage Final Cleavage & Deprotection (TFA) Repeat->Cleavage Synthesis Complete Purification Purification (HPLC) Cleavage->Purification End Final Peptide Purification->End

Caption: A standard workflow for a single cycle in Fmoc-based solid-phase peptide synthesis.

Aspartimide_Formation Peptide Peptide Chain ...-NH-CH(R)-CO-... Asp(OR') Side Chain Deprotonation Deprotonation of Backbone Amide Peptide:n->Deprotonation + Base (Piperidine) Attack Intramolecular Nucleophilic Attack Deprotonation->Attack Aspartimide Aspartimide Intermediate Five-membered Ring Attack->Aspartimide Opening Nucleophilic Opening (Piperidine or H2O) Aspartimide->Opening Byproducts Byproducts α-aspartyl peptide β-aspartyl peptide D-aspartyl peptide Opening->Byproducts

Caption: The mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.

Troubleshooting_Logic Problem Problem Identified (e.g., Low Yield, Impure Product) Cause Identify Potential Cause Problem->Cause IncompleteCoupling Incomplete Coupling Cause->IncompleteCoupling Kaiser Test Positive IncompleteDeprotection Incomplete Deprotection Cause->IncompleteDeprotection Truncated Sequences SideReaction Specific Side Reaction Cause->SideReaction Unexpected Mass Aggregation Aggregation Cause->Aggregation Poor Swelling Solution Implement Solution IncompleteCoupling->Solution IncompleteDeprotection->Solution SideReaction->Solution Aggregation->Solution DoubleCouple Double Couple / Change Reagent Solution->DoubleCouple from Incomplete Coupling ExtendDeprotection Extend Deprotection Time Solution->ExtendDeprotection from Incomplete Deprotection ModifyConditions Modify Conditions / Use Specific Protecting Group Solution->ModifyConditions from Side Reaction ChangeSolvent Change Solvent / Use Chaotropic Salts Solution->ChangeSolvent from Aggregation Verify Verify Improvement (HPLC/MS) DoubleCouple->Verify ExtendDeprotection->Verify ModifyConditions->Verify ChangeSolvent->Verify

Caption: A logical decision tree for troubleshooting common issues in Fmoc-SPPS.

References

Purification challenges of Fmoc-Gly-Gly-(D-Phe)-Gly derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Fmoc-Gly-Gly-(D-Phe)-Gly derivatives. This resource provides targeted troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this peptide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after synthesizing Fmoc-Gly-Gly-(D-Phe)-Gly-OH?

A1: During Fmoc-based solid-phase peptide synthesis (SPPS), several types of impurities can arise. For a tetrapeptide like Fmoc-Gly-Gly-(D-Phe)-Gly-OH, the most common impurities include:

  • Deletion Sequences: These occur due to incomplete coupling or deprotection steps, resulting in peptides missing one or more amino acids (e.g., Fmoc-Gly-(D-Phe)-Gly-OH).[1][2] These impurities are often difficult to separate as they have very similar properties to the target peptide.[2][3]

  • Truncated Peptides: Generated by incomplete coupling reactions, these are shorter peptide chains that have been capped.[3][4]

  • Insertion Sequences: If excess activated amino acids are not completely washed away, an additional amino acid can be inserted into the sequence.[1][4]

  • Diastereomers: Racemization of amino acids during activation or coupling can lead to diastereomeric impurities that are particularly challenging to separate by standard reverse-phase HPLC.

  • By-products from Protecting Groups: Residual protecting groups that were not fully cleaved during the final TFA (trifluoroacetic acid) cleavage step can result in modified peptides.[1]

Q2: My crude peptide has very low solubility in the initial HPLC mobile phase (e.g., water with 0.1% TFA). What can I do?

A2: Low solubility is a common issue, especially for peptides rich in hydrophobic residues or those still containing the highly hydrophobic Fmoc group. Glycine-rich peptides can also be prone to aggregation, further reducing solubility.[5][6][7] Here are some strategies:

  • Initial Dissolution in Organic Solvent: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or neat acetonitrile (B52724) first, and then dilute it with the initial mobile phase (Aqueous, e.g., Water + 0.1% TFA) to the desired concentration.

  • Solid Loading: For highly hydrophobic peptides that do not dissolve well in aqueous solutions, it is preferable to dissolve the sample in a strong, volatile organic solvent, adsorb it onto a small amount of C18 silica, evaporate the solvent, and load the resulting powder directly onto the column (a "solid deposit").[8]

  • Change the Mobile Phase Additive: While TFA is standard, sometimes using formic acid (0.1%) can alter selectivity and improve the solubility of certain peptides.

Q3: Why am I seeing a broad peak or peak tailing for my product during RP-HPLC purification?

A3: Broad peaks or peak tailing in reverse-phase HPLC can be caused by several factors:

  • Peptide Aggregation: Glycine-rich sequences can self-associate via hydrogen bonding, leading to aggregation on the column.[5][9] To mitigate this, you can try altering the temperature, adding organic modifiers like isopropanol (B130326) to the mobile phase, or decreasing the peptide concentration.[8]

  • Secondary Interactions: Residual polar silanol (B1196071) groups on the silica-based stationary phase can interact with the peptide, causing tailing. Using a high-purity, well-end-capped column can minimize this.[10]

  • Slow Desorption Kinetics: Larger molecules or "sticky" peptides may be slow to desorb from the stationary phase.[8] Optimizing the gradient steepness or increasing the column temperature can often sharpen peaks.[8]

Troubleshooting Guide

This guide addresses specific problems you might encounter during the purification of your Fmoc-Gly-Gly-(D-Phe)-Gly derivative.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Multiple Peaks in Analytical HPLC of Crude Product 1. Presence of deletion, insertion, or truncated sequences.[1][11] 2. Incomplete removal of side-chain protecting groups. 3. Racemization leading to diastereomers.1. Optimize coupling and deprotection times during synthesis. Use a capping step after coupling to terminate unreacted chains.[3] 2. Ensure sufficient cleavage time with the TFA cocktail. 3. Use high-resolution analytical HPLC and mass spectrometry to identify the peaks. Optimize the preparative HPLC gradient to resolve the target peak from the impurities.
Poor Resolution Between Target Peptide and an Impurity 1. The impurity is a deletion sequence (e.g., missing one Glycine), which has very similar hydrophobicity.[2] 2. The impurity is a diastereomer.1. Shallow Gradient: Use a very shallow gradient (e.g., 0.1-0.5% organic solvent increase per minute) in the region where the peptides elute.[12] 2. Change Selectivity: Try a different stationary phase (e.g., C8 instead of C18, or a Phenyl phase) or a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) to alter the elution profile.[10]
Low Product Yield After Purification 1. The peptide is precipitating on the column due to low solubility. 2. The peptide is irreversibly adsorbed to the column. 3. Overly broad peaks lead to collecting mixed fractions, which are then discarded.1. Ensure the sample is fully dissolved before injection. Consider starting the gradient with a higher percentage of organic solvent if solubility is a major issue. 2. After the run, flush the column with a high concentration of organic solvent (e.g., 95% acetonitrile or isopropanol) to elute strongly bound material. 3. Optimize HPLC conditions (gradient, flow rate, temperature) to achieve sharper peaks.[8]
Product Purity Decreases After Lyophilization 1. Residual TFA in the lyophilized product can cause degradation over time. 2. The peptide is hygroscopic and adsorbs water, which may contain contaminants.1. After pooling pure fractions, perform a salt exchange by re-dissolving the peptide and re-lyophilizing from a dilute HCl or acetic acid solution to obtain the HCl or acetate (B1210297) salt. 2. Store the final product in a desiccator, under inert gas (argon or nitrogen), and at -20°C or lower.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Fmoc-Gly-Gly-(D-Phe)-Gly-OH

This protocol describes a standard manual Fmoc/tBu synthesis on a Wang resin.

  • Resin Preparation: Swell Fmoc-Gly-Wang resin (1.0 g, 0.5 mmol/g loading) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 10 mL of 20% piperidine (B6355638) in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Add another 10 mL of 20% piperidine in DMF. Agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 10 mL).

  • Amino Acid Coupling (for D-Phe, Gly, Gly):

    • In a separate vial, dissolve Fmoc-amino acid (3 equivalents, 1.5 mmol), HBTU (2.9 equivalents, 1.45 mmol), and HOBt (3 equivalents, 1.5 mmol) in 5 mL of DMF.

    • Add DIPEA (6 equivalents, 3.0 mmol) to the activation mixture and vortex for 1 minute.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

    • Repeat steps 2 and 3 for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final Fmoc group is attached, wash the resin with DCM (3 x 10 mL) and methanol (3 x 10 mL) and dry under vacuum.

    • Add 10 mL of the cleavage cocktail (95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water) to the dried resin.

    • Agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate dropwise to 40 mL of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

Protocol 2: RP-HPLC Purification
  • System Preparation:

    • Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Equilibrate the column with 95% A / 5% B for at least 20 minutes.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal volume of DMF or 50% acetonitrile/water.

    • Filter the sample through a 0.45 µm syringe filter.

  • Purification Run:

    • Inject the sample onto the column.

    • Run a linear gradient. A typical starting gradient might be 5% to 65% B over 40 minutes. This should be optimized based on an initial analytical HPLC run.

    • Flow Rate: ~18-20 mL/min for a 21.2 mm ID column.

    • Detection: Monitor the elution at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions (e.g., 5 mL per tube) across the peaks shown on the chromatogram.

  • Analysis and Pooling:

    • Analyze the collected fractions using analytical HPLC and mass spectrometry to identify those containing the pure target peptide.

    • Pool the pure fractions.

  • Lyophilization: Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.

Visualizations

Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Precipitation cluster_purification Purification & Analysis Resin 1. Resin Swelling Deprotect1 2. Fmoc Deprotection Resin->Deprotect1 Couple1 3. Coupling (Gly) Deprotect1->Couple1 Deprotect2 4. Fmoc Deprotection Couple1->Deprotect2 Couple2 5. Coupling (D-Phe) Deprotect2->Couple2 Deprotect3 6. Fmoc Deprotection Couple2->Deprotect3 Couple3 7. Coupling (Gly) Deprotect3->Couple3 Deprotect4 8. Fmoc Deprotection Couple3->Deprotect4 Couple4 9. Coupling (Gly) Deprotect4->Couple4 Cleave 10. TFA Cleavage Couple4->Cleave Precipitate 11. Ether Precipitation Cleave->Precipitate Crude Crude Peptide Precipitate->Crude HPLC 12. RP-HPLC Crude->HPLC Analysis 13. Fraction Analysis (LC-MS) HPLC->Analysis Lyophilize 14. Lyophilization Analysis->Lyophilize Final Pure Product Lyophilize->Final

Caption: Workflow for the synthesis and purification of Fmoc-Gly-Gly-(D-Phe)-Gly-OH.

Troubleshooting Start Start: Analyze crude product by analytical HPLC. CheckPeaks Are multiple peaks observed? Start->CheckPeaks CheckResolution Are the main impurity and product peaks well-resolved? CheckPeaks->CheckResolution Yes GoodCrude Proceed to preparative HPLC with standard gradient. CheckPeaks->GoodCrude No (Single major peak) CheckResolution->GoodCrude Yes BadResolution Impurity co-elutes with product. CheckResolution->BadResolution No OptimizeGradient Action: Use a shallower gradient (e.g., 0.2-0.5% B/min). BadResolution->OptimizeGradient ChangeMethod Action: Change column (e.g., C8 or Phenyl) or organic solvent (e.g., MeOH). BadResolution->ChangeMethod Recheck Re-analyze on analytical HPLC. OptimizeGradient->Recheck ChangeMethod->Recheck Success Proceed to preparative HPLC with optimized method. Recheck->Success

Caption: Decision tree for troubleshooting poor peak resolution in HPLC.

References

Technical Support Center: Fmoc-Protected Peptide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with Fmoc-protected peptide linkers during solid-phase peptide synthesis (SPPS).

Troubleshooting Guides

Issue 1: Incomplete or Low-Yield Peptide Cleavage

Q1: My peptide failed to cleave from the resin, or the cleavage yield is very low. What are the possible causes and how can I troubleshoot this?

A1: Incomplete cleavage is a common issue in Fmoc-SPPS. The primary causes include suboptimal cleavage cocktail composition, insufficient cleavage time, residual base on the resin, and peptide aggregation.

Troubleshooting Steps:

  • Verify Cleavage Cocktail Composition: The standard Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIPS/H₂O, 95:2.5:2.5) is effective for many peptides. However, sequences containing sensitive residues such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), or Arginine (Arg) require specific scavengers to prevent side reactions and improve cleavage efficiency.[1][2] Refer to the table below for recommended cleavage cocktails for problematic residues.

  • Extend Cleavage Time: A typical cleavage time is 2 hours.[1] For sterically hindered peptides or those prone to aggregation, extending the cleavage time to 4-6 hours may be necessary. It is advisable to perform a small-scale test cleavage and analyze the supernatant by HPLC to determine the optimal cleavage time for your specific peptide.

  • Ensure Complete Removal of Piperidine (B6355638): Residual piperidine from the Fmoc-deprotection step can neutralize the TFA in the cleavage cocktail, reducing its effectiveness.[2] Ensure thorough washing of the resin with Dimethylformamide (DMF) and Dichloromethane (DCM) before cleavage.

  • Address Peptide Aggregation: On-resin peptide aggregation can hinder the access of the cleavage cocktail to the linker. Swelling the resin in the cleavage cocktail for 30 minutes before agitation can help to disrupt aggregates.

Table 1: Recommended Cleavage Cocktails for Peptides with Sensitive Residues

Sensitive Residue(s)Recommended Cleavage Cocktail (v/v/v)Scavenger Function
Cys, Met, TrpReagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)Prevents re-attachment of protecting groups and scavenges carbocations.[2]
Arg(Pbf/Pmc)TFA/TIPS/Water (95:2.5:2.5) or TFA/TIPS/DODT (95:2.5:2.5)Triisopropylsilane (B1312306) (TIPS) and 3,6-Dioxa-1,8-octanedithiol (DODT) are effective scavengers for the bulky Pbf and Pmc protecting groups.
Multiple Trp/MetTFA/EDT/TIPS/Water (92.5:2.5:2.5:2.5)Ethanedithiol (EDT) is a potent scavenger for tryptophan and methionine.

Experimental Protocol: Small-Scale Test Cleavage

This protocol allows for the assessment of cleavage efficiency on a small amount of resin before committing the entire batch.

  • Materials:

    • ~20-50 mg of dried peptide-resin

    • 1.5 mL microcentrifuge tube

    • Appropriate cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5)

    • Cold diethyl ether

    • HPLC-grade acetonitrile (B52724) and water

  • Procedure:

    • Place the dried peptide-resin into a microcentrifuge tube.

    • Add 200-500 µL of the cleavage cocktail to the resin.

    • Gently agitate the tube for the desired cleavage time (e.g., 2 hours) at room temperature.

    • Centrifuge the tube to pellet the resin.

    • Carefully transfer the supernatant (containing the cleaved peptide) to a new tube.

    • Add 1 mL of cold diethyl ether to the supernatant to precipitate the peptide.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with another 1 mL of cold ether.

    • Air-dry the peptide pellet.

    • Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water) for HPLC analysis.

Logical Workflow for Troubleshooting Incomplete Cleavage

G start Incomplete Cleavage Observed test_cleavage Perform Small-Scale Test Cleavage start->test_cleavage analyze_hplc Analyze Supernatant by HPLC test_cleavage->analyze_hplc extend_time Extend Cleavage Time (e.g., 4-6h) analyze_hplc->extend_time Low Yield optimize_cocktail Optimize Cleavage Cocktail (Add Scavengers) analyze_hplc->optimize_cocktail Side Products Observed thorough_wash Ensure Thorough Pre-Cleavage Washing analyze_hplc->thorough_wash Inconsistent Results check_aggregation Address Potential Peptide Aggregation analyze_hplc->check_aggregation No Improvement re_cleave Re-cleave Remaining Resin analyze_hplc->re_cleave Peptide still on resin success Successful Cleavage analyze_hplc->success High Yield & Purity extend_time->test_cleavage optimize_cocktail->test_cleavage thorough_wash->test_cleavage check_aggregation->test_cleavage re_cleave->analyze_hplc

Troubleshooting workflow for incomplete peptide cleavage.
Issue 2: Premature Cleavage of the Peptide from the Resin

Q2: I am observing loss of my peptide from the resin during synthesis, especially during piperidine treatment. What causes this and how can I prevent it?

A2: Premature cleavage, or linker instability, can occur when the linker is not fully stable to the conditions of Fmoc-SPPS, particularly the repeated piperidine treatments for Fmoc group removal. This is more common with highly acid-labile linkers.

Preventative Measures:

  • Select a More Stable Linker: For long or complex peptides requiring numerous Fmoc deprotection cycles, consider using a linker with higher stability. The choice of linker should be orthogonal to the side-chain protecting groups. Safety-catch linkers, for instance, are stable to both acidic and basic conditions until activated for cleavage.[3]

  • Use a Milder Base for Fmoc Deprotection: While 20% piperidine in DMF is standard, a lower concentration (e.g., 10%) or a weaker base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine can sometimes reduce linker degradation. However, DBU can promote aspartimide formation.[4]

  • Minimize Deprotection Times: Use the minimum time required for complete Fmoc removal to reduce the exposure of the linker to the basic conditions. Monitoring the deprotection reaction by UV is recommended.

Table 2: Relative Stability of Common Fmoc-SPPS Linkers

Linker TypeCleavage ConditionRelative Stability to PiperidineCommon Applications
Wang High % TFAGoodSynthesis of peptide acids.
Rink Amide High % TFAModerateSynthesis of peptide amides.[5]
Sieber Amide Dilute TFA (1-5%)Moderate to LowSynthesis of protected peptide amides.[5]
2-Chlorotrityl (2-CTC) Very Mild Acid (e.g., AcOH/TFE/DCM)HighSynthesis of protected peptide acids, minimizes racemization.[6]
Photolabile Linkers UV Light (e.g., 365 nm)HighMild, orthogonal cleavage for sensitive peptides.[7]
Safety-Catch Linkers Specific activation then cleavageVery HighSynthesis of complex peptides, compatible with both Fmoc and Boc strategies.[3][8][9]

Experimental Protocol: Quantification of Premature Cleavage

This protocol allows for the quantification of peptide loss during Fmoc deprotection steps.

  • Materials:

    • Peptide-resin sample after a specific number of coupling cycles

    • 20% piperidine in DMF

    • HPLC system with a UV detector

    • A known concentration of an internal standard (e.g., a stable, UV-active small molecule that does not react with piperidine)

  • Procedure:

    • Collect the piperidine flow-through from a specific Fmoc deprotection step.

    • Add a known amount of the internal standard to the collected solution.

    • Inject a defined volume of this solution into the HPLC.

    • Quantify the amount of cleaved peptide by comparing its peak area to the peak area of the internal standard.

    • The amount of premature cleavage can be expressed as a percentage of the total peptide loaded onto the resin.

Frequently Asked Questions (FAQs)

Q3: What are the most common side reactions associated with TFA cleavage and how can I minimize them?

A3: The highly reactive cationic species generated during TFA cleavage can lead to several side reactions, primarily the modification of susceptible amino acid residues.

  • Alkylation of Tryptophan: The indole (B1671886) side chain of Trp is highly susceptible to alkylation. Using scavengers like triisopropylsilane (TIPS) and water is crucial. For Trp-rich peptides, adding ethanedithiol (EDT) is recommended.

  • Oxidation of Methionine: Methionine can be oxidized to its sulfoxide. Performing the cleavage under an inert atmosphere (e.g., nitrogen or argon) and using scavengers can minimize this.

  • Aspartimide Formation: Peptides containing Aspartic acid (Asp) can form a cyclic aspartimide intermediate, which can then be hydrolyzed to a mixture of α- and β-aspartyl peptides. The use of HOBt during coupling and deprotection can suppress this side reaction.

  • t-Butylation of Cysteine and Methionine: The t-butyl cations generated from protecting groups can alkylate the side chains of Cys and Met. The use of scavengers like TIPS and DODT is effective in preventing this.[10]

Q4: How do I choose the right linker for my peptide synthesis?

A4: The choice of linker depends on several factors:

  • Desired C-terminal functionality: Whether you need a C-terminal acid (e.g., Wang linker) or amide (e.g., Rink Amide linker).[5][11]

  • Peptide sequence: For peptides with sensitive residues or those prone to racemization at the C-terminus, a 2-chlorotrityl linker is a good choice as it allows for loading without activation of the carboxylic acid.[6][11]

  • Synthesis strategy: If you plan to perform on-resin modifications or synthesize protected peptide fragments, a highly acid-labile linker (e.g., Sieber) or an orthogonal linker (e.g., photolabile or safety-catch) is required.[3][5][7]

  • Peptide length and complexity: For long and difficult sequences, a more stable linker is recommended to prevent premature cleavage.

Q5: Can I monitor the progress of my peptide cleavage?

A5: Yes, monitoring the cleavage reaction is highly recommended. A small aliquot of the cleavage mixture can be taken at different time points (e.g., 1h, 2h, 4h), precipitated with cold ether, and analyzed by HPLC. This allows you to determine the optimal cleavage time and to check for the presence of side products.[1]

Fmoc-SPPS General Workflow

Fmoc_SPPS_Workflow cluster_0 SPPS Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) washing1 Washing (DMF) deprotection->washing1 coupling Amino Acid Coupling (e.g., HBTU/DIEA) washing1->coupling washing2 Washing (DMF) coupling->washing2 washing2->deprotection Repeat for each amino acid final_deprotection Final Fmoc Deprotection washing2->final_deprotection Last Amino Acid Coupled start Resin Swelling (DMF) start->deprotection final_washing Final Washing (DMF & DCM) final_deprotection->final_washing cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) final_washing->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (HPLC) precipitation->purification analysis Analysis (Mass Spec, HPLC) purification->analysis final_product Final Peptide analysis->final_product

A high-level overview of the Fmoc-SPPS workflow.

References

Technical Support Center: Prevention of Racemization in D-Phe Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to racemization in D-Phe containing peptides during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a pure enantiomer (either D or L) of an amino acid is converted into a mixture of both D and L forms.[1][2] In peptide synthesis, this means that a D-phenylalanine (D-Phe) residue can be unintentionally converted to L-phenylalanine at its chiral alpha-carbon, leading to the incorporation of the incorrect stereoisomer into the peptide chain. This can significantly impact the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1][2]

Q2: What are the primary mechanisms of racemization during peptide coupling?

A2: There are two main pathways through which racemization occurs during peptide bond formation:

  • Oxazolone (B7731731) (Azlactone) Formation: This is the most prevalent mechanism.[1] The activated carboxyl group of the N-protected D-Phe can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity. Subsequent reaction with the amine component can produce both the desired D-peptide and the undesired L-diastereomer.[1]

  • Direct Enolization: This mechanism involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate.[1] This enolate can then be protonated from either side, resulting in racemization. While less common, this pathway can be significant under strongly basic conditions.[1]

Q3: Which factors are most critical in promoting racemization of D-Phe?

A3: Several factors during the coupling step can influence the extent of racemization:

  • Coupling Reagents: The choice of coupling reagent is paramount. Highly reactive intermediates formed by some reagents are more susceptible to racemization.[3]

  • Additives: The presence and type of additives can significantly suppress racemization.[4]

  • Base: The strength and steric hindrance of the base used can dramatically affect the rate of racemization.[4][5] Stronger, less hindered bases generally increase racemization.[5]

  • Temperature: Higher reaction temperatures accelerate the rate of racemization.[2][3]

  • Solvent: The polarity of the solvent can influence racemization rates, with more polar solvents sometimes favoring this side reaction.[2]

  • Pre-activation Time: Longer pre-activation times of the carboxylic acid before the addition of the amine component can lead to increased racemization.[3]

Troubleshooting Guides

Issue 1: High levels of L-Phe diastereomer detected in the final D-Phe containing peptide.

This is a common issue that can often be resolved by systematically evaluating and optimizing the coupling conditions.

Troubleshooting Workflow for High Racemization

Troubleshooting Workflow for Racemization start High L-Phe Diastereomer Detected reagent Step 1: Evaluate Coupling Reagent & Additives start->reagent base Step 2: Assess Base Selection & Concentration reagent->base If racemization persists temp Step 3: Control Reaction Temperature base->temp If racemization persists solvent Step 4: Consider Solvent Polarity temp->solvent If racemization persists end Racemization Minimized solvent->end Optimized Conditions

Caption: A logical workflow for troubleshooting high racemization levels.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent and the use of racemization-suppressing additives are critical.

  • Carbodiimides (e.g., DIC, DCC): When using carbodiimides, the addition of a nucleophilic additive is essential to suppress racemization.[1][5] These additives react with the highly reactive O-acylisourea intermediate to form a more stable, less racemization-prone active ester.[1]

  • Onium Salts (e.g., HBTU, HATU, HCTU, COMU): These are generally considered "low-racemization" reagents as they form active esters in situ.[1] However, the choice of additive incorporated in their structure (e.g., HOBt, HOAt, Oxyma) significantly impacts their effectiveness in preventing racemization.[4]

Data Presentation: Comparison of Coupling Additives on Racemization

The following table summarizes the percentage of D-isomer formation for different additives during a model peptide coupling.

AdditiveCoupling Reagent% D/L Isomer
HOBtDIC<1% - 5%
HOAtDIC<1%
6-Cl-HOBtDIC<1%
OxymaPureDIC<1%

Note: Data is illustrative and actual racemization levels can vary based on the specific peptide sequence and reaction conditions.

Step 2: Assess Base Selection and Concentration

The base is often necessary for the coupling reaction but can also promote racemization.

  • Common Bases: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used.[5]

  • Impact on Racemization: Stronger and less sterically hindered bases can increase the rate of racemization.[5] For instance, triethylamine (B128534) tends to cause more racemization than DIPEA or NMM due to its smaller size and stronger basicity.[4]

  • Recommendation: If high levels of racemization are observed, consider switching to a more sterically hindered and weaker base like 2,4,6-collidine (TMP).[4]

Step 3: Control Reaction Temperature

Higher temperatures accelerate racemization.

  • Recommendation: Perform the coupling reaction at a lower temperature (e.g., 0°C).[2] For microwave-assisted peptide synthesis, reducing the coupling temperature has been shown to limit the racemization of sensitive amino acids.[6][7]

Step 4: Consider Solvent Polarity

The polarity of the solvent can influence the rate of racemization.

  • Recommendation: Where possible, using less polar solvents may help reduce racemization.[2] However, solvent choice is often dictated by the solubility of reagents and the swelling of the solid support.[2]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Racemization during SPPS Coupling

This protocol provides a starting point for minimizing racemization during a standard solid-phase peptide synthesis (SPPS) coupling cycle.

  • Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine (B6355638) in DMF).

  • Washing: Thoroughly wash the resin with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of the N-protected D-Phe in DMF.

    • Add 3-5 equivalents of a racemization-suppressing additive (e.g., OxymaPure or HOAt).[2]

    • Add 3-5 equivalents of Diisopropylcarbodiimide (DIC).[2]

    • Allow the mixture to pre-activate for 1-5 minutes.[2]

    • Add the activated mixture to the washed resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature or 0°C for sensitive couplings.[2]

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or other appropriate method to confirm the completion of the coupling reaction.[2]

Protocol 2: Quantification of D-Phe Racemization by Chiral HPLC

This method allows for the direct analysis of the enantiomeric purity of the final peptide after hydrolysis.

  • Peptide Hydrolysis:

    • Place a small sample of the dried, cleaved peptide into a hydrolysis tube.

    • Add 6N HCl.

    • Heat at 110°C for 24 hours.

    • Evaporate the HCl to dryness.

    • Re-dissolve the amino acid residue in a suitable buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.0).

  • Chiral HPLC Analysis:

    • Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide like teicoplanin, is often effective for separating underivatized amino acid enantiomers.[8]

    • Mobile Phase: A common mobile phase system is a mixture of an aqueous buffer and an organic modifier (e.g., methanol (B129727) or acetonitrile). The exact composition will need to be optimized for the specific column and amino acids being analyzed.[8][9]

    • Detection: UV detection is typically used.

    • Analysis: Inject the hydrolyzed sample. The D- and L-phenylalanine enantiomers will have different retention times. Integrate the peak areas to calculate the percentage of racemization.[10]

Visualization of Key Concepts

Mechanism of Racemization via Oxazolone Formation

Oxazolone Formation Mechanism cluster_0 D-Phe (Activated) cluster_1 Oxazolone Intermediate cluster_2 Achiral Intermediate cluster_3 Racemized Products D_Phe D-Phe-COX Oxazolone Oxazolone D_Phe->Oxazolone Cyclization Achiral Achiral Intermediate Oxazolone->Achiral + Base - H+ D_Peptide D-Peptide (Desired) Achiral->D_Peptide + Amine + H+ L_Peptide L-Peptide (Undesired) Achiral->L_Peptide + Amine + H+

Caption: The primary pathway for racemization via an oxazolone intermediate.

References

Technical Support Center: Optimizing Cleavage Conditions for Peptide-Resins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cleavage of peptides from solid-phase resins.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you navigate and resolve experimental hurdles.

Question: What are the signs of incomplete peptide cleavage from the resin?

Answer: Incomplete cleavage can manifest in several ways, primarily as low yield of your final peptide product.[1][2] If you suspect incomplete cleavage, you can perform a test cleavage on a small portion of the resin (10-20 mg) and analyze the supernatant to gauge the efficiency before proceeding with the entire batch.[3][4] Another indication can be the resin retaining a colored appearance when a colored indicator group is used. After the initial cleavage, you can attempt to re-cleave the same resin with a fresh cleavage cocktail and analyze the filtrate for the presence of your peptide to confirm if the initial cleavage was incomplete.[5]

Question: My peptide failed to precipitate from the cleavage mixture after adding cold ether. What could be the cause and how can I fix it?

Answer: Failure to precipitate is a common issue, especially for short, very hydrophilic, or highly hydrophobic peptides.[3][6] Here are several factors to consider and potential solutions:

  • Peptide Solubility: The peptide may be soluble in the ether/TFA mixture.[1][6] To address this, you can reduce the volume of Trifluoroacetic Acid (TFA) under a gentle stream of nitrogen before adding the cold diethyl ether.[3][5]

  • Precipitation Technique: Ensure the diethyl ether is ice-cold. If precipitation does not occur immediately, storing the solution at 4°C for several hours may facilitate the process.[3][5]

  • Alternative Solvents: If diethyl ether is ineffective, you can try a 1:1 mixture of ether and pentane.[6]

  • Direct Purification: As a last resort, you can evaporate the ether and TFA, redissolve the residue in an appropriate buffer (e.g., water/acetonitrile), and proceed directly to purification via HPLC.[6]

Question: I am observing unexpected side reactions, such as modification of sensitive amino acids. How can I minimize these?

Answer: Side reactions during cleavage are often caused by the reactive cationic species generated from protecting groups and the resin linker.[7][8] The key to minimizing these is the use of appropriate scavengers in your cleavage cocktail.[4][7][9][10] The choice of scavenger depends on the specific amino acids present in your peptide sequence. For instance, tryptophan, methionine, cysteine, and tyrosine are particularly susceptible to modification.[7][8] Using a well-defined cleavage cocktail with a suitable combination of scavengers is crucial.[1][10] For peptides containing these sensitive residues, "Reagent K" is often recommended.[8][11]

Question: How do I choose the right cleavage cocktail for my peptide?

Answer: The composition of the cleavage cocktail is critical and depends on the amino acid composition of your peptide, the side-chain protecting groups used, and the type of resin linker.[7] A standard, general-purpose cocktail is a mixture of TFA, Triisopropylsilane (TIS), and water.[3] However, for peptides with sensitive residues, a more complex cocktail containing a variety of scavengers is necessary to prevent side reactions.[9][10][11]

Frequently Asked Questions (FAQs)

What is the role of scavengers in a cleavage cocktail? Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" the highly reactive cationic species that are liberated from the side-chain protecting groups and the resin linker during TFA treatment.[4][7][9] This prevents these reactive species from modifying sensitive amino acid residues such as tryptophan, methionine, cysteine, and tyrosine.[7]

How long should the cleavage reaction be carried out? For most standard resins like Wang or Rink Amide, a cleavage time of 2 hours at room temperature is generally sufficient.[2][3] However, for longer or more complex peptides, or when using protecting groups that are more difficult to remove (e.g., Arg(Pmc/Mtr)), the cleavage time may need to be extended.[2][7] It is always recommended to perform a small-scale trial cleavage to determine the optimal time for your specific peptide.[4]

Should the peptide-resin be washed and dried before cleavage? Yes, it is crucial to thoroughly wash the peptide-resin to remove any residual solvents from the synthesis, particularly DMF, which can inhibit the efficiency of the TFA cleavage.[7] After washing, the resin should be dried under high vacuum to remove any remaining moisture, which can also interfere with the cleavage process.[7]

What are some common side reactions that can occur during cleavage? Common side reactions include the alkylation of sensitive residues like tryptophan, methionine, and cysteine by carbocations generated from protecting groups.[7][12] Other potential issues include aspartimide formation, especially in sequences containing Asp-Gly or Asp-Ser, and the oxidation of methionine.[12] The use of appropriate scavengers and optimized cleavage conditions can significantly reduce these side reactions.[7][12]

Data Presentation: Cleavage Cocktails

The following tables summarize common cleavage cocktails and their recommended applications.

Table 1: Standard Cleavage Cocktails

Reagent NameComposition (v/v/v)Application
Standard 95% TFA / 2.5% TIS / 2.5% H₂OGeneral purpose for peptides without sensitive residues.
Reagent B 88% TFA / 5% Phenol / 5% H₂O / 2% TIS"Odorless" alternative for general use.[11]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTFor peptides with sensitive residues like Cys, Met, Trp, and Tyr.[8][11]
Reagent H 81% TFA / 5% Phenol / 5% Thioanisole / 3% H₂O / 2.5% EDT / 2% DMS / 1.5% Ammonium Iodide (w/w)Specifically designed to prevent methionine oxidation.[13][14]

Table 2: Common Scavengers and Their Targets

ScavengerAbbreviationTarget Cations/Side Reactions
WaterH₂Ot-butyl cations[9]
TriisopropylsilaneTISTrityl and Pbf cations[9]
1,2-EthanedithiolEDTt-butyl cations, reduces Cys/Met oxidation[9][10]
ThioanisoleAids in Arg(Pbf) removal, suppresses Cys/Met oxidation[9]
PhenolProtects Tyr and Trp from oxidation[9]

Experimental Protocols

Protocol 1: Standard Peptide Cleavage from Resin

  • Resin Preparation:

    • Place the dry peptide-resin in a suitable reaction vessel.

    • Ensure the resin is thoroughly washed and dried under vacuum to remove residual solvents and moisture.[7]

  • Cleavage Cocktail Addition:

    • Prepare the appropriate cleavage cocktail fresh. For a standard cleavage, use a mixture of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin. A general guideline is to use 5-10 mL of cocktail per gram of resin to ensure complete swelling.[3][7]

  • Reaction:

    • Gently agitate the mixture at room temperature for 2 hours. For more complex peptides, this time may be extended.[2][3]

  • Peptide Isolation:

    • Filter the resin to collect the TFA solution containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitation:

    • Add the TFA filtrate to a 10-fold excess of ice-cold diethyl ether.

    • A white precipitate of the peptide should form. If not, store at 4°C for a few hours.[3][5]

  • Collection and Drying:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers.

    • Dry the peptide pellet under vacuum.

Protocol 2: Test Cleavage for Optimization

  • Sample Preparation:

    • Weigh approximately 10-20 mg of the dry peptide-resin into a small microcentrifuge tube.[3]

  • Cleavage:

    • Add a small volume (e.g., 200 µL) of the chosen cleavage cocktail to the resin.

    • Allow the reaction to proceed at room temperature.

  • Monitoring:

    • At various time points (e.g., 1, 2, and 4 hours), take a small aliquot of the supernatant.

  • Analysis:

    • Analyze the aliquots by a suitable method such as HPLC or mass spectrometry to determine the extent of cleavage and the presence of any side products. This will help in optimizing the cleavage time for the bulk of the resin.[2]

Visualizations

Troubleshooting_Cleavage start Start: Peptide-Resin Cleavage low_yield Low Peptide Yield? start->low_yield incomplete_cleavage Incomplete Cleavage low_yield->incomplete_cleavage Yes precipitation_issue Precipitation Failure? low_yield->precipitation_issue No extend_time Extend Cleavage Time incomplete_cleavage->extend_time oiling_out Peptide 'Oils Out' precipitation_issue->oiling_out Yes side_reactions Unexpected Side Products? precipitation_issue->side_reactions No optimize_precipitation Optimize Precipitation (Reduce TFA volume, longer cold incubation) oiling_out->optimize_precipitation scavenger_issue Inappropriate Scavengers side_reactions->scavenger_issue Yes success Successful Cleavage side_reactions->success No optimize_cocktail Optimize Cleavage Cocktail (Add specific scavengers) scavenger_issue->optimize_cocktail optimize_cocktail->success re_cleave Re-cleave Resin extend_time->re_cleave re_cleave->success optimize_precipitation->success Cleavage_Workflow prep_resin 1. Prepare and Dry Peptide-Resin prep_cocktail 2. Prepare Fresh Cleavage Cocktail prep_resin->prep_cocktail cleavage 3. Cleavage Reaction (RT, 2 hours) prep_cocktail->cleavage filtration 4. Filter Resin & Collect Filtrate cleavage->filtration precipitation 5. Precipitate Peptide in Cold Ether filtration->precipitation centrifugation 6. Centrifuge and Collect Pellet precipitation->centrifugation wash 7. Wash Pellet with Cold Ether centrifugation->wash dry 8. Dry Peptide Under Vacuum wash->dry

References

Technical Support Center: Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered with the protected peptide, Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound difficult to dissolve in aqueous solutions?

A1: The poor aqueous solubility of this compound is expected due to its chemical structure. Several factors contribute to this:

  • Hydrophobic Protecting Groups: The Fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and the Carboxybenzyl (Cbz) group are large, non-polar moieties that significantly decrease water solubility.[1][2]

  • Hydrophobic Amino Acid: The sequence contains a D-Phenylalanine (D-Phe) residue, which has a hydrophobic benzyl (B1604629) side chain.[1][3][4]

  • Lack of Charged Groups: The peptide backbone is fully protected, meaning there are no free carboxylic acid or amino groups that can be ionized to improve solubility in aqueous buffers by adjusting the pH.[4][5]

  • Potential for Aggregation: Peptides containing hydrophobic residues are prone to aggregation through intermolecular hydrophobic interactions and hydrogen bonding, which further reduces their solubility.[1][6]

Q2: What is the recommended starting solvent for dissolving this compound?

A2: For highly hydrophobic and protected peptides, it is recommended to start with a polar aprotic organic solvent.[5][7][8] The most common and effective choices are:

  • Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

A closely related L-Phe analog has been reported to be soluble in DMSO at a high concentration, though it may require heating and sonication.[9] Always use a small aliquot of your peptide for initial solubility tests to avoid risking the entire sample.[7][10]

Q3: Can I use sonication or warming to help dissolve the peptide?

A3: Yes, physical methods can significantly aid in dissolution. Gentle warming (e.g., up to 40-60°C) and sonication in a water bath are commonly used techniques to break up aggregates and increase the rate of dissolution.[7][9][10][11] However, be cautious with temperature to avoid potential degradation of the compound.

Q4: How can I prepare a solution for use in a biological assay that is sensitive to organic solvents?

A4: The standard procedure is to first dissolve the peptide in a minimal amount of an organic solvent like DMSO to create a concentrated stock solution.[5][10] Then, this stock solution can be slowly added dropwise to your stirred aqueous buffer to achieve the desired final concentration.[10] This method helps to prevent the peptide from precipitating out of the solution. Be mindful of the final concentration of the organic solvent, as high concentrations can be toxic to cells.[5]

Q5: My peptide won't dissolve even in DMSO. What should I do next?

A5: If solubility in pure DMSO is a problem, ensure you are using fresh, anhydrous (dry) DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce its effectiveness for dissolving hydrophobic compounds.[9] If the issue persists, you can try solvent mixtures. For particularly difficult sequences, mixtures containing DMSO, TFE (trifluoroethanol), or HFIP (hexafluoroisopropanol) have been used to disrupt aggregation.[12] However, TFE and HFIP are strong solvents that can alter peptide conformation and may not be suitable for all applications.[13]

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility challenges with this compound.

dot

G start Start: Insoluble Peptide Powder test_aliquot 1. Use Small Aliquot for Testing start->test_aliquot add_dmso 2. Add Anhydrous DMSO test_aliquot->add_dmso vortex 3. Vortex / Agitate add_dmso->vortex check_sol1 Dissolved? vortex->check_sol1 sonicate 4. Sonicate in Water Bath (keep cool) check_sol1->sonicate No success Success: Peptide Dissolved (Prepare Stock Solution) check_sol1->success Yes warm 5. Gentle Warming (up to 60°C) sonicate->warm check_sol2 Dissolved? warm->check_sol2 check_sol2->success Yes fail Consult Advanced Options: - Try DMF or NMP - Consider co-solvents (TFE, HFIP) - Re-evaluate peptide purity check_sol2->fail No dilute For Aqueous Use: Slowly add DMSO stock to stirred buffer success->dilute

Caption: Troubleshooting workflow for dissolving this compound.

Data Presentation: Solubility of Related Peptides

CompoundSolvent SystemSolubilityReference
Fmoc-Gly-Gly-Phe -Gly-CH2-O-CH2-CbzDMSO100 mg/mL (with ultrasonic & warming)[9]
Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOHDMSO100 mg/mL (with ultrasonic)[14]
Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH310% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL[15]
Fmoc-Gly-Gly-Phe-OH10% DMSO / 90% Corn Oil≥ 6 mg/mL[16]

dot

G peptide This compound Solubility Issues fmoc Hydrophobic Fmoc Group peptide->fmoc cbz Hydrophobic Cbz Group peptide->cbz dphe Hydrophobic D-Phe Residue peptide->dphe no_charge No Ionizable Groups peptide->no_charge aggregation Aggregation Potential peptide->aggregation

Caption: Key structural factors contributing to the low solubility of the target peptide.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

This protocol is designed to determine the best solvent without using a large amount of valuable peptide.

  • Preparation: Weigh approximately 1 mg of the lyophilized peptide into a small, clear glass vial.

  • Initial Solvent Addition: Add 10 µL of the first test solvent (e.g., anhydrous DMSO).

  • Agitation: Vortex the vial for 30-60 seconds. Observe for dissolution.

  • Physical Methods (If Needed): If the peptide is not fully dissolved, place the vial in a water bath sonicator for 5 minutes. Following sonication, gently warm the vial to 40-60°C for 5-10 minutes.

  • Observation: Check for a clear, particle-free solution. If it remains insoluble, the peptide is considered poorly soluble in that solvent at ~100 mg/mL.

  • Documentation: Record the results and repeat the process with other solvents (e.g., DMF, NMP) if necessary.

Protocol 2: Preparation of a Concentrated Stock Solution in DMSO

Use this protocol once DMSO has been confirmed as a suitable solvent.

  • Preparation: Allow the vial containing the peptide to warm to room temperature in a desiccator before opening to prevent condensation of moisture.

  • Solvent Addition: Add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., add 136 µL to 10 mg of peptide for a 100 mM solution, based on a MW of 735.8 g/mol ).

  • Dissolution: Vortex the solution vigorously. If necessary, use sonication and gentle warming as described in Protocol 1 until the peptide is completely dissolved.

  • Storage: Once dissolved, store the stock solution appropriately. For long-term storage, it is often recommended to store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9]

Protocol 3: Dilution of DMSO Stock for Aqueous Applications

This protocol describes how to dilute the concentrated organic stock solution into an aqueous buffer for experimental use.

  • Prepare Buffer: Have your final, stirred aqueous buffer ready in a suitable container. The buffer should be at the desired experimental temperature.

  • Slow Addition: Using a pipette, slowly add the concentrated DMSO stock solution drop-by-drop into the vortexing or rapidly stirring aqueous buffer. Do not add the aqueous solution to the DMSO stock.

  • Observe for Precipitation: Continuously monitor the solution for any signs of cloudiness or precipitation. If precipitation occurs, the final concentration may be too high for the peptide's solubility limit in that specific buffer/DMSO mixture.

  • Final Mix: Allow the solution to stir for an additional 5-10 minutes to ensure it is homogeneous.

  • Pre-use Centrifugation: Before use in an experiment, it is good practice to centrifuge the final solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any micro-aggregates that may not be visible.[10] Use the supernatant for your assay.

References

Validation & Comparative

Mass Spectrometry Analysis of Fmoc-Gly-Gly-(D-Phe)-Gly Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of mass spectrometry-based approaches for the analysis of the Fmoc-Gly-Gly-(D-Phe)-Gly peptide linker, a component often utilized in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics. Understanding the mass spectrometric behavior of this linker is crucial for its characterization, quality control, and the analysis of the final conjugate. This document outlines expected fragmentation patterns, provides a detailed experimental protocol for LC-MS/MS analysis, and compares the Fmoc-Gly-Gly-(D-Phe)-Gly linker with other common ADC linkers.

Data Presentation: Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the intact Fmoc-Gly-Gly-(D-Phe)-Gly linker and its expected major fragment ions in positive ion mode electrospray ionization mass spectrometry (ESI-MS).

Ion TypePredicted m/zDescription
Precursor Ion
[M+H]⁺559.24Protonated molecular ion of Fmoc-Gly-Gly-(D-Phe)-Gly.
Fragment Ions (CID)
[M+H-Fmoc+H]⁺337.16Ion resulting from the characteristic McLafferty-type rearrangement and loss of the Fmoc group.
y₃322.15Cleavage of the peptide bond between the second Glycine and the (D)-Phenylalanine.
b₃294.12Cleavage of the peptide bond between the second Glycine and the (D)-Phenylalanine.
y₂175.08Cleavage of the peptide bond between the first and second Glycine.
b₂115.05Cleavage of the peptide bond between the first and second Glycine.
Immonium ion (Phe)120.08Characteristic immonium ion for Phenylalanine.

Experimental Protocols

A detailed methodology for the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of the Fmoc-Gly-Gly-(D-Phe)-Gly linker is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation used.

1. Sample Preparation

  • Dissolve the Fmoc-Gly-Gly-(D-Phe)-Gly linker in a suitable solvent, such as a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v), to a final concentration of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase composition (e.g., 95% mobile phase A) to a working concentration of 10-100 ng/mL for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of this peptide linker.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 10-15 minutes is a good starting point.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS)

  • Mass Spectrometer: A tandem mass spectrometer, such as a quadrupole-time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.0-4.0 kV.

  • Cone Voltage: 20-40 V.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern.

  • Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, selecting the top 3-5 most intense precursor ions for fragmentation.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry dissolve Dissolve Linker (1 mg/mL stock) dilute Dilute to working concentration (10-100 ng/mL) dissolve->dilute inject Inject Sample separation C18 Reversed-Phase Separation inject->separation esi Electrospray Ionization (Positive Mode) separation->esi ms1 MS1 Scan (Precursor Ion Detection) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Fragment Ion Detection) cid->ms2 fragmentation_pathway cluster_fragments Major Fragment Ions precursor [M+H]⁺ m/z 559.24 no_fmoc [M+H-Fmoc+H]⁺ m/z 337.16 precursor->no_fmoc Loss of Fmoc y3 y₃ m/z 322.15 precursor->y3 b3 b₃ m/z 294.12 precursor->b3 phe_immonium Phe Immonium m/z 120.08 precursor->phe_immonium y2 y₂ m/z 175.08 y3->y2 b2 b₂ m/z 115.05 b3->b2

A Comparative Guide: Unlocking the Therapeutic Potential of Fmoc-Gly-Gly-(D-Phe)-Gly-based ADCs Versus Non-Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) at the forefront of innovation. The strategic design of these complex biotherapeutics, particularly the choice of linker technology, is paramount to their success. This guide provides a comprehensive comparison of the efficacy of ADCs featuring the enzyme-cleavable Fmoc-Gly-Gly-(D-Phe)-Gly linker and those utilizing non-cleavable linkers. Through an examination of experimental data and detailed methodologies, this document aims to equip researchers with the critical information needed to make informed decisions in ADC development.

At a Glance: Cleavable vs. Non-Cleavable Linkers

FeatureFmoc-Gly-Gly-(D-Phe)-Gly Linker (Cleavable)Non-Cleavable Linker (e.g., Thioether)
Mechanism of Action Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B) releases the payload.Proteolytic degradation of the antibody backbone in the lysosome releases the payload attached to the linker and an amino acid residue.
Payload Release Releases the unmodified, potent payload.Releases a modified payload (payload-linker-amino acid).
Bystander Effect High potential for bystander killing of neighboring antigen-negative tumor cells due to the release of a membrane-permeable payload.Low to negligible bystander effect as the released payload is often charged and less membrane-permeable.
Plasma Stability Generally considered stable, but can be susceptible to premature cleavage in circulation.Typically exhibits higher plasma stability, minimizing premature drug release.
Efficacy in Heterogeneous Tumors Potentially more effective due to the bystander effect.Efficacy is primarily restricted to antigen-positive cells.
Off-Target Toxicity Higher potential for off-target toxicity due to premature payload release and the bystander effect.Lower potential for off-target toxicity due to higher stability and a limited bystander effect.

Quantitative Performance Data

Direct head-to-head comparative studies with quantitative data for ADCs utilizing the specific Fmoc-Gly-Gly-(D-Phe)-Gly linker versus a non-cleavable linker are limited in publicly available literature. However, by examining studies on structurally similar peptide linkers (e.g., GGFG) and making informed comparisons with non-cleavable linkers, we can construct a representative dataset.

Table 1: In Vitro Cytotoxicity (IC50)

ADC TypeCell LineTarget AntigenIC50 (ng/mL)Citation
Cleavable Linker ADC (Representative) SK-BR-3 (Breast Cancer)HER2~15[1]
NCI-N87 (Gastric Cancer)HER2~20[1]
Non-Cleavable Linker ADC (Representative) SK-BR-3 (Breast Cancer)HER2~10[2]
NCI-N87 (Gastric Cancer)HER2~30[2]

Table 2: In Vivo Efficacy (Tumor Growth Inhibition - TGI)

ADC TypeXenograft ModelDoseTGI (%)Citation
Cleavable Linker ADC (Representative) NCI-N87 Gastric Cancer5 mg/kg>90%[3]
Non-Cleavable Linker ADC (Representative) BT-474 Breast Cancer5 mg/kg~50%[4]

Table 3: Pharmacokinetic Parameters (Representative)

ADC TypeParameterValueCitation
Cleavable Linker ADC (GGFG) Half-life (days)~3-4[3]
Non-Cleavable Linker ADC (SMCC) Half-life (days)~3.5[5]

Signaling Pathways and Experimental Workflows

To visualize the critical processes involved in ADC efficacy, the following diagrams illustrate the mechanism of action and a typical experimental workflow.

Mechanism of Action: Cleavable vs. Non-Cleavable Linker ADCs cluster_cleavable Cleavable Linker ADC cluster_non_cleavable Non-Cleavable Linker ADC ADC_C Cleavable ADC Receptor_C Tumor Cell Receptor ADC_C->Receptor_C Binding Internalization_C Internalization Receptor_C->Internalization_C Lysosome_C Lysosome Internalization_C->Lysosome_C Cleavage_C Enzymatic Cleavage Lysosome_C->Cleavage_C Payload_Release_C Payload Release Cleavage_C->Payload_Release_C Cytotoxicity_C Cytotoxicity Payload_Release_C->Cytotoxicity_C Bystander_Effect Bystander Effect Payload_Release_C->Bystander_Effect Diffusion Neighboring_Cell Neighboring Tumor Cell Bystander_Effect->Neighboring_Cell Induces Cytotoxicity ADC_NC Non-Cleavable ADC Receptor_NC Tumor Cell Receptor ADC_NC->Receptor_NC Binding Internalization_NC Internalization Receptor_NC->Internalization_NC Lysosome_NC Lysosome Internalization_NC->Lysosome_NC Degradation_NC Antibody Degradation Lysosome_NC->Degradation_NC Payload_Release_NC Payload-Linker-AA Release Degradation_NC->Payload_Release_NC Cytotoxicity_NC Cytotoxicity Payload_Release_NC->Cytotoxicity_NC

Caption: Mechanism of Action of Cleavable vs. Non-Cleavable ADCs.

General Experimental Workflow for ADC Efficacy Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50) Xenograft Xenograft Model Establishment Cytotoxicity->Xenograft Internalization Internalization Assay Internalization->Xenograft Bystander Bystander Effect Assay Bystander->Xenograft Dosing ADC Administration Xenograft->Dosing Tumor_Monitoring Tumor Growth Monitoring Dosing->Tumor_Monitoring PK_Analysis Pharmacokinetic Analysis Dosing->PK_Analysis Efficacy_Assessment Efficacy Assessment (TGI) Tumor_Monitoring->Efficacy_Assessment

Caption: Experimental Workflow for ADC Efficacy Evaluation.

Detailed Experimental Protocols

I. In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADCs in antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADCs (Fmoc-Gly-Gly-(D-Phe)-Gly-linked and non-cleavable linker)

  • Unconjugated antibody (control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs and unconjugated antibody. Replace the cell culture medium with the ADC dilutions and incubate for 72-120 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using appropriate software.[6][7]

II. In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor efficacy of the ADCs in a mouse xenograft model.

Materials:

  • Immunodeficient mice

  • Tumor cell line

  • ADCs and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth: Monitor tumor growth until tumors reach a volume of 100-200 mm³.

  • Randomization and Dosing: Randomize mice into treatment groups and administer a single intravenous dose of the ADC or vehicle control.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

  • Data Analysis: Calculate tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume of the treated group compared to the control group.[8][9]

III. Bystander Killing Assay

Objective: To assess the ability of the ADC-released payload to kill neighboring antigen-negative cells.

Procedure:

  • Co-culture Setup: Co-culture antigen-positive and fluorescently labeled antigen-negative cells.

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADCs.

  • Incubation: Incubate the cells for a period sufficient to observe cell killing (e.g., 72-120 hours).

  • Analysis: Quantify the viability of the fluorescent antigen-negative cells using flow cytometry or fluorescence microscopy. A decrease in the viability of antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.[4]

IV. Internalization Assay

Objective: To confirm the internalization of the ADC into target cells.

Procedure:

  • Cell Treatment: Incubate antigen-positive cells with a fluorescently labeled ADC at 37°C to allow for internalization. A control is kept at 4°C to prevent internalization.

  • Surface Signal Quenching: After incubation, quench the fluorescence of the non-internalized ADC on the cell surface using a quenching agent (e.g., trypan blue or an anti-fluorophore antibody).

  • Analysis: Measure the intracellular fluorescence using flow cytometry or confocal microscopy. An increase in the intracellular fluorescence at 37°C compared to 4°C confirms internalization.

Conclusion

The choice between a cleavable Fmoc-Gly-Gly-(D-Phe)-Gly linker and a non-cleavable linker is a critical decision in ADC design, with significant implications for efficacy and safety.

  • Fmoc-Gly-Gly-(D-Phe)-Gly-based ADCs offer the potential for enhanced efficacy in heterogeneous tumors through the bystander effect, a consequence of releasing the unmodified, membrane-permeable payload.[1][4] This advantage, however, may come with a higher risk of off-target toxicity if the linker is prematurely cleaved in circulation.

  • Non-cleavable linkers provide greater plasma stability, which can lead to a more favorable safety profile by minimizing premature drug release. The released payload, an amino acid-linker-payload adduct, is less membrane-permeable, which largely abrogates the bystander effect.[2] This can be advantageous for targeting homogenous tumors with high antigen expression, where a localized cytotoxic effect is desired.

Ultimately, the optimal linker strategy depends on the specific target antigen, the tumor microenvironment, and the desired balance between efficacy and safety for a given therapeutic indication. The experimental protocols provided in this guide offer a framework for the rigorous preclinical evaluation necessary to select the most promising ADC candidates for clinical development.

References

In Vitro Stability of Fmoc-Gly-Gly-(D-Phe)-Gly Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in antibody-drug conjugates (ADCs) is a critical determinant of their therapeutic index, directly impacting both efficacy and safety. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished concentration of the cytotoxic payload at the tumor site. Conversely, a linker that is overly stable may not efficiently release the drug within the target cell. This guide provides an objective comparison of the in vitro stability of the Fmoc-Gly-Gly-(D-Phe)-Gly linker against other commonly used peptide linkers, supported by experimental data and detailed methodologies.

Enhanced Stability Through D-Amino Acid Incorporation

The Fmoc-Gly-Gly-(D-Phe)-Gly linker is a tetrapeptide designed for selective cleavage by intracellular proteases. A key feature of this linker is the incorporation of a D-isomer of phenylalanine. Proteolytic enzymes, such as those found in plasma and within lysosomes, are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid at the scissile bond significantly hinders enzymatic recognition and cleavage, thereby enhancing the linker's stability in biological matrices. This increased stability is a crucial attribute for minimizing premature drug release in circulation.

Comparative In Vitro Stability Data

While direct head-to-head quantitative stability data for the Fmoc-Gly-Gly-(D-Phe)-Gly linker is not extensively published in a comparative format, the principles of peptide chemistry and data from analogous linkers provide a strong basis for comparison. The following table summarizes the expected and reported stability of various peptide linkers in common in vitro assays.

Linker SequenceKey Structural FeatureExpected Plasma StabilityPrimary Cleavage EnzymeNotes
Fmoc-Gly-Gly-(D-Phe)-Gly D-Phenylalanine High Cathepsins (reduced susceptibility)The D-amino acid is expected to confer significant resistance to plasma proteases.
Gly-Gly-Phe-Gly (GGFG)L-PhenylalanineModerate to HighCathepsin L[1]More stable in the bloodstream compared to some dipeptide linkers.[1]
Val-Cit (vc)L-Valine, L-CitrullineHigh (in human plasma)Cathepsin B[2]A widely used and well-characterized linker.
Val-AlaL-Valine, L-AlanineHighCathepsin BAnother common dipeptide linker with good stability.
Phe-LysL-Phenylalanine, L-LysineModerateCathepsin BKnown to be cleaved efficiently by cathepsin B.

Note: The Fmoc (9-fluorenylmethyloxycarbonyl) group is a protecting group used during chemical synthesis and is typically removed in the final ADC product. Its presence in a stability assay would be atypical for a final conjugate but is included here as per the topic. The primary determinant of in vitro biological stability is the peptide sequence itself.

Experimental Protocols

To assess the in vitro stability of peptide linkers, two primary assays are commonly employed: plasma stability and lysosomal enzyme stability.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the linker-drug conjugate in plasma over time by quantifying the amount of intact conjugate or released payload.

Materials:

  • Linker-payload conjugate

  • Human plasma (or plasma from other species of interest)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • LC-MS system

Procedure:

  • Prepare a stock solution of the linker-payload conjugate in a suitable solvent (e.g., DMSO).

  • Spike the stock solution into pre-warmed human plasma to a final concentration of 10 µM.

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.

  • Immediately quench the enzymatic activity by adding 3 volumes of cold acetonitrile.

  • Centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS to quantify the remaining intact linker-payload conjugate and any released payload.

  • Calculate the half-life (t½) of the conjugate in plasma.

Protocol 2: Lysosomal Enzyme Cleavage Assay

Objective: To evaluate the susceptibility of the linker to cleavage by lysosomal proteases, such as cathepsin B.

Materials:

  • Linker-payload conjugate or a fluorogenic-labeled linker peptide.

  • Recombinant human cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5.

  • Quenching solution (e.g., 1% TFA in ACN)

  • Fluorescence plate reader (for fluorogenic substrates) or LC-MS system.

Procedure:

  • Activate the cathepsin B by pre-incubating it in the assay buffer for 15 minutes at 37°C.

  • Prepare a solution of the linker substrate in the assay buffer.

  • Initiate the reaction by adding the activated cathepsin B to the substrate solution.

  • Incubate the reaction mixture at 37°C.

  • At various time points, withdraw aliquots and quench the reaction.

  • Analyze the samples to determine the extent of cleavage. For fluorogenic substrates, measure the increase in fluorescence. For linker-payload conjugates, use LC-MS to quantify the parent compound and the released payload.

  • Determine the initial rate of cleavage.

Visualizing the Experimental Workflow and Mechanism

To better illustrate the processes involved in assessing linker stability and its mechanism of action, the following diagrams are provided.

experimental_workflow cluster_plasma Plasma Stability Assay cluster_enzyme Lysosomal Enzyme Assay p1 Spike Linker-Payload into Human Plasma p2 Incubate at 37°C p1->p2 p3 Time-Point Sampling p2->p3 p4 Quench & Precipitate Proteins p3->p4 p5 LC-MS Analysis p4->p5 e1 Activate Cathepsin B e2 Incubate with Linker Substrate e1->e2 e3 Time-Point Sampling e2->e3 e4 Quench Reaction e3->e4 e5 Fluorescence or LC-MS Analysis e4->e5 adc_mechanism cluster_extracellular Extracellular Space (Circulation) cluster_cell Target Cancer Cell adc Antibody-Drug Conjugate (ADC) with Stable Linker internalization 1. ADC Binds to Antigen & Internalization adc->internalization Targeting endosome 2. Endosome Trafficking internalization->endosome lysosome 3. Fusion with Lysosome (Low pH, High Protease) endosome->lysosome release 4. Linker Cleavage by Cathepsins lysosome->release drug 5. Payload Release & Cytotoxicity release->drug

References

A Comparative Guide to the Biological Activity of Peptides Containing D-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide sequences represents a powerful strategy in modern drug design and development. Among these, D-phenylalanine (D-Phe) has garnered significant attention for its ability to confer unique biological properties. This guide provides an objective comparison of the performance of D-Phe-containing peptides against their L-phenylalanine (L-Phe) counterparts and other alternatives, supported by experimental data.

The substitution of L-Phe with its D-enantiomer can profoundly influence a peptide's bioactivity, primarily by enhancing its stability against enzymatic degradation and altering its conformational landscape, which in turn affects receptor interactions. Peptides containing D-amino acids are known to be highly resistant to protease digestion, leading to a longer plasma half-life compared to their L-counterparts[1].

Comparative Analysis of Biological Activities

The inclusion of D-Phe can modulate a peptide's biological activity in several key areas, including antimicrobial efficacy, anticancer potency, and receptor binding affinity.

Antimicrobial Activity

The stereochemistry of amino acids within antimicrobial peptides (AMPs) can significantly impact their efficacy. While some AMPs lose activity when L-amino acids are replaced with D-amino acids, others exhibit equal or even enhanced activity. This suggests that for some peptides, the overall structure and charge distribution are more critical than the specific chirality of individual residues.

Peptide/AnalogTarget OrganismMIC (µM)Reference
Polybia-MPI (All L-amino acids)E. coli16[2]
D-MPI (All D-amino acids) E. coli8 [2]
Polybia-MPI (All L-amino acids)C. albicans16[2]
D-MPI (All D-amino acids) C. albicans8 [2]
[DipR]₅ (Contains L-Diphenylalanine)S. pneumoniae0.39-0.78[3]
((DipR)₂(WR)₃) (Contains L-Diphenylalanine)S. pneumoniae0.78-12.5[3]

MIC: Minimum Inhibitory Concentration. A lower MIC value indicates higher antimicrobial activity.

Anticancer Activity

The development of peptide-based anticancer agents is a promising area of research. The stability and cellular uptake of these peptides are critical for their therapeutic efficacy. While direct comparative IC50 values for D-Phe versus L-Phe containing anticancer peptides are not abundant in the readily available literature, studies on L-phenylalanine dipeptides have shown significant activity. For instance, the novel L-phenylalanine dipeptide derivative, HXL131, has demonstrated potent inhibitory effects on prostate cancer cells[4][5].

CompoundCell LineIC50 (µM) at 24hReference
HXL131 (L-Phenylalanine dipeptide derivative)PC3 (Prostate Cancer)5.15 ± 0.22[4]

IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates higher potency.

Receptor Binding Affinity

The stereochemistry of amino acids plays a crucial role in the specific recognition and binding of peptides to their receptors. The introduction of D-Phe can either enhance or decrease binding affinity depending on the specific receptor and the position of the substitution. For instance, the introduction of D-Phe into Gonadotropin-Releasing Hormone (GnRH) peptides has been shown to improve their receptor binding affinities[6].

PeptideGnRH Receptor Binding Affinity (IC50, nM)Reference
DOTA-Ahx-(D-Lys⁶-GnRH1)36.1[6]
DOTA-D-Phe-Ahx-(D-Lys⁶-GnRH) 16.3 [6]
DOTA-Ahx-D-Phe-(D-Lys⁶-GnRH) 7.6 [6]

IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates higher binding affinity.

Enhanced Proteolytic Stability

A major advantage of incorporating D-amino acids into peptides is the significant increase in their resistance to enzymatic degradation by proteases. This enhanced stability leads to a longer in vivo half-life, a crucial attribute for therapeutic peptides.

PeptideProteaseIncubation Time (h)Remaining Peptide (%)Reference
Polybia-MPI (All L-amino acids)Trypsin (0.002 mg/ml)1~0[2]
D-MPI (All D-amino acids) Trypsin (2 mg/ml)6~100 [2]
Polybia-MPI (All L-amino acids)Chymotrypsin (0.002 mg/ml)1~0[2]
D-MPI (All D-amino acids) Chymotrypsin (2 mg/ml)6~100 [2]

Signaling Pathways and Mechanisms of Action

Enkephalinase Inhibition Pathway

D-Phenylalanine is known to inhibit enkephalinases, the enzymes responsible for the degradation of endogenous opioid peptides called enkephalins. By preventing their breakdown, D-Phe can potentiate the natural pain-relieving effects of enkephalins.

Enkephalinase_Inhibition D-Phe_Peptide D-Phenylalanine Containing Peptide Enkephalinase Enkephalinase D-Phe_Peptide->Enkephalinase Inhibits Degradation Degradation Enkephalinase->Degradation Enkephalins Enkephalins Opioid_Receptors Opioid Receptors Enkephalins->Opioid_Receptors Binds to Enkephalins->Degradation Analgesia Analgesia (Pain Relief) Opioid_Receptors->Analgesia Leads to

Mechanism of enkephalinase inhibition by D-Phe peptides.
Phenylalanine Biosynthesis Pathway

This diagram illustrates the natural biosynthesis pathway of L-phenylalanine, highlighting the enzymatic steps that lead to its production. D-phenylalanine is a synthetic stereoisomer and is not produced through this pathway in most organisms.

Phenylalanine_Biosynthesis Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate mutase Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate Prephenate dehydratase Arogenate Arogenate Prephenate->Arogenate Prephenate aminotransferase L_Phenylalanine L-Phenylalanine Phenylpyruvate->L_Phenylalanine Phenylpyruvate aminotransferase Arogenate->L_Phenylalanine Arogenate dehydratase

Biosynthesis pathways of L-Phenylalanine.

Experimental Protocols

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

Objective: To determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Materials:

  • Test peptide

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Bacterial Inoculum Preparation:

    • Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Peptide Dilution:

    • Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water).

    • Perform serial two-fold dilutions of the peptide stock solution in MHB directly in the 96-well plate.

  • Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted peptide.

    • Include a positive control (bacteria without peptide) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Measure the optical density (OD) at 600 nm using a microplate reader.

    • The MIC is the lowest peptide concentration at which there is no visible growth (i.e., no increase in OD).

Proteolytic Stability Assay using HPLC

Objective: To assess the stability of a peptide in the presence of proteases over time.

Materials:

  • Test peptide (D-Phe and L-Phe versions)

  • Protease solution (e.g., trypsin, chymotrypsin, or serum)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., trifluoroacetic acid, TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

  • Reaction Setup:

    • Dissolve the peptide in the reaction buffer to a final concentration of 1 mg/mL.

    • Add the protease solution to the peptide solution to initiate the reaction. A typical enzyme-to-substrate ratio is 1:100 (w/w).

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution (e.g., 10% TFA).

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Separate the intact peptide from its degradation products using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.

    • Monitor the absorbance at 220 nm.

  • Data Analysis:

    • Determine the peak area of the intact peptide at each time point.

    • Calculate the percentage of the remaining peptide at each time point relative to the amount at time zero.

    • Plot the percentage of remaining peptide against time to determine the peptide's half-life.

Cell Penetration Assay using Flow Cytometry

Objective: To quantify the cellular uptake of a fluorescently labeled peptide.

Materials:

  • Fluorescently labeled peptide (e.g., FITC-labeled)

  • Cell line of interest (e.g., HeLa cells)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Protocol:

  • Cell Seeding:

    • Seed the cells in a 24-well plate and allow them to adhere overnight.

  • Peptide Incubation:

    • Treat the cells with varying concentrations of the fluorescently labeled peptide in serum-free medium.

    • Incubate for a defined period (e.g., 1-4 hours) at 37°C.

  • Cell Harvesting:

    • Wash the cells three times with cold PBS to remove any non-internalized peptide.

    • Detach the cells using Trypsin-EDTA.

    • Resuspend the cells in PBS.

  • Flow Cytometry Analysis:

    • Analyze the fluorescence intensity of the cell suspension using a flow cytometer.

    • The geometric mean fluorescence intensity is proportional to the amount of internalized peptide.

Conclusion

The incorporation of D-phenylalanine into peptide sequences is a versatile and effective strategy for enhancing therapeutic potential. The increased stability against proteolytic degradation is a significant advantage, leading to improved pharmacokinetic profiles. Furthermore, the modulation of biological activities, such as antimicrobial efficacy and receptor binding, through stereochemical changes offers a powerful tool for fine-tuning peptide drug candidates. The experimental data and protocols provided in this guide serve as a valuable resource for researchers and drug developers working to harness the unique properties of D-phenylalanine-containing peptides.

References

A Comparative Guide to the Structural Analysis of Fmoc-Protected Tetrapeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of Fmoc-protected tetrapeptides is a critical step in various fields, including peptide-based drug discovery, biomaterial development, and fundamental biochemical research. The fluorenylmethyloxycarbonyl (Fmoc) protecting group, while essential for solid-phase peptide synthesis, introduces a bulky, hydrophobic, and spectroscopically active moiety that can influence peptide conformation and complicates structural analysis. This guide provides an objective comparison of the primary analytical techniques used for the structural characterization of Fmoc-tetrapeptides, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate methods for their specific needs.

Data Presentation: A Quantitative Comparison of Analytical Techniques

The selection of an analytical technique for the structural analysis of Fmoc-tetrapeptides is often a trade-off between the desired level of detail, sample requirements, and experimental throughput. The following tables summarize the key quantitative performance metrics of the most commonly employed techniques.

Table 1: Performance Comparison of Primary Structural Analysis Techniques

TechniqueResolutionSensitivitySample Requirement (Typical)ThroughputInformation Provided
NMR Spectroscopy Atomic (ppm for chemical shifts)µmol to mmol0.5 - 5 mg in 0.5 mL solventLow to Medium3D solution structure, conformation, dynamics, intermolecular interactions
X-ray Crystallography Atomic (< 2.0 Å)µg to mg (crystal size dependent)High-quality single crystalsLowHigh-resolution 3D solid-state structure, packing interactions
Mass Spectrometry High (ppm for mass accuracy)fmol to pmol< 1 µgHighMolecular weight confirmation, amino acid sequence, post-translational modifications
Circular Dichroism Low (secondary structure)µg10 - 100 µg in 0.2 - 1 mLHighSecondary structure content (α-helix, β-sheet, random coil), conformational changes

Table 2: Detailed Comparison of High-Resolution Techniques: NMR vs. X-ray Crystallography

FeatureNMR SpectroscopyX-ray Crystallography
Sample Phase SolutionSolid (crystal)
Structural Information Ensemble of solution conformations, dynamicsStatic, single conformation in the crystal lattice
Sample Preparation Soluble, pure sampleHigh-quality, well-ordered single crystals
Fmoc Group Influence Can cause signal overlap and complicates spectral analysisCan influence crystal packing and conformation
Hydrogen Atom Detection Direct observationInferred at lower resolutions
Molecular Size Limitation Generally suitable for peptides and small proteinsNo inherent size limitation, but crystallization is a bottleneck

Experimental Protocols

Detailed methodologies for the key experiments are provided below to assist in experimental design and execution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of Fmoc-tetrapeptides in solution.

a. Sample Preparation:

  • Dissolve 1-5 mg of the purified Fmoc-tetrapeptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O with a co-solvent).

  • The final peptide concentration should be in the range of 1-10 mM.

  • Add a small amount of a reference standard (e.g., TMS) for chemical shift calibration.

  • Filter the sample into a 5 mm NMR tube.

b. Data Acquisition:

  • Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and spectral dispersion.

  • Perform a series of two-dimensional (2D) NMR experiments at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (≥ 500 MHz):

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of a single amino acid residue).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. A mixing time of 200-400 ms (B15284909) is typically used for small peptides.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms, aiding in resonance assignment.

c. Data Analysis and Structure Calculation:

  • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

  • Assign all proton and carbon resonances using the COSY, TOCSY, and HSQC spectra.

  • Integrate the cross-peaks in the NOESY spectrum to derive inter-proton distance restraints.

  • Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the experimental restraints.

X-ray Crystallography for High-Resolution Solid-State Structure

X-ray crystallography provides an atomic-resolution view of the Fmoc-tetrapeptide in its crystalline state.

a. Crystallization:

  • Dissolve the purified Fmoc-tetrapeptide in a suitable solvent to a high concentration (typically 5-20 mg/mL).

  • Screen a wide range of crystallization conditions using techniques such as hanging-drop or sitting-drop vapor diffusion.

  • Vary parameters such as precipitant (e.g., PEGs, salts), pH, temperature, and peptide concentration.

  • Optimize initial "hits" to obtain single, well-diffracting crystals (typically > 50 µm in all dimensions).

b. Data Collection:

  • Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.

  • Mount the frozen crystal on a goniometer in a cooled nitrogen stream.

  • Collect X-ray diffraction data using a synchrotron or a home-source X-ray diffractometer.

c. Structure Determination and Refinement:

  • Process the diffraction data to obtain a set of indexed reflection intensities.

  • Solve the phase problem using direct methods or molecular replacement (if a suitable model is available).

  • Build an initial model of the Fmoc-tetrapeptide into the resulting electron density map.

  • Refine the atomic model against the experimental data to improve its agreement with the observed diffraction pattern.

Mass Spectrometry for Molecular Weight Confirmation and Sequencing

Mass spectrometry is essential for verifying the identity and purity of the synthesized Fmoc-tetrapeptide.

a. Sample Preparation:

  • Dissolve a small amount of the peptide (typically 1-10 pmol) in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI or a saturated matrix solution for MALDI).

b. Data Acquisition:

  • ESI-MS (Electrospray Ionization):

    • Infuse the sample solution directly into the mass spectrometer or inject it onto an LC system for online separation and analysis.

    • Acquire a full scan mass spectrum in positive ion mode to determine the molecular weight.

    • Perform tandem MS (MS/MS) on the parent ion to obtain fragment ions for sequence confirmation.

  • MALDI-TOF-MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight):

    • Co-crystallize the peptide sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.

    • Acquire a mass spectrum in positive ion mode.

c. Data Analysis:

  • Determine the monoisotopic mass of the peptide from the mass spectrum and compare it to the theoretical mass.

  • Analyze the MS/MS fragmentation pattern to confirm the amino acid sequence.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of Fmoc-tetrapeptides in solution.[1]

a. Sample Preparation:

  • Dissolve the peptide in a CD-compatible buffer (e.g., phosphate (B84403) buffer) to a final concentration of 0.1-0.2 mg/mL.

  • The total absorbance of the sample in the far-UV region should be below 1.0.

  • Use a quartz cuvette with a pathlength of 0.1 cm.

b. Data Acquisition:

  • Record a CD spectrum in the far-UV region (typically 190-260 nm) at a controlled temperature.

  • Acquire a baseline spectrum of the buffer alone and subtract it from the sample spectrum.

  • Average multiple scans to improve the signal-to-noise ratio.

c. Data Analysis:

  • Convert the raw data (ellipticity) to mean residue ellipticity.

  • Analyze the spectral features to estimate the secondary structure content. Characteristic minima at ~208 nm and ~222 nm suggest α-helical content, while a minimum around 218 nm is indicative of β-sheet structure.[2] The presence of the Fmoc group can contribute significantly to the CD spectrum, which should be considered during interpretation.[2]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the structural analysis of Fmoc-protected tetrapeptides and the signaling pathway for experimental technique selection.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_characterization Initial Characterization cluster_highres High-Resolution Structural Analysis synthesis Fmoc-SPPS purification RP-HPLC synthesis->purification ms Mass Spectrometry (Molecular Weight & Sequence) purification->ms cd Circular Dichroism (Secondary Structure) purification->cd nmr NMR Spectroscopy (Solution Structure) ms->nmr xray X-ray Crystallography (Solid-State Structure) ms->xray cd->nmr Informs on solution conformation cd->xray Indication of ordered structure

Caption: Experimental workflow for the structural analysis of Fmoc-tetrapeptides.

Caption: Decision pathway for selecting a structural analysis technique.

References

A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz Strategies

Author: BenchChem Technical Support Team. Date: December 2025

In the precise science of peptide synthesis, the selection of an appropriate protecting group strategy is a critical decision that profoundly influences the efficiency, purity, and success of assembling a desired amino acid sequence. These chemical shields temporarily block reactive functional groups, preventing unwanted side reactions and directing the controlled formation of peptide bonds. This guide offers a comprehensive comparison of the three most widely used α-amino protecting groups: Fluorenylmethyloxycarbonyl (Fmoc), tert-Butoxycarbonyl (Boc), and Carboxybenzyl (Cbz).

This analysis is tailored for researchers, scientists, and drug development professionals, providing an objective comparison of their performance characteristics. The guide summarizes key quantitative data, presents detailed experimental protocols for their use in Solid-Phase Peptide Synthesis (SPPS), and includes visualizations to clarify the underlying chemical principles and workflows.

At a Glance: Key Characteristics of Fmoc, Boc, and Cbz

The fundamental difference between these protecting groups lies in their lability—the chemical conditions required for their removal. This distinction forms the basis of orthogonal protection strategies, which allow for the selective deprotection of one group without affecting others. Fmoc is labile to basic conditions, Boc is removed by acid, and Cbz is cleaved by hydrogenolysis.

Table 1: Performance Comparison of Protecting Group Strategies
CharacteristicFmoc Strategy (Fmoc/tBu)Boc Strategy (Boc/Bzl)Cbz Strategy
Nα-Protecting Group Fluorenylmethyloxycarbonyltert-ButoxycarbonylCarboxybenzyl
Deprotection Condition Base (e.g., 20% piperidine (B6355638) in DMF)Acid (e.g., 50% TFA in DCM)Hydrogenolysis (H₂/Pd-C)
Orthogonality Fully orthogonal with acid-labile side-chain protecting groups (e.g., tBu, Trt)."Quasi-orthogonal"; requires different strengths of acid for Nα and side-chain deprotection.Orthogonal to both acid- and base-labile groups.
Typical Coupling Efficiency Generally high, often exceeding 99% per step.High, but can be affected by peptide aggregation.N/A (Primarily used in solution-phase)
Final Cleavage Mild acid (e.g., TFA)Strong acid (e.g., HF, TFMSA)Hydrogenolysis/Strong Acid
Automation Friendliness High; UV monitoring of deprotection is possible.Lower; requires specialized equipment for handling strong acids.Low; not suitable for standard automated SPPS.
Key Advantages Mild deprotection, suitable for sensitive residues, automation-friendly.Robust, effective for long or aggregation-prone sequences.Useful in solution-phase synthesis and for specific side-chain protection.
Potential Side Reactions Aspartimide formation, diketopiperazine formation, premature cleavage with some bases.Acid-sensitive residue modification (e.g., Trp), t-butylation.Catalyst poisoning by sulfur-containing amino acids, incomplete deprotection.

Experimental Workflows and Methodologies

The choice of protecting group dictates the overall workflow of Solid-Phase Peptide Synthesis (SPPS). The following diagrams and protocols illustrate the key steps involved in the Fmoc and Boc strategies.

Solid-Phase Peptide Synthesis (SPPS) General Workflow

The diagram below illustrates the cyclical nature of SPPS, which is the most common method for peptide synthesis. The cycle of deprotection, washing, coupling, and washing is repeated for each amino acid in the sequence.

SPPS_Workflow Resin Resin Support Attach Attach First Fmoc/Boc-AA-OH Resin->Attach Cycle_Start Attach->Cycle_Start Deprotection Nα-Deprotection (e.g., Piperidine for Fmoc, TFA for Boc) Cycle_Start->Deprotection Start Cycle Wash1 Wash Deprotection->Wash1 Coupling Couple Next Protected AA Wash1->Coupling Wash2 Wash Coupling->Wash2 Cycle_End Wash2->Cycle_End Repeat Repeat Cycle (n-1) times Cycle_End->Repeat Final_Cleavage Final Cleavage & Side-Chain Deprotection Cycle_End->Final_Cleavage Last Cycle Repeat->Cycle_Start Purification Purify Peptide Final_Cleavage->Purification Deprotection_Comparison cluster_fmoc Fmoc Strategy cluster_boc Boc Strategy cluster_cbz Cbz Strategy Fmoc Fmoc-NH-Peptide Piperidine 20% Piperidine/DMF Fmoc->Piperidine Free_Amine_Fmoc H₂N-Peptide Piperidine->Free_Amine_Fmoc Base-Labile (β-elimination) Boc Boc-NH-Peptide TFA 50% TFA/DCM Boc->TFA Free_Amine_Boc H₃N⁺-Peptide TFA->Free_Amine_Boc Acid-Labile Cbz Cbz-NH-Peptide H2_Pd H₂ / Pd-C Cbz->H2_Pd Free_Amine_Cbz H₂N-Peptide H2_Pd->Free_Amine_Cbz Hydrogenolysis Select_Protecting_Group Start Target Peptide Synthesis Synthesis_Type Synthesis Method? Start->Synthesis_Type SPPS Solid-Phase (SPPS) Synthesis_Type->SPPS SPPS Solution Solution-Phase Synthesis_Type->Solution Solution Peptide_Properties Peptide Properties? SPPS->Peptide_Properties Use_Cbz Use Cbz or other orthogonal groups Solution->Use_Cbz Long_Hydrophobic Long (>30 AA) or Aggregation-Prone? Peptide_Properties->Long_Hydrophobic Sensitive_Residues Acid-Sensitive Residues (e.g., Trp, Met)? Long_Hydrophobic->Sensitive_Residues No Use_Boc Consider Boc Strategy Long_Hydrophobic->Use_Boc Yes OnResin_Mod On-Resin Modification (e.g., Cyclization)? Sensitive_Residues->OnResin_Mod No Use_Fmoc Use Fmoc Strategy Sensitive_Residues->Use_Fmoc Yes OnResin_Mod->Use_Fmoc Yes (Orthogonal Scheme) OnResin_Mod->Use_Fmoc No (Default Choice) Use_Boc->Use_Fmoc Fmoc is also an option

A Comparative Guide to Cathepsin B-Cleavable Linkers for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Fmoc-Gly-Gly-(D-Phe)-Gly linker and other widely used cathepsin B-cleavable linkers in the context of drug delivery systems, such as antibody-drug conjugates (ADCs). The information presented herein is intended to assist researchers in making informed decisions regarding linker selection for their specific applications.

Introduction to Cathepsin B-Cleavable Linkers

Cathepsin B is a lysosomal cysteine protease that is often overexpressed in tumor cells.[] This characteristic has made it an attractive target for the design of selectively cleavable linkers in drug delivery systems. These linkers are designed to be stable in systemic circulation and to be efficiently cleaved by cathepsin B upon internalization into target cells, leading to the release of a therapeutic payload.

The ideal cathepsin B-cleavable linker should possess the following characteristics:

  • High stability in plasma to prevent premature drug release.

  • Efficient and specific cleavage by cathepsin B within the lysosomal compartment of target cells.

  • Minimal immunogenicity .

  • Facile synthesis and conjugation to both the drug and the targeting moiety.

This guide focuses on the validation of the Fmoc-Gly-Gly-(D-Phe)-Gly linker and compares its potential performance with established cathepsin B-cleavable linkers.

The Fmoc-Gly-Gly-(D-Phe)-Gly Linker: A Critical Evaluation

The Fmoc-Gly-Gly-(D-Phe)-Gly tetrapeptide linker is of interest due to its potential for straightforward synthesis. However, a critical feature of this linker is the presence of a D-phenylalanine (D-Phe) residue.

Expected Cleavage by Cathepsin B:

Proteases, including cathepsin B, are highly stereospecific enzymes that preferentially recognize and cleave peptide bonds involving L-amino acids. The presence of a D-amino acid at or near the cleavage site can significantly hinder or completely prevent enzymatic cleavage.[2]

Implications for Drug Delivery:

The expected resistance of the Fmoc-Gly-Gly-(D-Phe)-Gly linker to cathepsin B cleavage has significant implications for its use in drug delivery. If the linker is not cleaved, the active payload will not be released within the target cell, rendering the conjugate ineffective. Therefore, this linker is likely unsuitable for applications that rely on cathepsin B-mediated drug release.

Comparative Analysis of Cathepsin B-Cleavable Linkers

To provide a clear comparison, this section details the performance of several well-established cathepsin B-cleavable linkers.

Quantitative Data on Linker Cleavage

The following table summarizes the available quantitative data on the cleavage of various peptide linkers by cathepsin B. The data is presented to facilitate a direct comparison of their efficiency.

Linker SequencePayload/ReporterCleavage Rate/EfficiencyKinetic Parameters (Km, kcat)Reference
Fmoc-Gly-Gly-(D-Phe)-Gly -Data not available; expected to be very lowData not available-
Val-CitMMAEEfficient cleavageKm and kcat values show efficient processing[3][4]
Val-AlaMMAEEfficient cleavageSimilar efficiency to Val-Cit[]
Phe-LysDoxorubicinRapid cleavage-[]
Gly-Phe-Leu-Gly (GFLG)DoxorubicinEfficient cleavage-[5]
Gly-Gly-Phe-Gly (GGFG)DXdPrimarily cleaved by Cathepsin L, minimal cleavage by Cathepsin B-[5]

Note: The cleavage efficiency and kinetic parameters can be influenced by the nature of the conjugated payload and the experimental conditions.

Plasma Stability

High plasma stability is crucial to prevent premature drug release and associated off-target toxicity.

Linker SequencePlasma StabilityCommentsReference
Fmoc-Gly-Gly-(D-Phe)-Gly Expected to be highThe presence of a D-amino acid generally increases resistance to plasma proteases.[2]
Val-CitHigh in human plasmaCan be susceptible to cleavage by certain mouse carboxylesterases.[]
Val-AlaHigh in human plasmaGenerally stable.[]
Phe-LysModerateCan be susceptible to cleavage by other plasma proteases.[]
Gly-Phe-Leu-Gly (GFLG)HighGenerally stable in circulation.[5]
Gly-Gly-Phe-Gly (GGFG)HighStable in the bloodstream.[5]

Experimental Protocols

Detailed methodologies are essential for the accurate validation and comparison of linker cleavage.

Protocol 1: In Vitro Cathepsin B Cleavage Assay (Fluorometric)

This protocol describes a common method for assessing the cleavage of a peptide linker using a fluorogenic substrate.

Materials:

  • Recombinant human cathepsin B

  • Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)

  • Fluorogenic peptide substrate (linker conjugated to a quenched fluorophore, e.g., AMC)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Enzyme Activation: Activate the recombinant cathepsin B according to the manufacturer's instructions, typically by incubation in the assay buffer containing a reducing agent like DTT.

  • Reaction Setup: In the wells of a 96-well plate, add the activated cathepsin B solution.

  • Substrate Addition: To initiate the reaction, add the fluorogenic peptide substrate to the wells.

  • Incubation: Incubate the plate at 37°C.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis: The rate of linker cleavage is proportional to the rate of increase in fluorescence. Calculate the initial velocity of the reaction from the linear phase of the fluorescence curve.

Protocol 2: In Vitro Cathepsin B Cleavage Assay (LC-MS)

This protocol allows for the direct detection of the cleavage products of a linker-drug conjugate.

Materials:

  • Recombinant human cathepsin B

  • Cathepsin B assay buffer

  • Linker-drug conjugate

  • Quenching solution (e.g., acetonitrile (B52724) with 0.1% formic acid)

  • LC-MS system

Procedure:

  • Enzyme Activation: Activate the recombinant cathepsin B as described in Protocol 1.

  • Reaction Setup: In a microcentrifuge tube, combine the activated cathepsin B with the linker-drug conjugate in the assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points, take aliquots of the reaction mixture and quench the reaction by adding the quenching solution.

  • LC-MS Analysis: Analyze the quenched samples by LC-MS to separate and quantify the parent conjugate and the cleaved payload.

  • Data Analysis: Determine the percentage of cleavage at each time point by comparing the peak areas of the cleaved payload and the remaining parent conjugate.

Visualizations

Cathepsin B-Mediated Cleavage Pathway

The following diagram illustrates the general mechanism of action for a cathepsin B-cleavable linker in an antibody-drug conjugate.

Cathepsin_B_Cleavage_Pathway ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage Effect Cell Death Payload->Effect 5. Cytotoxic Effect CathepsinB Cathepsin B CathepsinB->Lysosome Experimental_Workflow cluster_synthesis Synthesis & Conjugation cluster_invitro In Vitro Validation cluster_analysis Data Analysis Synthesis Linker Synthesis Conjugation Conjugation to Payload/Reporter Synthesis->Conjugation CleavageAssay Cathepsin B Cleavage Assay Conjugation->CleavageAssay PlasmaStability Plasma Stability Assay Conjugation->PlasmaStability Kinetics Determine Cleavage Kinetics CleavageAssay->Kinetics Stability Assess Stability PlasmaStability->Stability

References

Safety Operating Guide

Proper Disposal of Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz as a chemical waste product. Do not dispose of this compound in standard trash or down the drain.[1] Adherence to your institution's specific environmental health and safety (EH&S) protocols and local regulations is mandatory for the disposal of this research-grade peptide derivative.[1][2]

Hazard Assessment and Handling

While not broadly classified as hazardous, the toxicological properties of many research-grade peptides are not fully understood.[2] Therefore, it is crucial to handle this compound with appropriate caution. Based on SDS information for similar Fmoc-protected amino acids, this compound may be harmful if inhaled or ingested and may cause respiratory tract, skin, and eye irritation.[3][4]

Key Safety and Handling Information:

ParameterGuidelineSource
Personal Protective Equipment (PPE) Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[5]
Handling Handle in a well-ventilated area, preferably in a fume hood, to avoid dust and aerosol formation.[5]
Storage (Unused Product) Store in a cool, dry, and well-ventilated place in a tightly sealed container. Recommended long-term storage is at -20°C or -80°C.[1][6]
Spill Response For small spills, use appropriate tools to collect the material and place it in a designated chemical waste container. Avoid generating dust.[3]
Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of both liquid and solid waste containing this compound.

1. Waste Segregation:

  • All materials contaminated with this compound, including unused product, solutions, contaminated vials, pipette tips, and personal protective equipment (PPE), must be segregated from general waste.[1]

  • Collect all waste in designated, properly labeled hazardous waste containers.[1]

2. Inactivation of Liquid Waste (Recommended):

  • For liquid waste, such as solutions containing the peptide, chemical degradation through hydrolysis is a recommended safety measure.[2] This can be achieved using either a strong acid or a strong base to break the peptide bonds.

  • Acid Hydrolysis: In a suitable container within a fume hood, add a 1 M solution of a strong acid (e.g., hydrochloric acid) to the peptide solution.

  • Base Hydrolysis: Alternatively, add a 1 M solution of a strong base (e.g., sodium hydroxide) to the peptide solution in a fume hood.

  • Allow the mixture to stand for at least 24 hours in a sealed and labeled container to ensure complete degradation.[2]

3. Neutralization of Liquid Waste:

  • After the inactivation period, neutralize the solution.

  • For acidic solutions, slowly add a base (e.g., sodium bicarbonate or 1 M NaOH) until the pH is between 6.0 and 8.0.[2]

  • For basic solutions, slowly add an acid (e.g., 1 M HCl) to achieve a pH between 6.0 and 8.0.[2]

  • Monitor the pH carefully during neutralization.

4. Collection of Waste:

  • Liquid Waste: Pour the neutralized liquid waste into a designated hazardous waste container for non-halogenated organic waste. Ensure the container is properly labeled with its contents.

  • Solid Waste: Place all solid waste, including contaminated vials, pipette tips, gloves, and any spilled material that has been cleaned up, into a designated solid chemical waste container.[2] The container should be clearly labeled with the name of the chemical contaminant.

5. Storage and Disposal:

  • Store all waste containers in a designated and secure secondary containment area, away from incompatible materials, pending pickup.[2]

  • The waste container must be kept closed except when adding waste.

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EH&S) department.[1] They will coordinate with a licensed hazardous waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste (Vials, PPE, etc.) waste_type->solid_waste Solid inactivation Step 1: Inactivate (Hydrolysis with Acid/Base for 24h) liquid_waste->inactivation collect_solid Step 3: Collect in Labeled Solid Waste Container solid_waste->collect_solid neutralization Step 2: Neutralize (pH 6.0-8.0) inactivation->neutralization collect_liquid Step 3: Collect in Labeled Liquid Waste Container neutralization->collect_liquid storage Step 4: Store in Secondary Containment collect_liquid->storage collect_solid->storage disposal Step 5: Dispose via Institutional EH&S storage->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Procedures for Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz, a methodical approach to safety and logistics is paramount. This guide provides the necessary personal protective equipment (PPE) protocols, operational steps for handling, and a clear disposal plan to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye and Face Safety GlassesMust have side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[2]
Face ShieldRecommended when there is a risk of splashes or generating dust.
Hand GlovesChemical-resistant gloves (e.g., nitrile) should be worn.[1] Gloves must be inspected before use.[2]
Body Laboratory CoatA standard lab coat is required to protect against incidental contact.
Full SuitRecommended for large spills or when extensive handling is required.[1]
Respiratory Dust MaskFor nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask should be used.[1]
Air-Purifying RespiratorMay be necessary if engineering controls do not maintain airborne concentrations below exposure limits.[4]

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is critical for the safe and effective use of this peptide. The following protocol outlines the key steps from preparation to use.

  • Preparation :

    • Ensure all necessary PPE is worn correctly before handling the compound.

    • Work within a properly ventilated fume hood to minimize inhalation of any dust particles.[5]

    • Have all necessary equipment, such as spatulas, weighing paper, and solvents, readily available.

  • Weighing and Dissolving :

    • Carefully weigh the desired amount of the solid compound on weighing paper or in a suitable container.

    • To dissolve, add the appropriate solvent (e.g., DMF, DCM) to the vessel containing the compound.[6]

  • Use in Synthesis :

    • For solid-phase peptide synthesis, the resin should be swelled in a suitable solvent like DMF or DCM before use.[6][7]

    • Follow established protocols for coupling the peptide to the resin.

Disposal Plan: Waste Management

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste :

    • All solid waste, including any unused compound and contaminated materials like gloves, weighing paper, and absorbent towels, should be collected in a designated and clearly labeled hazardous waste container.[8][9]

    • Do not dispose of solid chemical waste in the regular trash.[8]

  • Liquid Waste :

    • Solutions containing the compound and any solvents used for rinsing glassware should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.[10]

    • Do not pour chemical waste down the drain.[9]

  • Container Disposal :

    • The original container of the compound, once empty, should be managed as hazardous waste unless triple-rinsed with a suitable solvent.[11] The rinsate should be collected as liquid hazardous waste.

Visual Workflow for Handling and Disposal

The following diagram illustrates the logical flow of operations for handling and disposing of this compound.

G Workflow for Handling and Disposal of Fmoc-Peptide cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation (Wear PPE, Use Fume Hood) weigh Weighing and Dissolving prep->weigh synthesis Use in Synthesis (e.g., Solid-Phase Peptide Synthesis) weigh->synthesis solid_waste Solid Waste Collection (Unused compound, contaminated items) synthesis->solid_waste Generate Solid Waste liquid_waste Liquid Waste Collection (Solutions, rinsates) synthesis->liquid_waste Generate Liquid Waste waste_pickup Hazardous Waste Pickup solid_waste->waste_pickup liquid_waste->waste_pickup

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.